SU 4312
Description
Properties
Molecular Formula |
C17H16N2O |
|---|---|
Molecular Weight |
264.33 |
Synonyms |
Alternative Name: DMBI |
Origin of Product |
United States |
Foundational & Exploratory
SU 4312: A Dual-Inhibitor Targeting Angiogenesis and Neuronal Nitric Oxide Synthase
An In-depth Technical Guide on the Core Mechanism of Action for Researchers, Scientists, and Drug Development Professionals.
SU 4312, chemically known as 3-[4-(dimethylamino)benzylidenyl]indolin-2-one, is a synthetic small molecule initially developed as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) for cancer therapy.[1][2][3] Subsequent research has revealed an unexpected and distinct mechanism of action involving the selective inhibition of neuronal Nitric Oxide Synthase (nNOS), suggesting its potential therapeutic application in neurodegenerative disorders.[1][4] This guide provides a comprehensive overview of the dual mechanism of action of this compound, supported by quantitative data, experimental methodologies, and signaling pathway diagrams.
Core Mechanisms of Action
This compound exhibits a dual inhibitory profile, targeting two distinct enzyme systems through different modes of action:
-
VEGFR-2 Inhibition (Anti-angiogenic Effect): this compound acts as a competitive inhibitor of ATP binding to the tyrosine kinase domain of VEGFR-2.[1] This inhibition blocks the downstream signaling cascade initiated by VEGF, a key regulator of angiogenesis.[2][3][5] The cis- and trans-isomers of this compound display different potencies in VEGFR-2 inhibition.[1]
-
nNOS Inhibition (Neuroprotective Effect): In a mechanism independent of its anti-angiogenic properties, this compound directly and selectively inhibits neuronal Nitric Oxide Synthase (nNOS) in a non-competitive manner.[1][4] This inhibition is thought to occur through an interaction with the haem group within the active center of the nNOS enzyme.[4] This action reduces the production of nitric oxide (NO), a molecule implicated in neurotoxicity in certain pathological conditions.[1]
Quantitative Data Summary
The inhibitory activity of this compound against its primary and secondary targets has been quantified in various studies. The following tables summarize the key quantitative data.
| Target | Inhibitor Form | IC50 Value | Reference |
| VEGFR-2 | cis-form | 0.8 µM | [1] |
| VEGFR-2 | trans-form | 5.2 µM | [1] |
| nNOS | Not Specified | 19.0 µM | [4] |
Table 1: IC50 Values of this compound for Target Enzymes
| NOS Isoform | Effect of this compound | Reference |
| Neuronal NOS (nNOS) | Selective, non-competitive inhibition | [1][4] |
| Inducible NOS (iNOS) | Little to no effect | [1][4] |
| Endothelial NOS (eNOS) | No activity | [1] |
Table 2: Selectivity of this compound for NOS Isoforms
Signaling Pathways
The dual mechanism of action of this compound impacts two distinct signaling pathways.
VEGFR-2 Signaling Pathway Inhibition
This compound's primary mechanism involves the inhibition of the VEGFR-2 signaling pathway, which is crucial for angiogenesis. By blocking ATP binding, this compound prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades that lead to endothelial cell proliferation, migration, and tube formation.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.
nNOS Signaling Pathway Inhibition
The neuroprotective effects of this compound are attributed to its inhibition of the nNOS signaling pathway. By non-competitively inhibiting nNOS, this compound reduces the conversion of L-arginine to L-citrulline and nitric oxide (NO). Elevated levels of NO can be neurotoxic, and their reduction by this compound is associated with protection against neuronal apoptosis.
Caption: Non-competitive inhibition of the nNOS signaling pathway by this compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for this compound are not extensively available in the provided search results. However, the key experiments cited to elucidate its mechanism of action are outlined below.
In Vitro NOS Activity Assay
-
Objective: To determine the direct inhibitory effect of this compound on NOS isoforms.
-
Methodology: Recombinant human nNOS, iNOS, and eNOS are used. The assay measures the conversion of L-[3H]arginine to L-[3H]citrulline in the presence of various concentrations of this compound. The amount of L-[3H]citrulline produced is quantified by liquid scintillation counting. For kinetic analysis, the assay is performed with varying concentrations of both L-arginine and this compound to generate Lineweaver-Burk plots.[1]
Cell Viability and Cytotoxicity Assays
-
Objective: To assess the neuroprotective effects of this compound against toxins like MPP+.
-
Methodology:
-
MTT Assay: Measures the metabolic activity of cells as an indicator of cell viability. Cerebellar granule neurons (CGNs) are pre-treated with this compound and then exposed to MPP+. After a 24-hour incubation, MTT reagent is added, and the resulting formazan (B1609692) product is solubilized and measured spectrophotometrically.[1]
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity. The culture medium from cells treated as in the MTT assay is collected, and LDH activity is measured using a colorimetric assay.[1]
-
In Vivo Zebrafish Model
-
Objective: To evaluate the in vivo anti-angiogenic and neuroprotective effects of this compound.
-
Methodology: Zebrafish embryos are exposed to this compound.
-
Anti-angiogenic assessment: The development of intersegmental vessels is observed and quantified.[2][3]
-
Neuroprotective assessment: Zebrafish are treated with MPTP to induce dopaminergic neuron loss. The effect of this compound co-treatment is assessed by measuring the expression of tyrosine hydroxylase mRNA and observing swimming behavior.[1][4]
-
Logical Workflow of this compound Mechanism of Action Discovery
The understanding of this compound's dual mechanism of action has evolved from its initial design as an anti-cancer agent to the discovery of its neuroprotective properties.
Caption: Logical workflow of the discovery of this compound's dual mechanism of action.
Conclusion
References
- 1. The anti-cancer agent SU4312 unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular signatures of angiogenesis inhibitors: a single-embryo untargeted metabolomics approach in zebrafish | springermedizin.de [springermedizin.de]
- 3. Molecular signatures of angiogenesis inhibitors: a single-embryo untargeted metabolomics approach in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-cancer agent SU4312 unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Angiogenesis Pathway | Cell Signaling Technology [awsprod-cellsignal.com]
SU 4312: A Technical Guide to its Role in Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU 4312 is a potent and selective small molecule inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases, key mediators of angiogenesis. By targeting these receptors, this compound effectively disrupts the signaling cascades that drive endothelial cell proliferation, migration, and tube formation, ultimately leading to the suppression of new blood vessel growth. This technical guide provides a comprehensive overview of the role of this compound in angiogenesis, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for assessing its anti-angiogenic activity, and visualizing the signaling pathways it modulates.
Introduction to this compound and Angiogenesis
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably cancer. Tumor growth and metastasis are highly dependent on the establishment of a dedicated blood supply to provide oxygen and nutrients. Vascular endothelial growth factor (VEGF) and its primary receptor, VEGFR-2 (also known as KDR or Flk-1), are the principal drivers of this process. Additionally, the platelet-derived growth factor (PDGF) and its receptor (PDGFR) signaling pathway plays a crucial role in the maturation and stabilization of newly formed vessels by recruiting pericytes.
This compound (3-[[4-(dimethylamino)phenyl]methylene]-1,3-dihydro-2H-indol-2-one) is a synthetic indolinone derivative that has been identified as a potent inhibitor of both VEGFR-2 and PDGFR tyrosine kinases. Its ability to simultaneously target these two critical pathways makes it a subject of significant interest in the development of anti-angiogenic therapies.
Mechanism of Action
This compound exerts its anti-angiogenic effects by competitively binding to the ATP-binding pocket within the catalytic domain of VEGFR-2 and PDGFR. This binding prevents the autophosphorylation of the receptors, which is a critical step in initiating downstream signaling cascades. By inhibiting the kinase activity of these receptors, this compound effectively blocks the cellular processes essential for angiogenesis, including:
-
Endothelial Cell Proliferation: Inhibition of VEGFR-2 signaling halts the VEGF-induced proliferation of endothelial cells, the primary building blocks of blood vessels.
-
Endothelial Cell Migration and Invasion: this compound curtails the ability of endothelial cells to migrate and invade the extracellular matrix, a prerequisite for the formation of new vascular sprouts.
-
Endothelial Tube Formation: The organization of endothelial cells into three-dimensional capillary-like structures is a crucial step in forming functional blood vessels, and this process is significantly impaired by this compound.
Quantitative Data on the Efficacy of this compound
The inhibitory activity of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Process | Cell Line/System | Assay Type | Endpoint | Result | Citation(s) |
| VEGFR-2 (Flk-1) Kinase Activity | Purified Enzyme | Kinase Assay | IC50 | 0.8 µM | [1] |
| PDGFR Tyrosine Kinase Activity | Purified Enzyme | Kinase Assay | IC50 | 19.4 µM | [1] |
| Glioma Cell Proliferation | U251, U87, U373, LN229, GL261, GBM1, GBM2 | CCK-8 Assay | IC50 | 22.63 µM to 127.1 µM | [2][3] |
| Glioma Cell Invasion | U251 | Transwell Assay | % Inhibition (at 10 µM) | 44.48% | [2][3] |
| Glioma Cell Invasion | GBM1 | Transwell Assay | % Inhibition (at 10 µM) | 34.80% | [2][3] |
| Glioma Cell Migration | U251, GBM1 | Wound Healing Assay | Significant inhibition at 24h and 48h (at 10 µM) | Qualitative | [2][3] |
Note: While the proliferation, invasion, and migration data are for glioma cells, they demonstrate the potent anti-proliferative and anti-migratory capabilities of this compound, which are transferable concepts to its anti-angiogenic effects on endothelial cells.
Table 2: In Vivo Anti-Angiogenic Activity of this compound
| Animal Model | Assay Type | Endpoint | Result | Citation(s) |
| Zebrafish (Danio rerio) | Inter-segmental Vessel (ISV) Formation | IC50 | 1.8 µM | [4] |
| Zebrafish (Danio rerio) | Inter-segmental Vessel (ISV) Formation | Inhibition | Concentration-dependent inhibition (3-30 µM) | [4] |
Signaling Pathways Modulated by this compound
This compound's primary targets, VEGFR-2 and PDGFR, are receptor tyrosine kinases that, upon ligand binding, initiate a cascade of intracellular signaling events. By inhibiting the initial autophosphorylation of these receptors, this compound effectively shuts down these pathways.
VEGFR-2 Signaling Pathway
VEGF binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking stations for various signaling proteins, leading to the activation of multiple downstream pathways crucial for angiogenesis.
Caption: VEGFR-2 signaling pathway inhibited by this compound.
PDGFR Signaling Pathway
Similar to VEGFR-2, PDGF binding to its receptor triggers dimerization and autophosphorylation, activating downstream pathways that are vital for the recruitment and proliferation of pericytes and vascular smooth muscle cells, which stabilize the newly formed blood vessels.
References
- 1. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SU4312 Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The anti-cancer agent SU4312 unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
SU4312: An In-Depth Technical Guide to a VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU4312 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. By competing with ATP for the kinase binding site, SU4312 effectively blocks the signal transduction pathways responsible for endothelial cell proliferation, migration, and differentiation. This technical guide provides a comprehensive overview of SU4312, including its mechanism of action, biochemical and cellular activity, detailed experimental protocols for its evaluation, and a summary of its chemical synthesis. The information presented is intended to serve as a valuable resource for researchers in the fields of oncology, angiogenesis, and drug discovery.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2 (also known as KDR or Flk-1), are the principal drivers of this process. Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of key tyrosine residues in its cytoplasmic domain, initiating a cascade of downstream signaling pathways. These pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, are crucial for endothelial cell proliferation, migration, survival, and permeability.[1][2]
Given its central role in angiogenesis, VEGFR-2 has emerged as a major target for anti-cancer therapies. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain have shown significant promise in preclinical and clinical settings. SU4312, with the chemical name 3-[[4-(dimethylamino)phenyl]methylene]-1,3-dihydro-2H-indol-2-one, is one such inhibitor.[3] It has been shown to be a potent and selective inhibitor of VEGFR and PDGFR tyrosine kinases.[4][5] This guide will delve into the technical details of SU4312 as a VEGFR-2 inhibitor.
Mechanism of Action
SU4312 functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[3] It binds to the ATP pocket within the catalytic domain of the receptor, preventing the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor and its substrates. This blockade of autophosphorylation inhibits the activation of all downstream signaling pathways that are dependent on VEGFR-2 kinase activity. The inhibition of these pathways ultimately leads to a reduction in the key cellular processes that drive angiogenesis.
The VEGFR-2 signaling cascade is a complex network of interactions. The following diagram illustrates the primary pathways and the point of inhibition by SU4312.
Quantitative Data
The inhibitory activity of SU4312 has been quantified against various kinases, demonstrating its potency and selectivity for VEGFR-2. Furthermore, its effects on cellular processes critical to angiogenesis have been measured in various in vitro and in vivo assays.
Table 1: Biochemical Activity of SU4312
| Target Kinase | IC50 (μM) | Notes |
| VEGFR-2 (Flk-1/KDR) | 0.8 ((Z)-isomer) | Potent inhibition. |
| VEGFR-2 (Flk-1/KDR) | 5.2 ((E)-isomer) | |
| PDGFR | 19.4 ((Z)-isomer) | Moderate inhibition. |
| PDGFR | 24.2 ((E)-isomer) | |
| EGFR | 18.5 ((E)-isomer) | Weak inhibition. |
| HER-2 | 16.9 ((E)-isomer) | Weak inhibition. |
| IGF-1R | 10.0 ((E)-isomer) | Weak inhibition. |
| nNOS | 19.0 | Non-competitive inhibition.[5][6] |
| MAO-B | 0.2 | Selective inhibition. |
Table 2: Cellular and In Vivo Activity of SU4312
| Assay | Cell Line/Model | Effect | Quantitative Data |
| Cell Viability | Glioma Cell Lines (U251, U87, GBM1) | Inhibition | IC50 values ranging from 22.63 µM to 127.1 µM.[6] |
| Cell Invasion | U251 Glioma Cells | Inhibition | 44.48% reduction at 10 µM.[6] |
| GBM1 Glioma Cells | Inhibition | 34.80% reduction at 10 µM.[6] | |
| Colony Formation | U251 Glioma Cells | Inhibition | 58.62% reduction at 10 µM.[6] |
| GBM1 Glioma Cells | Inhibition | 59.65% reduction at 10 µM.[6] | |
| Cell Migration (Wound Healing) | HUVECs | Inhibition | 70% reduction in VEGF-induced migration (comparable to aflibercept).[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize SU4312 as a VEGFR-2 inhibitor.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of SU4312 against the VEGFR-2 kinase domain.
Methodology:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, SU4312, and a detection reagent (e.g., Kinase-Glo™).
-
Procedure: a. Prepare a master mix containing the kinase buffer, ATP, and substrate. b. Add the master mix to the wells of a 96-well plate. c. Add serial dilutions of SU4312 or a vehicle control to the wells. d. Initiate the kinase reaction by adding the recombinant VEGFR-2 kinase. e. Incubate the plate at 30°C for a specified time (e.g., 45 minutes). f. Stop the reaction and quantify the remaining ATP using a luminescence-based assay like Kinase-Glo™. The luminescent signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each SU4312 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To assess the effect of SU4312 on the migration of endothelial cells.
Methodology:
-
Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to confluence in a multi-well plate.
-
Procedure: a. Create a "scratch" in the cell monolayer using a sterile pipette tip. b. Wash the wells to remove detached cells. c. Add media containing a chemoattractant (e.g., VEGF-A) and various concentrations of SU4312 or a vehicle control. d. Capture images of the scratch at different time points (e.g., 0, 12, and 24 hours).
-
Data Analysis: Quantify the closure of the scratch by measuring the change in the wound area over time using image analysis software.
Endothelial Cell Tube Formation Assay
Objective: To evaluate the effect of SU4312 on the ability of endothelial cells to form capillary-like structures.
Methodology:
-
Preparation: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to solidify.
-
Procedure: a. Suspend HUVECs in media containing a pro-angiogenic stimulus (e.g., VEGF-A) and different concentrations of SU4312 or a vehicle control. b. Seed the cell suspension onto the solidified matrix. c. Incubate for a period sufficient for tube formation to occur (e.g., 6-18 hours). d. Visualize and photograph the tube network using a microscope.
-
Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, or the total area covered by the tubes using image analysis software.
In Vivo Matrigel Plug Angiogenesis Assay
Objective: To assess the effect of SU4312 on angiogenesis in a living organism.
Methodology:
-
Preparation: Mix cold liquid Matrigel with a pro-angiogenic factor (e.g., bFGF or VEGF) and SU4312 or a vehicle control.
-
Procedure: a. Subcutaneously inject the Matrigel mixture into the flank of immunodeficient mice. The Matrigel will form a solid plug at body temperature. b. After a set period (e.g., 7-14 days), excise the Matrigel plugs. c. Quantify angiogenesis by either: i. Hemoglobin Assay: Homogenize the plugs and measure the hemoglobin content, which correlates with the density of newly formed blood vessels. ii. Immunohistochemistry: Fix, section, and stain the plugs with an endothelial cell marker (e.g., CD31 or CD34) to visualize and quantify microvessel density.
-
Data Analysis: Compare the hemoglobin content or microvessel density between the SU4312-treated and control groups.
Chemical Synthesis
SU4312, or 3-[[4-(dimethylamino)phenyl]methylene]-1,3-dihydro-2H-indol-2-one, can be synthesized via a Knoevenagel condensation reaction.
General Procedure:
-
Reactants: Oxindole (B195798) and 4-(dimethylamino)benzaldehyde (B131446).
-
Reaction: A mixture of oxindole and 4-(dimethylamino)benzaldehyde is heated in the presence of a basic catalyst, such as piperidine (B6355638) or pyrrolidine, in a suitable solvent like ethanol (B145695) or methanol.
-
Workup: The reaction mixture is cooled, and the precipitated product is collected by filtration.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent to yield the desired 3-[[4-(dimethylamino)phenyl]methylene]-1,3-dihydro-2H-indol-2-one.
Conclusion
SU4312 is a well-characterized inhibitor of VEGFR-2 with potent anti-angiogenic properties. Its mechanism of action, involving the competitive inhibition of ATP binding to the VEGFR-2 kinase domain, has been clearly established. The quantitative data from various biochemical and cellular assays demonstrate its efficacy in blocking the key processes of angiogenesis. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and characterization of SU4312 and other novel VEGFR-2 inhibitors. This comprehensive technical guide serves as a valuable resource for researchers dedicated to advancing the fields of cancer biology and anti-angiogenic drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Durability of cell line xenograft resection models to interrogate tumor micro-environment targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-cancer agent SU4312 unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
An In-Depth Technical Guide to the PDGFR Signaling Pathway and its Inhibition by SU4312
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway, a critical regulator of cellular processes and a key target in drug development. It further details the mechanism of action and experimental evaluation of SU4312, a small molecule inhibitor of PDGFR. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this signaling cascade and its pharmacological modulation.
The PDGFR Signaling Pathway: A Core Cellular Regulator
The Platelet-Derived Growth Factor (PDGF) signaling network is essential for normal physiological functions, including embryonic development, wound healing, and tissue repair.[1] Dysregulation of this pathway, however, is implicated in numerous pathological conditions such as cancer, atherosclerosis, and fibrotic diseases.[1]
Ligands and Receptors
The pathway is initiated by the binding of PDGF ligands to their cognate receptors. The PDGF family consists of four ligands: PDGF-A, PDGF-B, PDGF-C, and PDGF-D, which form homo- or heterodimers. There are two receptor tyrosine kinases (RTKs) that mediate the downstream effects of PDGFs: PDGFRα and PDGFRβ. These receptors exhibit different binding affinities for the various PDGF dimers, allowing for a complex and tightly regulated signaling network.
Receptor Activation and Downstream Signaling
Upon ligand binding, PDGFRs undergo dimerization, which in turn activates their intrinsic tyrosine kinase activity.[1][2] This leads to autophosphorylation of the receptor on multiple tyrosine residues within its intracellular domain.[2][3] These phosphorylated tyrosines serve as docking sites for a host of Src homology 2 (SH2) domain-containing signaling proteins.[4] The recruitment of these proteins initiates several key downstream signaling cascades:
-
Ras-MAPK Pathway: This pathway is primarily activated through the recruitment of Grb2/Sos complexes to the activated receptor, leading to the activation of Ras and the subsequent MAP kinase cascade (Raf-MEK-ERK).[3] The Ras-MAPK pathway is a critical regulator of gene transcription, controlling cellular processes such as proliferation, differentiation, and migration.[3]
-
PI3K/AKT Pathway: Phosphoinositide 3-kinase (PI3K) is another key enzyme recruited to the activated PDGFR.[3][4] Its activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the serine/threonine kinase AKT. This pathway is crucial for promoting cell growth, survival, and proliferation, as well as inhibiting apoptosis.[3]
-
PLCγ Pathway: Phospholipase C gamma (PLCγ) is also recruited to and activated by the phosphorylated PDGFR.[3] PLCγ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC), influencing cell growth and motility.[3]
SU4312: A PDGFR Tyrosine Kinase Inhibitor
SU4312 is a small molecule inhibitor that potently and selectively targets receptor tyrosine kinases.[5] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain and thereby blocking the autophosphorylation of the receptor and subsequent downstream signaling.[3]
Kinase Selectivity and Potency
SU4312 exhibits inhibitory activity against several tyrosine kinases, with a notable potency for Vascular Endothelial Growth Factor Receptor (VEGFR) and PDGFR. The inhibitory concentrations (IC50) vary depending on the specific kinase and the isomeric form of SU4312.
Quantitative Data Summary
The following table summarizes the reported IC50 values for SU4312 and its isomers against various kinases. This data is crucial for understanding the inhibitor's potency and selectivity profile.
| Compound | Target Kinase | IC50 (µM) | Reference |
| SU4312 (racemate) | VEGFR | 0.8 | |
| PDGFR | 19.4 | ||
| (Z)-SU4312 (cis-isomer) | FLK-1 (VEGFR2) | 0.8 | [6] |
| PDGFR | 19.4 | [6] | |
| (E)-SU4312 (trans-isomer) | FLK-1 (VEGFR2) | 5.2 | [6] |
| PDGFR | 24.2 | [6] | |
| EGFR | 18.5 | [6] | |
| HER-2 | 16.9 | [6] | |
| IGF-1R | 10.0 | [6] | |
| SU4312 | nNOS | 19.0 | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of PDGFR inhibitors like SU4312.
In Vitro PDGFR Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the PDGFR kinase domain.
Materials:
-
Recombinant human PDGFRβ (or α) kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
[γ-³³P]ATP
-
SU4312 (or other test compounds) dissolved in DMSO
-
Phosphoric acid (0.5%)
-
Filter paper
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing the PDGFRβ kinase domain and the poly(Glu, Tyr) substrate in kinase buffer.
-
Add serial dilutions of SU4312 (or DMSO as a vehicle control) to the reaction mixture and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction for a defined period (e.g., 40 minutes) at room temperature.[8]
-
Stop the reaction by adding 0.5% phosphoric acid.[8]
-
Spot an aliquot of the reaction mixture onto filter paper.
-
Wash the filter paper four times with 0.425% phosphoric acid and once with ethanol (B145695) to remove unincorporated [γ-³³P]ATP.[8]
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each SU4312 concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based PDGFR Phosphorylation Assay (Western Blot)
This assay assesses the ability of SU4312 to inhibit PDGFR autophosphorylation in a cellular context.
Materials:
-
Cells expressing PDGFR (e.g., human dermal fibroblasts, U251 glioma cells)
-
Cell culture medium and supplements
-
PDGF-BB ligand
-
SU4312
-
Lysis buffer containing phosphatase and protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PDGFRβ (e.g., Tyr751), anti-total-PDGFRβ
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in culture plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of SU4312 (or DMSO) for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 40 ng/mL) for 5-10 minutes at 37°C.[9]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-PDGFRβ overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total PDGFRβ to confirm equal protein loading.
-
Quantify the band intensities to determine the inhibition of PDGFR phosphorylation.
Cell Proliferation Assay
This assay measures the effect of SU4312 on the proliferation of cells that are dependent on PDGFR signaling for growth.
Materials:
-
PDGFR-dependent cell line (e.g., glioma cell lines)
-
Cell culture medium and supplements
-
SU4312
-
Cell proliferation reagent (e.g., CCK-8, MTT, or EdU incorporation kit)
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined density.
-
Allow the cells to adhere overnight.
-
Treat the cells with serial dilutions of SU4312 for a specified period (e.g., 24, 48, or 72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value.
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy of SU4312 in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cells that form xenografts (e.g., U87 glioma cells)
-
SU4312 formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Protocol:
-
Subcutaneously inject a suspension of tumor cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer SU4312 (e.g., by oral gavage or intraperitoneal injection) or vehicle control to the respective groups at a predetermined dose and schedule.
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Compare the tumor growth rates between the treatment and control groups to assess the in vivo efficacy of SU4312.
Mandatory Visualizations
Experimental Workflow for SU4312 Evaluation
This guide provides a foundational understanding of the PDGFR signaling pathway and a framework for the preclinical evaluation of its inhibitor, SU4312. The provided protocols and visualizations are intended to serve as a starting point for researchers, and specific experimental conditions may require further optimization.
References
- 1. SU4312 | VEGFR | PDGFR | TargetMol [targetmol.com]
- 2. cis-SU4312 | PDGFR | 90828-16-3 | Invivochem [invivochem.com]
- 3. The anti-cancer agent SU4312 unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. SU 4312 | CAS 5812-07-7 | VEGFR, PDGFR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The anti-cancer agent SU4312 unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Phospho-PDGF Receptor beta (Tyr751) Antibody | Cell Signaling Technology [cellsignal.com]
SU4312 in Cancer Cell Line Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU4312 is a multi-targeted tyrosine kinase inhibitor that has garnered significant interest in cancer research. Initially recognized for its potent inhibitory effects on Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), it has been instrumental in studying anti-angiogenic therapeutic strategies.[1][2][3] More recent studies have unveiled its novel role in modulating the Hippo signaling pathway, specifically by down-regulating the transcriptional co-activator Yes-associated protein (YAP), presenting new avenues for its application in cancer therapy, particularly in gliomas.[4][5] This technical guide provides a comprehensive overview of SU4312's application in cancer cell line studies, presenting quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways it modulates.
Core Mechanism of Action
SU4312 exerts its anti-cancer effects through the inhibition of key signaling pathways involved in cell proliferation, survival, migration, and angiogenesis. Its primary targets are:
-
VEGFR: By inhibiting VEGFR, SU4312 blocks the signaling cascade initiated by VEGF, a potent pro-angiogenic factor. This disruption of VEGF signaling is a cornerstone of its anti-angiogenic activity.[1][3]
-
PDGFR: SU4312 also targets PDGFR, another receptor tyrosine kinase implicated in tumor growth and angiogenesis.[1][2]
-
Hippo-YAP Pathway: In glioma cell lines, SU4312 has been shown to down-regulate the expression of YAP, a key effector of the Hippo pathway.[4][5] This leads to a reduction in the transcription of YAP target genes, such as AXL, CYR61, and the chemokine CCL2, which are involved in cell proliferation, invasion, and immune modulation.[6][7]
Quantitative Data: In Vitro Efficacy of SU4312
The following tables summarize the half-maximal inhibitory concentration (IC50) values of SU4312 in various cancer cell lines, demonstrating its dose-dependent inhibitory effects.
Table 1: IC50 Values of SU4312 in Glioma Cell Lines [5][8]
| Cell Line | Cancer Type | IC50 (µM) |
| U251 | Glioblastoma | 22.63 |
| U87 | Glioblastoma | Not explicitly stated, but sensitive |
| U373 | Glioblastoma | > 22.63, < 127.1 |
| LN229 | Glioblastoma | > 22.63, < 127.1 |
| GL261 | Glioma (murine) | > 22.63, < 127.1 |
| GBM1 | Primary Glioblastoma | < 22.63 |
| GBM2 | Primary Glioblastoma | > 22.63, < 127.1 |
| NHA | Normal Human Astrocytes | 305.7 |
Table 2: IC50 Values of SU4312 for Kinase Inhibition [2][3]
| Target Kinase | IC50 (µM) |
| VEGFR | 0.8 |
| PDGFR | 19.4 |
| nNOS | 19.0 |
Key Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the effects of SU4312 on cancer cell lines.
Cell Viability Assay (CCK-8)
This assay is used to determine the effect of SU4312 on cell viability and to calculate IC50 values.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of SU4312 in culture medium. Add 10 µL of the different concentrations of SU4312 to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells and plot a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (EdU Incorporation)
This assay measures DNA synthesis and is a direct indicator of cell proliferation.
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel and treat with the desired concentrations of SU4312 for the specified duration.
-
EdU Labeling: Add 5-ethynyl-2´-deoxyuridine (EdU) to the cell culture medium at a final concentration of 10 µM and incubate for 2 hours.
-
Cell Fixation: Aspirate the medium, wash with PBS, and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
Click-iT® Reaction: Wash the cells and add the Click-iT® reaction cocktail containing a fluorescent azide. Incubate for 30 minutes at room temperature, protected from light.
-
Nuclear Staining (Optional): Wash the cells and stain the nuclei with Hoechst 33342 or DAPI.
-
Imaging and Analysis: Image the cells using a fluorescence microscope. The percentage of EdU-positive cells is determined by counting the number of fluorescently labeled nuclei relative to the total number of nuclei.
Cell Migration and Invasion Assay (Transwell Assay)
This assay assesses the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion).
-
Chamber Preparation: For invasion assays, coat the upper surface of an 8 µm pore size Transwell insert with Matrigel and allow it to solidify. For migration assays, no coating is necessary.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde and stain with crystal violet or hematoxylin.
-
Imaging and Quantification: Image the stained cells using a microscope and count the number of migrated/invaded cells in several random fields to determine the average.
Western Blotting
This technique is used to detect changes in the protein expression levels of key signaling molecules following SU4312 treatment.
-
Cell Lysis: Treat cells with SU4312, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., YAP, p-YAP, AXL, CYR61, CCL2, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by SU4312.
Caption: SU4312 inhibits VEGFR and PDGFR signaling pathways.
Caption: SU4312 down-regulates YAP expression in the Hippo pathway.
Caption: General experimental workflow for studying SU4312 in vitro.
Conclusion
SU4312 remains a valuable tool for in vitro cancer research, offering a dual mechanism of action through the inhibition of key receptor tyrosine kinases and the modulation of the Hippo-YAP signaling pathway. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust studies to further elucidate the therapeutic potential of SU4312 and similar multi-targeted inhibitors in various cancer contexts. The ability of SU4312 to sensitize glioma cells to conventional chemotherapy like temozolomide (B1682018) highlights its potential in combination therapies, a promising area for future investigation.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. SU4312 Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. YAP-induced Ccl2 expression is associated with a switch in hepatic macrophage identity and vascular remodelling in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. proteopedia.org [proteopedia.org]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 12. ptglab.com [ptglab.com]
- 13. An Optimized Protocol for In Vivo Analysis of Tumor Cell Division in a Sleeping Beauty-Mediated Mouse Glioma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. boneandcancer.org [boneandcancer.org]
- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. corning.com [corning.com]
- 20. YAP Antibody | Cell Signaling Technology [cellsignal.com]
SU4312: A Technical Guide to its Neuroprotective Mechanisms and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU4312 (3-[4-(dimethylamino)benzylidenyl]indolin-2-one) is a small molecule initially developed as a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anti-angiogenic cancer therapy.[1][2] However, subsequent research has unveiled unexpected neuroprotective properties of SU4312, positioning it as a promising candidate for the treatment of neurodegenerative disorders, particularly Parkinson's disease.[1][2][3] Studies have demonstrated its ability to protect neurons from toxicity induced by agents like 1-methyl-4-phenylpyridinium (MPP+) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which are widely used to model Parkinson's disease pathology.[1][2][3]
Crucially, the neuroprotective actions of SU4312 appear to be independent of its anti-angiogenic function, suggesting novel mechanisms of action within the central nervous system.[1][2] Evidence indicates that SU4312 can cross the blood-brain barrier, a critical attribute for any centrally acting therapeutic.[1][2][4][5] This technical guide provides an in-depth summary of the core mechanisms, quantitative data, and experimental protocols associated with the neuroprotective effects of SU4312.
Core Mechanisms of Neuroprotection
Research has identified three primary mechanisms through which SU4312 exerts its neuroprotective effects:
-
Selective Inhibition of neuronal Nitric Oxide Synthase (nNOS) : SU4312 directly and selectively inhibits nNOS, reducing the production of neurotoxic nitric oxide (NO).[1][2]
-
Activation of the PI3K/Akt/MEF2D Pro-Survival Pathway : The compound enhances the activity of the transcription factor myocyte enhancer factor 2D (MEF2D) by activating the PI3-K/Akt signaling pathway.[3]
-
Inhibition of Monoamine Oxidase-B (MAO-B) : SU4312 acts as a selective inhibitor of MAO-B, an enzyme involved in the generation of neurotoxins and the breakdown of dopamine.[3]
Mechanism: Selective Inhibition of nNOS
One of the principal neuroprotective actions of SU4312 is its direct, non-competitive inhibition of neuronal nitric oxide synthase (nNOS).[1][2] In neurodegenerative models like Parkinson's disease, the neurotoxin MPP+ induces an overactivation of nNOS, leading to excessive production of nitric oxide (NO). This surge in NO contributes significantly to oxidative stress and neuronal apoptosis.[1] SU4312 selectively targets and inhibits nNOS activity, thereby reducing NO levels and protecting neurons from MPP+-induced death.[1][2] This effect is specific to nNOS, with little to no impact observed on other NOS isoforms like inducible NOS (iNOS) or endothelial NOS (eNOS).[1][2]
Mechanism: Activation of MEF2D Pro-Survival Pathway
SU4312 also confers neuroprotection by activating the pro-survival PI3K/Akt signaling cascade.[3] This activation leads to the downstream phosphorylation and inhibition of glycogen (B147801) synthase kinase-3beta (GSK3β), a known inhibitor of the transcription factor myocyte enhancer factor 2D (MEF2D).[3] By inhibiting GSK3β, SU4312 effectively increases the activity of MEF2D, which plays a crucial role in promoting neuronal survival and maintaining mitochondrial biogenesis.[3] This mechanism is vital for protecting against MPP+-induced neurotoxicity in dopaminergic neurons.[3]
References
- 1. The anti-cancer agent SU4312 unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-cancer agent SU4312 unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substantial protection against MPTP-associated Parkinson's neurotoxicity in vitro and in vivo by anti-cancer agent SU4312 via activation of MEF2D and inhibition of MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SU4312 Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
SU 4312 (CAS 5812-07-7): A Technical Guide for Researchers
An In-depth Technical Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
SU 4312, with the Chemical Abstracts Service (CAS) number 5812-07-7, is a synthetically derived small molecule belonging to the oxindole (B195798) class of compounds. It is recognized primarily as a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases.[1] Beyond its anti-angiogenic properties, this compound has also been identified as an inhibitor of neuronal nitric oxide synthase (nNOS), exhibiting neuroprotective effects.[2] This dual activity makes it a valuable tool for research in oncology and neurodegenerative diseases. This document provides a comprehensive technical guide on this compound, summarizing its chemical properties, synthesis, biological activity, and relevant experimental protocols.
Chemical Properties and Synthesis
This compound is chemically known as 3-[[4-(dimethylamino)phenyl]methylene]-1,3-dihydro-2H-indol-2-one.[3] It exists as a mixture of E/Z (cis/trans) isomers, with the cis-isomer generally showing higher potency against VEGFR.[4]
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5812-07-7 | [1] |
| Molecular Formula | C₁₇H₁₆N₂O | [3] |
| Molecular Weight | 264.32 g/mol | [3] |
| Appearance | Orange to red solid | [3] |
| Purity | ≥98% (HPLC) | [2][5] |
| Isomer Ratio | Approximately 55:45 (cis:trans) by HPLC | [2] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. Unstable in solution; prepare fresh. | [3] |
Synthesis Protocol
The synthesis of this compound involves the condensation of an oxindole with a substituted benzaldehyde. The following protocol is based on the original synthesis of 3-substituted indolin-2-ones.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: A mixture of oxindole (1 equivalent) and 4-(dimethylamino)benzaldehyde (B131446) (1 equivalent) is prepared in absolute ethanol.
-
Catalyst Addition: A catalytic amount of a base, such as piperidine (B6355638) or pyrrolidine, is added to the reaction mixture.
-
Reflux: The reaction mixture is heated to reflux and maintained at this temperature for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.
-
Purification: The precipitated solid is collected by filtration, washed with cold ethanol, and then dried under a vacuum to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Biological Activity and Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of key signaling pathways involved in angiogenesis and neuronal signaling.
VEGFR and PDGFR Inhibition
This compound is a potent inhibitor of VEGFR-2 (also known as KDR or Flk-1) and PDGFR tyrosine kinases.[1] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase domain and preventing the autophosphorylation and activation of the receptor.[4] This inhibition blocks downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.[4][6]
nNOS Inhibition and Neuroprotection
Unexpectedly, this compound has been shown to exhibit neuroprotective properties independent of its anti-angiogenic activity.[4][7] It directly inhibits neuronal nitric oxide synthase (nNOS) in a non-competitive manner.[4][7] Overactivation of nNOS is implicated in neurotoxicity in conditions like Parkinson's disease. By inhibiting nNOS, this compound can reduce the production of nitric oxide (NO) and protect neurons from NO-mediated damage.[4][7]
Signaling Pathways
The inhibitory actions of this compound target critical nodes in cellular signaling. The following diagrams illustrate the VEGFR2, PDGFR, and nNOS signaling pathways and the point of inhibition by this compound.
Caption: VEGFR2 Signaling Pathway Inhibition by this compound.
Caption: PDGFR Signaling Pathway Inhibition by this compound.
Caption: nNOS Signaling Pathway Inhibition by this compound.
Quantitative Data
The inhibitory activity of this compound and its isomers has been quantified against several kinases.
Table 2: In Vitro Inhibitory Activity (IC₅₀) of this compound Isomers
| Target Kinase | (Z)-SU 4312 (cis) IC₅₀ (µM) | (E)-SU 4312 (trans) IC₅₀ (µM) | Reference |
| VEGFR2 (Flk-1) | 0.8 | 5.2 | [4] |
| PDGFR | 19.4 | 24.2 | [4] |
| EGFR | >100 | 18.5 | [4] |
| HER-2 | >100 | 16.9 | [4] |
| IGF-1R | >100 | 10.0 | [4] |
| nNOS | 19.0 (racemic mixture) | Not Reported | [4] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro Kinase Assay (VEGFR2)
This protocol is adapted from commercially available VEGFR2 kinase assay kits and is suitable for determining the IC₅₀ of this compound.
-
Reagent Preparation:
-
Prepare a 1x kinase buffer from a 5x stock. If desired, add DTT to a final concentration of 1 mM.
-
Prepare a master mix containing 1x kinase buffer, ATP (e.g., 500 µM stock), and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).
-
Prepare serial dilutions of this compound in 1x kinase buffer with a constant percentage of DMSO (not exceeding 1% in the final reaction).
-
-
Assay Procedure:
-
Add the master mix to the wells of a 96-well plate.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding recombinant VEGFR2 enzyme to all wells except the "blank" control.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
-
Detection:
-
Stop the reaction and quantify the remaining ATP using a luminescence-based reagent such as Kinase-Glo®.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the "blank" reading from all other readings.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition versus the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
MTT Cell Viability Assay
This protocol is used to assess the cytotoxic or anti-proliferative effects of this compound on cultured cells.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or vehicle control and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of HCl and NP40 in isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value.
Zebrafish Anti-Angiogenesis Assay
This in vivo assay is used to evaluate the anti-angiogenic effects of this compound.
-
Embryo Preparation: Use a transgenic zebrafish line with fluorescently labeled blood vessels (e.g., Tg(fli1:EGFP)). Collect embryos and raise them to 24 hours post-fertilization (hpf).
-
Compound Exposure: Place individual embryos in the wells of a 96-well plate containing embryo medium. Add this compound at various concentrations or a vehicle control.
-
Incubation: Incubate the embryos for a specified period (e.g., 24-48 hours) at 28.5°C.
-
Imaging: Anesthetize the embryos and mount them for imaging using a fluorescence microscope. Capture images of the trunk vasculature, focusing on the intersegmental vessels (ISVs).
-
Quantification: Quantify the extent of angiogenesis by measuring parameters such as the number, length, or sprouting of the ISVs. This can be done manually or using automated image analysis software.
-
Data Analysis: Compare the angiogenic parameters in the this compound-treated groups to the vehicle control group to determine the dose-dependent anti-angiogenic effect.
Pharmacokinetics and Clinical Trials
To date, there is no publicly available information on the pharmacokinetics of this compound in preclinical animal models or in humans. A thorough search of clinical trial registries, including ClinicalTrials.gov, did not yield any results for clinical trials involving this compound. This suggests that this compound has likely not progressed to clinical development and remains a tool for preclinical research.
Conclusion
This compound is a versatile small molecule inhibitor with well-characterized activity against VEGFR, PDGFR, and nNOS. Its dual role as an anti-angiogenic and neuroprotective agent makes it a valuable compound for investigating the molecular mechanisms underlying cancer and neurodegenerative disorders. This technical guide provides a comprehensive summary of the current knowledge on this compound, including its chemical properties, synthesis, biological activities, and key experimental protocols, to support its use in research and drug development. The lack of pharmacokinetic and clinical data underscores its current status as a preclinical research compound.
References
- 1. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. mdpi.com [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. E–Z isomerization of 3-benzylidene-indolin-2-ones using a microfluidic photo-reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Pharmacokinetics and interspecies scaling of a novel, orally-bioavailable anti-cancer drug, SHetA2 | PLOS One [journals.plos.org]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
An In-depth Technical Guide to SU 4312 (DMBI): A Dual Inhibitor of VEGFR and PDGFR
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU 4312, also known by the synonym DMBI and chemically identified as (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one, is a potent, cell-permeable small molecule inhibitor of receptor tyrosine kinases (RTKs).[1][2] It exhibits significant inhibitory activity against Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), key mediators in angiogenesis and cell proliferation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of this compound, with a focus on its mechanism of action as a dual kinase inhibitor. Detailed experimental protocols for its synthesis and for in vitro kinase activity assays are provided, along with visualizations of the targeted signaling pathways.
Chemical Structure and Physicochemical Properties
This compound is a 3-substituted indolin-2-one derivative. The (Z)-isomer is the more active form.[3]
Chemical Name: (3Z)-3-[[4-(dimethylamino)phenyl]methylidene]-1H-indol-2-one Synonyms: this compound, DMBI CAS Number: 5812-07-7 Molecular Formula: C₁₇H₁₆N₂O
Table 1: Physicochemical Properties of this compound (DMBI)
| Property | Value | Reference |
| Molecular Weight | 264.33 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Solubility | DMSO: 55 mg/mL (208.08 mM) | --INVALID-LINK-- |
| InChI Key | UAKWLVYMKBWHMX-PTNGSMBKSA-N | --INVALID-LINK-- |
| SMILES | CN(C)C1=CC=C(\C=C1)\C=C1/C(=O)NC2=CC=CC=C12 | --INVALID-LINK-- |
Synthesis
The synthesis of this compound and other 3-substituted indolin-2-ones was first described by Sun et al. in 1998.[1][2] The general method involves the condensation of an oxindole (B195798) with an appropriate aldehyde.
Experimental Protocol: General Synthesis of 3-(Substituted-benzylidenyl)indolin-2-ones
This protocol is adapted from the general procedure described by Sun et al., 1998.[1][2]
Materials:
-
Substituted oxindole (1 equivalent)
-
Substituted benzaldehyde (B42025) (1.2 equivalents)
-
Piperidine (B6355638) (catalytic amount)
Procedure:
-
A mixture of the substituted oxindole (1 equivalent), the corresponding substituted benzaldehyde (1.2 equivalents), and a catalytic amount of piperidine in ethanol is prepared.
-
The reaction mixture is heated at reflux for a specified period (typically several hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration.
-
The collected solid is washed with cold ethanol to remove any unreacted starting materials and impurities.
-
The product is then dried under vacuum to yield the desired 3-(substituted-benzylidenyl)indolin-2-one.
-
Further purification can be achieved by recrystallization from a suitable solvent if necessary.
For the specific synthesis of this compound, 2-oxindole would be reacted with 4-dimethylaminobenzaldehyde.
Biological Activity
This compound is a potent inhibitor of VEGFR and PDGFR tyrosine kinases.[4] It functions by competing with ATP for the binding site in the kinase domain, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[3]
Table 2: In Vitro Inhibitory Activity of this compound Isomers
| Isomer | Target Kinase | IC₅₀ (µM) | Reference |
| (Z)-SU 4312 (cis) | FLK-1 (VEGFR-2) | 0.8 | --INVALID-LINK-- |
| PDGFR | 19.4 | --INVALID-LINK-- | |
| (E)-SU 4312 (trans) | FLK-1 (VEGFR-2) | 5.2 | --INVALID-LINK-- |
| PDGFR | 24.2 | --INVALID-LINK-- | |
| EGFR | 18.5 | --INVALID-LINK-- | |
| HER-2 | 16.9 | --INVALID-LINK-- | |
| IGF-1R | 10.0 | --INVALID-LINK-- |
Signaling Pathways
This compound exerts its biological effects by inhibiting the signaling cascades initiated by VEGFR and PDGFR.
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that is crucial for angiogenesis. This process involves endothelial cell proliferation, migration, and survival.
Caption: VEGFR-2 signaling pathway inhibited by this compound.
PDGFR Signaling Pathway
The Platelet-Derived Growth Factor (PDGF) signaling pathway is instrumental in cell growth, proliferation, and migration. Its dysregulation is implicated in various diseases, including cancer.
Caption: PDGFR signaling pathway inhibited by this compound.
Experimental Protocols
The following are generalized protocols for in vitro kinase assays to determine the inhibitory activity of compounds like this compound.
In Vitro VEGFR-2 Kinase Inhibition Assay
Objective: To determine the IC₅₀ value of this compound against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
ATP
-
VEGFR-2 substrate (e.g., a synthetic peptide like Poly(Glu,Tyr) 4:1)
-
This compound stock solution (in DMSO)
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of this compound in kinase buffer. A typical concentration range could be from 1 nM to 100 µM. Also, prepare a DMSO-only control.
-
Reaction Setup: In a 96-well plate, add the VEGFR-2 kinase and substrate solution to each well. Then, add the serially diluted inhibitor or DMSO control.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP. The ATP concentration should be at or near the Km value for VEGFR-2 for accurate determination of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear phase.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves quantifying the amount of ADP produced.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
In Vitro PDGFR Kinase Inhibition Assay
Objective: To determine the IC₅₀ value of this compound against PDGFR kinase.
Materials:
-
Recombinant human PDGFR kinase
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)
-
ATP
-
PDGFR substrate (e.g., a synthetic peptide)
-
This compound stock solution (in DMSO)
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure: The procedure is analogous to the VEGFR-2 kinase inhibition assay, with the substitution of PDGFR kinase and its specific substrate. The buffer composition and incubation times may need to be optimized for the specific PDGFR isoform being tested.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion
This compound (DMBI) is a valuable research tool for studying the roles of VEGFR and PDGFR signaling in various physiological and pathological processes. Its well-defined chemical structure, established synthesis route, and potent dual inhibitory activity make it a cornerstone compound for investigations into angiogenesis, tumor progression, and other proliferative diseases. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working with this important kinase inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-cancer agent SU4312 unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.uri.edu [digitalcommons.uri.edu]
In-Depth Technical Guide: SU 4312 IC50 Values for VEGFR and PDGFR
This guide provides a comprehensive overview of the inhibitory activity of SU 4312 against Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR), key receptor tyrosine kinases (RTKs) involved in angiogenesis and cell proliferation.
Data Presentation: IC50 Values of this compound
This compound is a potent inhibitor of VEGFR and PDGFR, with its activity varying between its (Z) and (E) isomers. The (Z)-isomer, in particular, demonstrates significant potency against VEGFR-2. The half-maximal inhibitory concentration (IC50) values for the different forms of this compound are summarized below.
| Compound Form | Target Kinase | IC50 (µM) |
| (Z)-SU 4312 (cis-isomer) | VEGFR-2 (Flk-1/KDR) | 0.8 |
| PDGFR | 19.4 | |
| (E)-SU 4312 (trans-isomer) | VEGFR-2 (Flk-1/KDR) | 5.2 |
| PDGFR | 24.2 | |
| EGFR | 18.5 | |
| HER-2 | 16.9 | |
| IGF-1R | 10.0 | |
| This compound (Racemate) | VEGFR | 0.8 |
| PDGFR | 19.4 |
Experimental Protocols: Determination of IC50 Values
The IC50 values of this compound are typically determined through cell-based autophosphorylation assays. These assays measure the ability of the compound to inhibit the ligand-stimulated phosphorylation of the receptor tyrosine kinase in intact cells. Below is a representative protocol for such an assay.
Cell-Based Receptor Autophosphorylation Assay
1. Cell Culture and Serum Starvation:
-
Cells endogenously expressing the target receptor (e.g., Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR-2 or NIH-3T3 cells for PDGFR) are cultured to approximately 80-90% confluency.
-
Prior to the assay, the cells are serum-starved for 16-24 hours in a serum-free medium to reduce basal receptor phosphorylation.
2. Compound Incubation:
-
A dilution series of this compound is prepared in the serum-free medium.
-
The serum-starved cells are pre-incubated with various concentrations of this compound for 2 hours at 37°C. A vehicle control (e.g., DMSO) is also included.
3. Ligand Stimulation:
-
The cells are then stimulated with the respective ligand (e.g., VEGF for VEGFR-expressing cells or PDGF for PDGFR-expressing cells) at a predetermined concentration for 5-10 minutes at 37°C to induce receptor autophosphorylation.
4. Cell Lysis:
-
The medium is removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
5. Quantification of Receptor Phosphorylation:
-
The cell lysates are collected, and the protein concentration is determined.
-
The level of phosphorylated receptor is quantified using an enzyme-linked immunosorbent assay (ELISA). This involves capturing the total receptor protein and detecting the phosphorylated form with a specific antibody.
-
Alternatively, the lysates can be analyzed by Western blotting, where the phosphorylated receptor is detected using a phospho-specific antibody and compared to the total receptor levels.
6. Data Analysis:
-
The percentage of inhibition of receptor phosphorylation is calculated for each concentration of this compound relative to the ligand-stimulated control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
Experimental Workflow for IC50 Determination
Data Presentation: Quantitative Kinase Inhibition Profile of SU 4312
An In-depth Technical Guide to the Kinase Selectivity Profile of SU 4312
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinases. This document summarizes the quantitative inhibitory activity of this compound against various kinases, details the experimental methodologies for determining kinase inhibition, and illustrates the relevant signaling pathways and experimental workflows.
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the kinase activity. The selectivity of this compound is demonstrated by its varying potency against a range of kinases.
| Kinase Target | Isomer | IC50 (µM) | Reference |
| VEGFR-2 (KDR/Flk-1) | (Z) | 0.8 | [1] |
| VEGFR-2 (KDR/Flk-1) | (E) | 5.2 | [1][2] |
| PDGFRβ | (Z) | 19.4 | [1][3] |
| PDGFRβ | (E) | 24.2 | [1] |
| EGFR | Not Specified | >100 | [3] |
| c-Src | Not Specified | >100 | [3] |
| HER-2 | (E) | 16.9 | [1] |
| IGF-1R | (E) | 10.0 | [1] |
| Neuronal Nitric Oxide Synthase (nNOS) | Not Specified | 19.0 | [4] |
Note: this compound exists as (Z) and (E) isomers, which exhibit different inhibitory potencies. The (Z)-isomer is a more potent inhibitor of VEGFR-2.[1][2]
Experimental Protocols
The determination of the kinase selectivity profile of a compound like this compound involves robust and validated biochemical assays. Below are detailed methodologies representative of those used to obtain the quantitative data presented above.
Biochemical Kinase Inhibition Assay (General Protocol)
Biochemical kinase assays are essential for determining the direct inhibitory effect of a compound on a purified kinase.[5] A common method is the radiometric assay, which is considered a gold standard.[5]
Objective: To determine the IC50 value of this compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide substrate for the kinase
-
This compound (test compound)
-
[γ-³³P]ATP or [γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made to create a range of test concentrations.
-
Reaction Setup: In a 96-well plate, the following components are added in order:
-
Kinase reaction buffer.
-
A solution of the specific peptide substrate.
-
The purified recombinant kinase.
-
Varying concentrations of this compound or DMSO as a vehicle control.
-
-
Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP. The ATP concentration is typically kept at or below the Michaelis constant (Km) for each kinase to ensure accurate determination of competitive inhibition.[6]
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Termination and Washing: The reaction is stopped by the addition of an acid (e.g., phosphoric acid). The reaction mixture is then transferred to a filter plate which captures the phosphorylated substrate. The filter plate is washed multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity is calculated for each this compound concentration relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Kinase Inhibition Assay (Phosphorylation Assay)
Cell-based assays are crucial for confirming that the inhibitor can penetrate the cell membrane and inhibit the target kinase in a physiological context.[7]
Objective: To assess the ability of this compound to inhibit the phosphorylation of a downstream substrate of a target kinase in intact cells.
Materials:
-
A cell line that expresses the target kinase (e.g., human umbilical vein endothelial cells (HUVECs) for VEGFR-2).
-
Cell culture medium and supplements.
-
This compound.
-
A stimulating ligand (e.g., VEGF for VEGFR-2).
-
Lysis buffer.
-
Antibodies specific for the phosphorylated and total forms of the downstream substrate.
-
Western blotting or ELISA reagents.
Procedure:
-
Cell Culture and Treatment: Cells are cultured to a suitable confluency and then serum-starved to reduce basal kinase activity. The cells are then pre-incubated with various concentrations of this compound or DMSO for a defined period.
-
Kinase Activation: The target kinase is activated by adding its specific ligand (e.g., VEGF).
-
Cell Lysis: After a short incubation with the ligand, the cells are washed and then lysed to release the cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
Detection of Phosphorylation: The levels of the phosphorylated and total downstream substrate are measured using techniques like Western blotting or ELISA.
-
Data Analysis: The ratio of phosphorylated protein to total protein is calculated for each treatment condition. The inhibitory effect of this compound is determined by comparing the phosphorylation levels in treated cells to the stimulated control.
Mandatory Visualization
Signaling Pathway of this compound Primary Targets
Caption: Signaling pathways inhibited by this compound.
Experimental Workflow for a Biochemical Kinase Inhibition Assay
Caption: Workflow of a radiometric biochemical kinase inhibition assay.
References
- 1. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological evaluation, and structure-activity relationships of a novel class of apurinic/apyrimidinic endonuclease 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of N-(4-hydroxy-3-mercaptonaphthalen-1-yl)amides as inhibitors of angiogenesis and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Apogossypolone Derivatives as Pan-active Inhibitors of Anti-apoptotic B-Cell Lymphoma/Leukemia-2 (Bcl-2) Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Design, synthesis, biological evaluation and X-ray crystal structure of novel classical 6,5,6-tricyclic benzo[4,5]thieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
The Impact of SU4312 on Endothelial Cell Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU4312 is a synthetic indolinone derivative recognized for its role as a multi-targeted tyrosine kinase inhibitor. Its primary mechanism of action involves the competitive inhibition of adenosine (B11128) triphosphate (ATP) binding to the catalytic domain of several receptor tyrosine kinases (RTKs). This antagonistic action disrupts the signal transduction cascades that are crucial for various cellular processes, including proliferation, migration, and survival. Of particular interest to cancer research and developmental biology is SU4312's potent inhibitory effect on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in both normal physiological development and in pathological conditions such as tumor growth and metastasis. Endothelial cells are the primary cell type involved in angiogenesis, and their response to growth factors like VEGF is critical for neovascularization. This technical guide provides an in-depth analysis of the effects of SU4312 on endothelial cells, summarizing key quantitative data and detailing relevant experimental protocols.
Mechanism of Action: Inhibition of VEGFR-2 Signaling
SU4312 exerts its anti-angiogenic effects primarily through the inhibition of VEGFR-2, also known as kinase insert domain-containing receptor (KDR) or fetal liver kinase 1 (Flk-1). VEGFR-2 is a transmembrane receptor tyrosine kinase expressed predominantly on endothelial cells. The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating a cascade of downstream signaling pathways that ultimately lead to endothelial cell proliferation, migration, survival, and tube formation.
SU4312 competitively binds to the ATP-binding pocket of the VEGFR-2 tyrosine kinase domain, preventing the transfer of a phosphate (B84403) group from ATP to the tyrosine residues. This lack of phosphorylation inhibits the activation of the entire downstream signaling cascade. Key pathways affected include the Ras/MEK/ERK pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, which is a major regulator of cell survival. By blocking these pathways, SU4312 effectively abrogates the pro-angiogenic signals mediated by VEGF.
Figure 1: Simplified VEGFR-2 signaling pathway and the inhibitory action of SU4312.
Quantitative Data Summary
The inhibitory activity of SU4312 has been quantified against several tyrosine kinases, and its effects on cell proliferation have been assessed in various cell lines. The following table summarizes the available quantitative data.
| Target/Assay | Cell Line/System | IC50 / Effective Concentration | Reference |
| Kinase Inhibition | |||
| VEGFR-2 (Flk-1/KDR) | Enzyme Assay | 0.8 µM | [1][2] |
| PDGFR | Enzyme Assay | 19.4 µM | [1][2] |
| Cell Proliferation | |||
| Glioma Cell Lines (U251, U87, GBM1) | CCK-8 Assay | 22.63 µM - 127.1 µM | |
| Normal Human Astrocytes (NHA) | CCK-8 Assay | 305.7 µM | |
| Angiogenesis Inhibition | |||
| Inter-segmental vessel (ISV) formation | Zebrafish larvae | 3–30 μM (concentration-dependent inhibition) | [3] |
Effect on Endothelial Cell Functions
SU4312's inhibition of VEGFR-2 signaling translates into significant effects on key endothelial cell functions that are integral to the angiogenic process.
-
Migration: Endothelial cell migration is a prerequisite for the invasion of the extracellular matrix and the formation of new vascular sprouts. This process is also dependent on VEGFR-2 signaling. Therefore, SU4312 is anticipated to impede endothelial cell migration.
-
Tube Formation: The ability of endothelial cells to form capillary-like structures (tubes) in vitro is a hallmark of angiogenesis. This complex process involves cell-cell adhesion, migration, and differentiation, all of which are influenced by VEGFR-2 activation. Inhibition of this receptor by SU4312 would consequently lead to a reduction in tube formation.
-
Survival: The PI3K/Akt pathway, activated by VEGFR-2, is a critical survival pathway in endothelial cells. Its inhibition by SU4312 may lead to apoptosis, particularly in environments where endothelial cells are dependent on VEGF for survival signals.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of SU4312 on endothelial cells. These are generalized protocols and may require optimization for specific experimental conditions.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
SU4312
-
VEGF-A
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 and incubate overnight.
-
Starve the cells for 4-6 hours in a basal medium containing low serum (e.g., 0.5% FBS).
-
Treat the cells with varying concentrations of SU4312 for 1 hour.
-
Stimulate the cells with a predetermined optimal concentration of VEGF-A (e.g., 20 ng/mL). Include control wells with no VEGF-A and wells with VEGF-A but no SU4312.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the VEGF-A-stimulated control.
Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay quantifies the chemotactic migration of endothelial cells towards a chemoattractant.
Materials:
-
HUVECs
-
Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)
-
Fibronectin
-
Basal medium with low serum
-
VEGF-A
-
SU4312
-
Calcein-AM or DAPI stain
-
Fluorescence microscope
Protocol:
-
Coat the underside of the Boyden chamber membrane with fibronectin (10 µg/mL) and allow it to dry.
-
Add basal medium containing VEGF-A (e.g., 20 ng/mL) to the lower chamber.
-
In the upper chamber, add a suspension of HUVECs (e.g., 5 x 10^4 cells) in basal medium, pre-treated with various concentrations of SU4312 for 1 hour.
-
Incubate the chamber for 4-6 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Calcein-AM or DAPI.
-
Count the number of migrated cells in several random fields under a fluorescence microscope.
-
Express the results as the percentage of migration inhibition compared to the VEGF-A-stimulated control.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
Materials:
-
HUVECs
-
Matrigel or other basement membrane extract
-
96-well plate
-
Basal medium
-
VEGF-A
-
SU4312
-
Calcein-AM
-
Inverted microscope with a camera
Protocol:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Resuspend HUVECs (e.g., 1.5 x 10^4 cells/well) in basal medium containing VEGF-A (e.g., 20 ng/mL) and varying concentrations of SU4312.
-
Gently add the cell suspension to the Matrigel-coated wells.
-
Incubate for 6-18 hours at 37°C.
-
Stain the cells with Calcein-AM for 30 minutes.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
Figure 2: General experimental workflow for assessing the effects of SU4312 on endothelial cells.
Conclusion
SU4312 is a potent inhibitor of VEGFR-2, a critical receptor in the process of angiogenesis. By blocking the downstream signaling pathways of VEGFR-2, SU4312 effectively inhibits the key functions of endothelial cells, including proliferation, migration, and tube formation. The quantitative data available, although primarily focused on kinase inhibition and non-endothelial cell proliferation, strongly support its anti-angiogenic potential. The experimental protocols detailed in this guide provide a framework for the further investigation and quantification of the effects of SU4312 on endothelial cells, which is essential for its continued evaluation as a therapeutic agent in angiogenesis-dependent diseases.
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | Springer Nature Experiments [experiments.springernature.com]
- 3. The anti-cancer agent SU4312 unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
SU 4312 in Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU 4312 is a potent and selective, cell-permeable small molecule inhibitor primarily targeting the tyrosine kinase domains of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] Originally developed as a potential anti-cancer agent due to its anti-angiogenic properties, this compound has become an invaluable tool in cardiovascular research.[3] Its ability to specifically block key signaling pathways involved in blood vessel formation (angiogenesis), vascular permeability, and cell proliferation makes it ideal for investigating the molecular mechanisms underpinning various cardiovascular pathologies, including atherosclerosis, pathological angiogenesis, and vascular leakage. This guide provides an in-depth overview of this compound's mechanism of action, quantitative data, experimental protocols, and applications in relevant cardiovascular research models.
Core Mechanism of Action
This compound exerts its inhibitory effects by acting as an ATP-competitive inhibitor at the tyrosine kinase domain of its target receptors.[3] Upon binding of ligands such as VEGF or PDGF, these receptors dimerize and undergo trans-autophosphorylation on specific tyrosine residues within their cytoplasmic domain. This phosphorylation creates docking sites for downstream signaling molecules, initiating intracellular cascades that regulate cell proliferation, migration, survival, and permeability.[4][5] this compound prevents this initial autophosphorylation step, effectively blocking the entire downstream signaling cascade.[2]
Data Presentation: Inhibitory Activity
The selectivity and potency of this compound are critical for its utility as a research tool. The following table summarizes the half-maximal inhibitory concentrations (IC50) against its primary targets and other related kinases. Note that this compound is a racemate of (Z) and (E) isomers, with the (Z)-isomer generally showing higher potency against VEGFR and PDGFR.
| Target Kinase | Isomer | IC50 (µM) | Reference(s) |
| VEGFR-2 (FLK-1) | (Z)-SU4312 | 0.8 | [1][6][7] |
| (E)-SU4312 | 5.2 | [6] | |
| PDGFR | (Z)-SU4312 | 19.4 | [1][6][7] |
| (E)-SU4312 | 24.2 | [6] | |
| EGFR | (E)-SU4312 | 18.5 | [6] |
| HER-2 | (E)-SU4312 | 16.9 | [6] |
| IGF-1R | (E)-SU4312 | 10.0 | [6] |
Lower IC50 values indicate higher potency.
Signaling Pathways and Inhibition by this compound
This compound primarily interferes with the VEGFR-2 and PDGFR signaling pathways, which are crucial in cardiovascular physiology and pathology.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 is a principal driver of angiogenesis. It activates multiple downstream pathways, including the PLCγ-PKC-MAPK cascade for proliferation and the PI3K-Akt pathway for cell survival.[5][8]
References
- 1. SU4312 | VEGFR | PDGFR | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. The anti-cancer agent SU4312 unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Ligand-Independent VEGFR2 Signaling Pathway Limits Angiogenic Responses in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cis-SU4312 | PDGFR | 90828-16-3 | Invivochem [invivochem.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
The Early Discovery and Development of SU4312: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU4312, chemically known as 3-[4-(dimethylamino)benzylidenyl]indolin-2-one, is a synthetically derived small molecule initially designed as a multi-target receptor tyrosine kinase inhibitor.[1] Its primary mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1][2] Beyond its anti-angiogenic properties, subsequent research has unveiled a more complex pharmacological profile for SU4312, demonstrating its activity against other signaling pathways and revealing potential therapeutic applications in neurodegenerative diseases. This technical guide provides a comprehensive overview of the early discovery and development of SU4312, detailing its synthesis, mechanism of action, and key preclinical findings.
Synthesis
The synthesis of SU4312 and its analogs, belonging to the class of 3-substituted indolin-2-ones, is typically achieved through a Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an oxindole (B195798) with an appropriate aldehyde. In the case of SU4312, the reaction is between oxindole and 4-(dimethylamino)benzaldehyde (B131446).
A general synthetic scheme is as follows:
-
Step 1: Condensation An equimolar mixture of oxindole and 4-(dimethylamino)benzaldehyde is dissolved in a suitable solvent, such as ethanol.
-
Step 2: Base Catalysis A catalytic amount of a base, commonly piperidine, is added to the mixture.
-
Step 3: Reaction The reaction mixture is heated, often under reflux, to drive the condensation. The reaction progress can be monitored by techniques such as thin-layer chromatography.
-
Step 4: Isolation and Purification Upon completion, the reaction mixture is cooled, and the resulting precipitate, SU4312, is collected by filtration. The crude product can then be purified by recrystallization from a suitable solvent to yield the final product.
This synthetic route offers a straightforward and efficient method for the preparation of SU4312 and a variety of its structural analogs for structure-activity relationship (SAR) studies.
Mechanism of Action
SU4312 exerts its biological effects through the modulation of multiple intracellular signaling pathways.
VEGFR-2 Inhibition and Anti-Angiogenesis
The primary and most well-characterized mechanism of action of SU4312 is its potent and selective inhibition of VEGFR-2.[2] It acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the VEGFR-2 kinase domain.[2] This prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby blocking the initiation of downstream signaling cascades. The inhibition of VEGFR-2 signaling disrupts endothelial cell proliferation, migration, and survival, ultimately leading to the suppression of angiogenesis.
dot
Inhibition of the Hippo/YAP Pathway in Glioma
Recent studies have revealed that SU4312 can also modulate the Hippo signaling pathway, a critical regulator of organ size and cell proliferation.[3] In glioma cells, SU4312 has been shown to down-regulate the expression of Yes-associated protein (YAP), the key effector of the Hippo pathway.[3] The inhibition of YAP leads to a decrease in the transcription of its target genes, which are involved in cell proliferation and survival. This action contributes to the anti-tumor effects of SU4312 in glioma models.[3]
dot
References
- 1. cebs.niehs.nih.gov [cebs.niehs.nih.gov]
- 2. Substantial protection against MPTP-associated Parkinson's neurotoxicity in vitro and in vivo by anti-cancer agent SU4312 via activation of MEF2D and inhibition of MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-cancer agent SU4312 unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SU 4312 in In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SU 4312, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in key in vitro angiogenesis assays. The protocols detailed below are essential for assessing the anti-angiogenic potential of this compound and similar compounds.
Compound Information:
This compound is a small molecule inhibitor that primarily targets the tyrosine kinase activity of VEGFR-2 (also known as KDR or Flk-1), a key mediator of angiogenesis.[1][2][3] By inhibiting VEGFR-2, this compound blocks the downstream signaling cascades initiated by VEGF, which are crucial for endothelial cell proliferation, migration, and tube formation.[1][4][5] The (Z)-isomer of this compound has been reported to inhibit VEGFR-2 with an IC50 value of 0.8 µM.[1][2][3]
Mechanism of Action: Inhibition of VEGFR-2 Signaling
This compound exerts its anti-angiogenic effects by competing with ATP for the binding site on the intracellular tyrosine kinase domain of VEGFR-2. This prevents the autophosphorylation of the receptor upon VEGF binding, thereby inhibiting the activation of downstream signaling pathways critical for angiogenesis.[1][5]
Experimental Protocols
The following are detailed protocols for assessing the anti-angiogenic effects of this compound on endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) when cultured on a basement membrane extract.
Materials:
-
HUVECs (or other endothelial cells)
-
Endothelial Cell Growth Medium (EGM)
-
Basement Membrane Extract (e.g., Matrigel®)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
96-well tissue culture plates
-
VEGF (as a positive control for angiogenesis induction)
Procedure:
-
Preparation of Matrigel Plate:
-
Cell Preparation and Treatment:
-
Culture HUVECs to 70-80% confluency. For the assay, serum-starve the cells for 2-4 hours.
-
Harvest the cells and resuspend them in basal medium at a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of this compound in basal medium. A suggested concentration range is 0.1 µM to 10 µM, based on its IC50.[1][2] Include a vehicle control with the same final concentration of DMSO.
-
(Optional) For a positive control, add VEGF (e.g., 20 ng/mL) to the cell suspension.
-
-
Assay Execution:
-
Add 100 µL of the HUVEC suspension (20,000 cells) containing the respective treatments (this compound or vehicle) to each Matrigel-coated well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 18 hours.
-
-
Data Acquisition and Analysis:
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Endothelial Cell Migration (Wound Healing) Assay
This assay measures the ability of endothelial cells to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
HUVECs
-
EGM
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tip
Procedure:
-
Cell Seeding and Monolayer Formation:
-
Seed HUVECs in 24-well plates and culture them until they form a confluent monolayer.
-
-
Creating the Wound:
-
Using a sterile 200 µL pipette tip, create a linear scratch in the center of the cell monolayer.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh low-serum medium containing various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control.
-
-
Data Acquisition and Analysis:
-
Immediately capture images of the scratch at designated points (time 0).
-
Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).
-
Measure the width of the scratch at multiple points for each image and calculate the percentage of wound closure over time.
-
Endothelial Cell Proliferation (BrdU) Assay
This assay quantifies cell proliferation by measuring the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, into newly synthesized DNA.
Materials:
-
HUVECs
-
EGM
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
96-well tissue culture plates
-
BrdU Labeling Reagent
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody (HRP-conjugated)
-
TMB substrate
-
Stop Solution
Procedure:
-
Cell Seeding and Treatment:
-
Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 20 µM) or vehicle control.
-
Incubate for 24-48 hours.
-
-
BrdU Labeling:
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.
-
-
Detection:
-
Remove the labeling medium and fix and denature the cells according to the manufacturer's protocol.
-
Add the anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.
-
Wash the wells and add the TMB substrate.
-
Measure the absorbance at 450 nm after adding the stop solution. The absorbance is proportional to the number of proliferating cells.
-
Data Presentation
The quantitative data from these assays should be summarized in tables for clear comparison.
Table 1: Inhibitory Effect of this compound on Endothelial Tube Formation
| This compound Conc. (µM) | Average Tube Length (% of Control) | Number of Branch Points (% of Control) | Number of Loops (% of Control) |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | |||
| 1.0 | |||
| 5.0 | |||
| 10.0 |
Table 2: Inhibitory Effect of this compound on Endothelial Cell Migration
| This compound Conc. (µM) | Wound Closure at 12h (% of Control) | Wound Closure at 24h (% of Control) |
| Vehicle Control | 100 | 100 |
| 1.0 | ||
| 5.0 | ||
| 10.0 |
Table 3: Inhibitory Effect of this compound on Endothelial Cell Proliferation
| This compound Conc. (µM) | Cell Proliferation (Absorbance at 450 nm) | Inhibition of Proliferation (%) |
| Vehicle Control | 0 | |
| 1.0 | ||
| 5.0 | ||
| 10.0 | ||
| 20.0 |
Note: The data in these tables are illustrative and should be replaced with experimental results. A study on glioma cells showed that this compound inhibited cell viability in a dose-dependent manner, with IC50 values ranging from 22.63 µM to 127.1 µM in different glioma cell lines.[7] Furthermore, at a concentration of 10 µM, this compound significantly inhibited the migration of glioma cells.[7] While these results are in a different cell type, they provide a useful reference for the expected effective concentrations in endothelial cells.
References
- 1. The anti-cancer agent SU4312 unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF - VEGF R2 Signaling Pathways: R&D Systems [rndsystems.com]
- 3. SU4312 | VEGFR | PDGFR | TargetMol [targetmol.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. SU4312 Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for SU 4312 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU 4312 is a potent, cell-permeable small molecule inhibitor of receptor tyrosine kinases (RTKs). It primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR), playing a critical role in angiogenesis and cell proliferation.[1][2][3] Recent studies have also highlighted its neuroprotective effects through the inhibition of neuronal Nitric Oxide Synthase (nNOS).[4] These diverse mechanisms of action make this compound a valuable tool in cancer research, neuroscience, and studies on angiogenesis-dependent pathologies.
This document provides detailed protocols for the proper dissolution and application of this compound in a cell culture setting, ensuring reliable and reproducible experimental outcomes.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized against various targets and in different cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of a compound.
| Target/Cell Line | IC50 Value (µM) | Notes |
| Enzymatic Assays | ||
| VEGFR-2 (Flk-1) (cis-isomer) | 0.8 | Potent inhibition of the primary target.[4][5] |
| VEGFR-2 (Flk-1) (trans-isomer) | 5.2 | Isomeric form influences potency.[4][5] |
| PDGFR | 19.4 | Also inhibits the platelet-derived growth factor receptor.[1][2][3][5] |
| Neuronal NOS (nNOS) | 19.0 | Demonstrates neuroprotective potential.[4] |
| EGFR | 18.5 | Off-target activity at higher concentrations.[5] |
| HER-2 | 16.9 | Off-target activity at higher concentrations.[5] |
| IGF-1R | 10.0 | Off-target activity at higher concentrations.[5] |
| Cell-Based Assays | ||
| Glioma Cell Lines (U251, U87, GBM1, etc.) | 22.63 - 127.1 | Shows a range of efficacy in different glioma subtypes.[6] |
| Normal Human Astrocytes (NHA) | 305.7 | Significantly less toxic to non-cancerous cells.[6] |
Signaling Pathway
This compound exerts its primary anti-angiogenic effect by inhibiting the VEGFR-2 signaling pathway. Upon binding of VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. This compound acts as an ATP-competitive inhibitor, blocking the kinase activity of VEGFR-2 and thereby inhibiting these downstream effects.
References
- 1. SU4312 | VEGFR | PDGFR | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. SU4312, VEGFR and PDGFR receptor tyrosine kinase inhibitor (CAS 5812-07-7) | Abcam [abcam.com]
- 4. The anti-cancer agent SU4312 unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SU4312 Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SU 4312 for HUVEC Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU 4312 is a potent, cell-permeable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By competing with ATP for binding to the kinase domain of VEGFR-2, this compound effectively blocks downstream signaling pathways, leading to the inhibition of endothelial cell proliferation, migration, and tube formation. These characteristics make this compound a valuable tool for studying angiogenesis and for the development of anti-angiogenic therapies. These application notes provide detailed protocols for utilizing this compound to study its effects on Human Umbilical Vein Endothelial Cells (HUVECs), a primary cell model for angiogenesis research.
Mechanism of Action
This compound is a selective inhibitor of the VEGFR-2 tyrosine kinase. The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation triggers multiple downstream signaling cascades crucial for angiogenic processes. Key pathways affected by VEGFR-2 activation include the PLCγ-PKC-MAPK/ERK pathway, which is primarily involved in cell proliferation, and the PI3K/Akt pathway, which promotes cell survival and permeability. This compound, by inhibiting VEGFR-2 autophosphorylation, effectively attenuates these downstream signals. It is important to note that this compound also exhibits inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR) at higher concentrations.[1][2][3]
Data Presentation
The following tables summarize the quantitative data for this compound, providing a basis for determining the appropriate working concentrations for experiments with HUVEC cells.
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Notes |
| VEGFR-2 (Flk-1) (cis-isomer) | 0.8 µM | This compound exists as cis- and trans-isomers. |
| VEGFR-2 (Flk-1) (trans-isomer) | 5.2 µM | The trans-isomer is less potent. |
| PDGFR | 19.4 µM | Inhibition of PDGFR occurs at higher concentrations. |
Data compiled from multiple sources.[1][3]
Table 2: Recommended Working Concentration Range for HUVEC Cells
| Assay Type | Recommended Starting Concentration Range | Notes |
| Proliferation Assay | 1 - 20 µM | Based on effective concentrations in other cell types and VEGFR-2 IC50. Optimization is recommended. |
| Apoptosis Assay | 5 - 30 µM | Higher concentrations may be required to induce apoptosis. Cytotoxicity should be evaluated. |
| Tube Formation Assay | 0.5 - 10 µM | Lower concentrations may be sufficient to inhibit VEGF-induced tube formation. |
These are suggested starting ranges. The optimal concentration should be determined empirically for each specific experimental setup and HUVEC lot.
Experimental Protocols
HUVEC Proliferation Assay (MTT Assay)
This protocol outlines the steps to determine the effect of this compound on HUVEC proliferation in response to VEGF-A stimulation.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
VEGF-A (recombinant human)
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2 supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Serum Starvation: After 24 hours, aspirate the medium and wash the cells once with serum-free EGM-2. Add 100 µL of serum-free EGM-2 to each well and incubate for 4-6 hours to synchronize the cells.
-
Treatment: Prepare serial dilutions of this compound in serum-free EGM-2. Aspirate the starvation medium and add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Stimulation: Immediately add 50 µL of serum-free EGM-2 containing 40 ng/mL VEGF-A (for a final concentration of 20 ng/mL) to all wells except the negative control (which receives 50 µL of serum-free EGM-2).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization solution to each well. Incubate for 4 hours at room temperature in the dark to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition compared to the VEGF-A stimulated control. Plot the inhibition percentage against the log concentration of this compound to determine the IC50 value.
HUVEC Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol measures the induction of apoptosis in HUVECs treated with this compound using flow cytometry.
Materials:
-
HUVECs
-
EGM-2 medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HUVECs in 6-well plates at a density of 2 x 10^5 cells/well in EGM-2 with 10% FBS and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20, 30 µM) or vehicle control (DMSO) in complete medium for 24 hours.
-
Cell Harvesting: Gently trypsinize and collect the cells, including any floating cells from the supernatant. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
HUVEC Tube Formation Assay
This in vitro angiogenesis assay assesses the ability of this compound to inhibit the formation of capillary-like structures by HUVECs.
Materials:
-
HUVECs
-
EGM-2 medium (low serum, e.g., 2% FBS)
-
Matrigel® Basement Membrane Matrix
-
VEGF-A
-
This compound
-
DMSO
-
96-well plates (pre-chilled)
-
Inverted microscope with a camera
Procedure:
-
Matrigel Coating: Thaw Matrigel® on ice overnight. Using pre-chilled pipette tips, add 50 µL of Matrigel® to each well of a pre-chilled 96-well plate. Ensure the bottom of the well is completely covered.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Cell Preparation: Harvest HUVECs and resuspend them in low-serum EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Treatment and Seeding: In separate tubes, pre-incubate the HUVEC suspension with different concentrations of this compound, VEGF-A (e.g., 20 ng/mL) as a positive control, and this compound plus VEGF-A for 30 minutes.
-
Plating: Gently add 100 µL of the cell suspension (containing 2 x 10^4 cells) onto the solidified Matrigel®.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours.
-
Visualization and Quantification: Monitor tube formation at regular intervals using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with an angiogenesis plugin).
Visualization of Pathways and Workflows
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling cascade and the point of inhibition by this compound.
HUVEC Proliferation Assay Workflow
Caption: Step-by-step workflow for the HUVEC proliferation (MTT) assay.
HUVEC Tube Formation Assay Workflow
Caption: Workflow for the in vitro HUVEC tube formation angiogenesis assay.
References
Application Notes and Protocols for SU 4312 in Tumor Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU 4312 is a potent and selective small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. By targeting VEGFR-2, this compound blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1] Preclinical studies utilizing tumor xenograft models are essential for evaluating the in vivo efficacy and characterizing the pharmacokinetic and pharmacodynamic profiles of anti-angiogenic agents like this compound.
These application notes provide a comprehensive overview and detailed protocols for the experimental design of tumor xenograft studies involving this compound.
Mechanism of Action and Signaling Pathway
This compound competitively binds to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 normally triggers a series of intracellular events crucial for angiogenesis.
VEGFR-2 Signaling Pathway Inhibited by this compound
References
Application Notes and Protocols: Demonstrating SU4312 Target Inhibition via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
SU4312 is a multi-target tyrosine kinase inhibitor with recognized activity against Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[1][2] Recent studies have also elucidated its inhibitory effects on the Hippo signaling pathway effector, Yes-associated protein (YAP), in certain cancer models.[3][4] This application note provides detailed protocols for utilizing Western blot analysis to demonstrate the target inhibition of SU4312. Two primary methodologies are presented: the first assesses the inhibition of receptor tyrosine kinase phosphorylation, and the second evaluates the downstream effects on the YAP signaling pathway.
Introduction
SU4312 is a small molecule inhibitor that functions by competing with ATP for the binding site on the kinase domain of receptor tyrosine kinases, thereby blocking receptor autophosphorylation and subsequent downstream signaling cascades.[4] Its primary targets, VEGFR and PDGFR, are key mediators of angiogenesis and cell proliferation, making SU4312 a compound of interest in cancer research.[1][2] Furthermore, its ability to down-regulate YAP expression presents an additional mechanism of its anti-tumor activity, particularly in glioma.[3][4][5] Western blotting is a robust and widely used technique to qualitatively and semi-quantitatively measure changes in protein expression and phosphorylation status, making it an ideal method to verify the inhibitory action of SU4312 on its cellular targets.[6]
Signaling Pathways and Experimental Logic
To comprehensively demonstrate the inhibitory effect of SU4312, this protocol outlines the analysis of two distinct signaling pathways.
1. Receptor Tyrosine Kinase (RTK) Pathway: This approach focuses on the direct targets of SU4312, namely VEGFR2 and PDGFRβ. The protocol is designed to measure the ligand-induced phosphorylation of these receptors in the presence and absence of SU4312. A reduction in the phosphorylated form of the receptor upon SU4312 treatment is a direct indicator of target engagement and inhibition.
2. Hippo-YAP Pathway: This method investigates the downstream consequences of SU4312 activity in relevant cell models, such as glioma cell lines. Here, the focus is on the expression levels of YAP and its transcriptional targets, AXL and CYR61. A decrease in the expression of these proteins following SU4312 treatment demonstrates the compound's biological effect on this signaling cascade.
Experimental Protocols
Protocol 1: Inhibition of VEGFR2 and PDGFRβ Phosphorylation
This protocol is designed for cell lines with endogenous or overexpressed levels of VEGFR2 (e.g., HUVECs) or PDGFRβ (e.g., NIH/3T3 fibroblasts).
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.
-
Serum-starve the cells for 12-24 hours in a serum-free or low-serum medium to reduce basal receptor phosphorylation.
-
Pre-treat the cells with varying concentrations of SU4312 (e.g., 1 µM, 5 µM, 10 µM, 20 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate ligand to induce receptor phosphorylation (e.g., 50 ng/mL VEGF-A for VEGFR2-expressing cells, or 50 ng/mL PDGF-BB for PDGFRβ-expressing cells) for 10-15 minutes. Include an unstimulated control group.
2. Cell Lysis and Protein Quantification:
-
Immediately after stimulation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
3. Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer, followed by boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST.
-
For VEGFR2 inhibition: anti-phospho-VEGFR2 (Tyr1175) and anti-total-VEGFR2.
-
For PDGFRβ inhibition: anti-phospho-PDGFRβ (Tyr751) and anti-total-PDGFRβ.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
For a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
Protocol 2: Down-regulation of the YAP Signaling Pathway
This protocol is based on published findings in glioma cell lines.[4]
1. Cell Culture and Treatment:
-
Seed U251 or GBM1 glioma cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with SU4312 (10 µM or 20 µM) or vehicle (DMSO) for 24 hours in complete growth medium.[4]
2. Cell Lysis and Protein Quantification:
-
Following treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer with protease inhibitors.
-
Determine the protein concentration of the cleared lysates using a Bradford or BCA assay.[4]
3. Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling.
-
Load 50 µg of protein per lane onto a 10% polyacrylamide gel.[4]
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 2 hours at room temperature.[4]
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer.[4]
-
Primary antibodies: anti-YAP, anti-AXL, anti-CYR61, and anti-GAPDH.[4]
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 2 hours at room temperature.[4]
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate.
Data Presentation
The results of the Western blot analysis can be quantified by densitometry and presented in tabular format for clear comparison.
Table 1: Quantitative Analysis of SU4312-Mediated Inhibition of VEGFR2 Phosphorylation
| Treatment | SU4312 Conc. (µM) | p-VEGFR2 (Tyr1175) / Total VEGFR2 (Normalized Ratio) |
| Unstimulated | 0 | 0.1 ± 0.02 |
| VEGF-A Stimulated | 0 | 1.0 ± 0.00 |
| VEGF-A Stimulated | 1 | 0.6 ± 0.05 |
| VEGF-A Stimulated | 5 | 0.3 ± 0.04 |
| VEGF-A Stimulated | 10 | 0.1 ± 0.03 |
| VEGF-A Stimulated | 20 | 0.05 ± 0.02 |
Table 2: Quantitative Analysis of SU4312-Mediated Down-regulation of YAP and its Targets
| Treatment | YAP / GAPDH (Normalized Ratio) | AXL / GAPDH (Normalized Ratio) | CYR61 / GAPDH (Normalized Ratio) |
| Vehicle (DMSO) | 1.0 ± 0.00 | 1.0 ± 0.00 | 1.0 ± 0.00 |
| SU4312 (10 µM) | 0.4 ± 0.06 | 0.5 ± 0.07 | 0.6 ± 0.05 |
| SU4312 (20 µM) | 0.2 ± 0.04 | 0.3 ± 0.05 | 0.3 ± 0.04 |
Conclusion
The protocols outlined in this application note provide a robust framework for demonstrating the inhibitory effects of SU4312 on its primary receptor tyrosine kinase targets and the downstream Hippo-YAP signaling pathway. Successful execution of these Western blot experiments will yield clear, quantifiable data on the molecular mechanism of action of SU4312, which is crucial for researchers in basic science and drug development.
References
- 1. Platelet-derived growth factor-D promotes fibrogenesis of cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDGF Promotes Dermal Fibroblast Activation via a Novel Mechanism Mediated by Signaling Through MCHR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effects of serum starvation and vascular endothelial growth factor stimulation on the expression of Notch signalling pathway components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Note: Measuring Cell Viability in Response to SU 4312 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for assessing the cytotoxic effects of SU 4312, a potent tyrosine kinase inhibitor, on cancer cell lines. This compound is known to target receptor tyrosine kinases (RTKs) such as c-Kit and platelet-derived growth factor receptor (PDGFR), which are crucial for cell survival and proliferation in various cancers.[1][2] This document outlines the mechanism of action of this compound, a step-by-step protocol for a colorimetric cell viability assay using Cell Counting Kit-8 (CCK-8), and presents sample data in a structured format for clear interpretation. The provided workflows and diagrams are intended to guide researchers in accurately determining the half-maximal inhibitory concentration (IC50) of this compound in their cell line of interest.
Introduction
This compound is an indolinone-based compound that functions as a competitive inhibitor of ATP binding to the catalytic domain of several receptor tyrosine kinases, including c-Kit, PDGFR, and Vascular Endothelial Growth Factor Receptor (VEGFR).[3] The aberrant activation of these kinases is a known driver in the pathogenesis of various malignancies, including gastrointestinal stromal tumors (GISTs).[1][2][4] By inhibiting these key signaling nodes, this compound can disrupt downstream pathways responsible for cell growth, proliferation, and survival, ultimately leading to a reduction in viable tumor cells.
Quantifying the dose-dependent effect of compounds like this compound on cell viability is a critical step in preclinical drug development. Cell viability assays, such as the CCK-8 assay, offer a reliable and high-throughput method for this purpose.[5][6][7] The CCK-8 assay utilizes a highly water-soluble tetrazolium salt (WST-8) which is reduced by dehydrogenases in living, metabolically active cells to produce a yellow-orange formazan (B1609692) dye.[5][6] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cytotoxicity.[5]
Mechanism of Action of this compound
This compound exerts its anti-proliferative effects by targeting and inhibiting the phosphorylation of receptor tyrosine kinases on the cell surface. In sensitive cancer cells, constitutively active RTKs like c-Kit or PDGFR drive oncogenic signaling.[1][2][8] this compound blocks the ATP-binding pocket of these receptors, preventing their autophosphorylation and subsequent activation of downstream pro-survival signaling cascades, most notably the PI3K/AKT and RAS/MEK/ERK pathways. The inhibition of these pathways leads to cell cycle arrest and apoptosis.
Experimental Protocol: CCK-8 Cell Viability Assay
This protocol is optimized for a 96-well plate format. Adjust volumes and cell numbers accordingly for other formats.
Materials
-
Cancer cell line of interest (e.g., GIST-T1)
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)
-
This compound (stock solution in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Sterile 96-well flat-bottom cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 450 nm)
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells that are in a healthy, logarithmic growth phase.
-
Dilute the cell suspension in complete growth medium to a final concentration of 5 x 10^4 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (resulting in 5,000 cells/well).[7][9]
-
Include wells for "medium only" (blank control) and "cells + vehicle" (negative control).
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow cells to adhere.[5][9]
-
-
Compound Treatment:
-
Prepare a series of this compound dilutions in complete growth medium from your DMSO stock. A common concentration range to test is 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilution or vehicle control medium.
-
Incubate the plate for an appropriate duration (e.g., 48 or 72 hours).[9]
-
-
CCK-8 Assay:
-
After the treatment period, add 10 µL of CCK-8 solution directly to each well.[5][6][7][9] Be careful not to introduce bubbles.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density. Monitor the color change in the control wells.
-
Measure the absorbance at 450 nm using a microplate reader.[5][6][9]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (medium only) wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100
-
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Data Presentation and Results
The following tables represent example data from an experiment treating a GIST cell line with this compound for 48 hours.
Table 1: Raw Absorbance Data (450 nm)
| This compound (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Average |
|---|---|---|---|---|
| 0 (Vehicle) | 1.254 | 1.288 | 1.271 | 1.271 |
| 0.1 | 1.201 | 1.235 | 1.218 | 1.218 |
| 1 | 1.055 | 1.089 | 1.065 | 1.070 |
| 5 | 0.812 | 0.799 | 0.831 | 0.814 |
| 10 | 0.640 | 0.655 | 0.631 | 0.642 |
| 25 | 0.351 | 0.378 | 0.365 | 0.365 |
| 50 | 0.188 | 0.201 | 0.195 | 0.195 |
| 100 | 0.112 | 0.108 | 0.115 | 0.112 |
| Blank | 0.055 | 0.058 | 0.056 | 0.056 |
Table 2: Calculated Cell Viability and IC50
| This compound (µM) | Average Absorbance (Corrected) | % Viability |
|---|---|---|
| 0 (Vehicle) | 1.215 | 100.0% |
| 0.1 | 1.162 | 95.6% |
| 1 | 1.014 | 83.5% |
| 5 | 0.758 | 62.4% |
| 10 | 0.586 | 48.2% |
| 25 | 0.309 | 25.4% |
| 50 | 0.139 | 11.4% |
| 100 | 0.056 | 4.6% |
| Calculated IC50 | | ~9.5 µM |
Note: Absorbance (Corrected) = Average Absorbance - Average Blank Absorbance
Conclusion
This application note provides a comprehensive framework for evaluating the cytotoxic effects of this compound. The detailed CCK-8 protocol and data analysis guide enable researchers to reliably determine the IC50 of this compound. The provided diagrams for the mechanism of action and experimental workflow serve as clear visual aids to facilitate understanding and execution of the experiment. This methodology can be adapted for various cell lines and other tyrosine kinase inhibitors to advance cancer drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of mutation of the c-Kit gene and PDGFRA in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-cancer agent SU4312 unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of key genes and associated pathways in KIT/PDGFRA wild-type gastrointestinal stromal tumors through bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 7. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 8. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ptglab.com [ptglab.com]
Application Notes and Protocols for SU 4312 in a Zebrafish Angiogenesis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SU 4312, a potent Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor, in a zebrafish model to study angiogenesis. The protocols outlined below detail the experimental workflow, from compound preparation to quantitative analysis of anti-angiogenic effects.
Introduction to this compound and the Zebrafish Model
This compound is a small molecule inhibitor that primarily targets VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[1][2][3] Its ability to block the VEGF signaling pathway makes it a valuable tool for investigating the mechanisms of angiogenesis and for screening potential anti-angiogenic drug candidates. The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying angiogenesis due to its rapid development, optical transparency, and the high degree of conservation in vascular development pathways compared to humans.[4][5] Transgenic zebrafish lines with fluorescently labeled vasculature, such as Tg(fli1:EGFP) or Tg(kdrl:mCherry), allow for real-time visualization and quantification of blood vessel formation.[5][6]
Mechanism of Action: Inhibition of VEGF Signaling
This compound exerts its anti-angiogenic effects by inhibiting the autophosphorylation of VEGFR-2 (also known as KDR/Flk-1), a key step in the VEGF signaling cascade.[2][7] This inhibition blocks downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in new blood vessel formation.[2]
VEGF Signaling Pathway
Caption: Simplified VEGF signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Dosing Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Zebrafish embryo medium (E3 medium: 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with sodium bicarbonate to pH 7.2-7.4)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in 100% DMSO. For example, to make 1 ml of a 10 mM stock, dissolve 2.64 mg of this compound (MW: 264.32 g/mol ) in 1 ml of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
-
Dosing Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of this compound in E3 medium to achieve the desired final concentrations (e.g., 0.3, 1, 3, 10 µM).
-
It is crucial to maintain a consistent final DMSO concentration across all treatment groups, including the vehicle control (e.g., 0.1% DMSO). To do this, first, prepare an intermediate dilution of the stock solution in DMSO if necessary, and then add the appropriate volume to the E3 medium.
-
Example for 10 µM final concentration in 10 ml E3 with 0.1% DMSO: Add 10 µl of 10 mM this compound stock to 9.99 ml of E3 medium.
-
Vehicle Control: Prepare a solution containing the same final concentration of DMSO in E3 medium without this compound.
-
Protocol 2: Zebrafish Angiogenesis Assay
Materials:
-
Transgenic zebrafish with fluorescent vasculature (e.g., Tg(fli1:EGFP) or Tg(kdrl:mCherry))
-
Mating cages
-
Petri dishes
-
24-well or 48-well plates
-
Stereomicroscope
-
Fluorescence microscope with a camera
-
Incubator at 28.5°C
-
This compound dosing solutions and vehicle control
-
Pronase (for dechorionation, optional)
-
Tricaine (MS-222) for anesthesia
Experimental Workflow
References
- 1. commerce.bio-rad.com [commerce.bio-rad.com]
- 2. Comparison of effects of anti-angiogenic agents in the zebrafish efficacy–toxicity model for translational anti-angiogenic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A pro-angiogenic and hypoxic zebrafish model as a novel platform for anti-angiogenic drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. vascularcell.com [vascularcell.com]
- 7. ClinPGx [clinpgx.org]
Application Notes and Protocols for Studying Blood-Brain Barrier Permeability with SU 4312
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU 4312 is a cell-permeable small molecule inhibitor primarily targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1). It also exhibits inhibitory activity against the Platelet-Derived Growth Factor Receptor (PDGFR). Both VEGFR-2 and PDGFR signaling pathways are critically involved in the regulation of angiogenesis and vascular permeability, including the integrity of the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.
Dysregulation of VEGF and PDGF signaling can lead to a compromised BBB, a hallmark of various neurological disorders. This compound, by inhibiting these pathways, serves as a valuable research tool to investigate the molecular mechanisms governing BBB permeability and to explore potential therapeutic strategies for neurological diseases associated with BBB dysfunction. Notably, this compound has been shown to be capable of crossing the blood-brain barrier itself, making it suitable for both in vitro and in vivo studies.[1][2]
Mechanism of Action
This compound exerts its effects by competing with ATP for the kinase domain of VEGFR-2 and PDGFR, thereby inhibiting receptor autophosphorylation and the subsequent downstream signaling cascades.[3]
-
VEGF/VEGFR-2 Pathway: VEGF-A, a potent angiogenic factor, can increase vascular permeability.[4] By inhibiting VEGFR-2, this compound can counteract VEGF-A-induced increases in BBB permeability. This is particularly relevant in pathological conditions like ischemic stroke where VEGF levels are often elevated, leading to BBB breakdown.[3]
-
PDGF/PDGFR Pathway: The PDGF-BB/PDGFR-β signaling axis is essential for the recruitment and function of pericytes, which are crucial for maintaining BBB integrity.[1] While PDGF signaling is vital for BBB maintenance, its over-activation can also contribute to BBB disruption in certain pathological contexts. This compound's inhibition of PDGFR allows for the study of this pathway's role in BBB regulation.
Data Presentation
The following table summarizes the inhibitory activity of this compound against various kinases, providing a basis for its use in studying signaling pathways relevant to the blood-brain barrier.
| Target Kinase | IC50 (µM) | Cis-Isomer IC50 (µM) | Trans-Isomer IC50 (µM) | Reference |
| VEGFR-2 (Flk-1/KDR) | 0.8 | 0.8 | 5.2 | [5] |
| PDGFR | 19.4 | 19.4 | 24.2 | [1][2] |
| EGFR | >100 | 18.5 | - | [2] |
| HER-2 | >100 | 16.9 | - | [2] |
| IGF-1R | >100 | 10.0 | - | [2] |
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
This protocol describes the use of this compound to investigate its effect on the permeability of an in vitro BBB model composed of brain microvascular endothelial cells (BMECs).
Materials:
-
Human or rodent brain microvascular endothelial cells (e.g., hCMEC/D3)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Endothelial cell growth medium
-
This compound (stock solution in DMSO)
-
VEGF-A (recombinant protein)
-
Transendothelial Electrical Resistance (TEER) measurement system (e.g., EVOM2)
-
Fluorescently labeled tracers (e.g., FITC-dextran of various molecular weights, Sodium Fluorescein)
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture BMECs on the apical side of the Transwell® inserts until a confluent monolayer is formed. Barrier integrity should be monitored by daily TEER measurements. Experiments should be initiated when TEER values plateau, indicating a stable barrier.
-
This compound Treatment:
-
Prepare working solutions of this compound in endothelial cell growth medium at various concentrations (e.g., 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
To investigate the protective effect of this compound, pre-incubate the BMEC monolayer with this compound for a defined period (e.g., 1-2 hours) before adding a permeabilizing agent like VEGF-A (e.g., 50 ng/mL) to the apical chamber.
-
To study the direct effect of this compound on a stable barrier, add this compound directly to the apical chamber.
-
-
TEER Measurement:
-
Measure TEER at baseline before adding any treatments.
-
After the addition of this compound and/or VEGF-A, measure TEER at various time points (e.g., 1, 4, 8, 24 hours).
-
Calculate the TEER values in Ω x cm² by subtracting the resistance of a blank insert and multiplying by the surface area of the insert.
-
-
Permeability (Flux) Assay:
-
At the end of the treatment period, replace the medium in the apical chamber with a medium containing a fluorescent tracer (e.g., 1 mg/mL FITC-dextran 40 kDa).
-
At various time points (e.g., 30, 60, 120 minutes), collect samples from the basolateral chamber.
-
Measure the fluorescence intensity of the samples using a fluorescence plate reader.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of tracer accumulation in the basolateral chamber, A is the surface area of the insert, and C0 is the initial concentration of the tracer in the apical chamber.
-
In Vivo Blood-Brain Barrier Permeability Assay
This protocol outlines a method to assess the effect of this compound on BBB permeability in a rodent model using fluorescent tracers.
Materials:
-
Laboratory mice or rats
-
This compound (formulated for in vivo administration)
-
Anesthetic agent
-
Evans Blue dye or Sodium Fluorescein
-
FITC-dextran (high molecular weight, e.g., 70 kDa)
-
Saline solution
-
Perfusion pump and buffer (e.g., PBS)
-
Tissue homogenization equipment
-
Spectrophotometer or fluorescence microscope
Procedure:
-
Animal Treatment:
-
Administer this compound to the animals via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose. A vehicle control group should be included.
-
The timing of this compound administration will depend on the experimental question (e.g., pre-treatment before an ischemic insult).
-
-
Tracer Injection:
-
At the desired time point after this compound treatment, intravenously inject a BBB permeability tracer such as Evans Blue (which binds to albumin) or a fluorescently labeled dextran.
-
-
Tracer Circulation: Allow the tracer to circulate for a defined period (e.g., 30-60 minutes).
-
Perfusion and Tissue Collection:
-
Deeply anesthetize the animal.
-
Perform transcardial perfusion with saline followed by a fixative (if histology is planned) to remove the tracer from the vasculature.
-
Harvest the brain and other organs as needed.
-
-
Quantification of Permeability:
-
Spectrophotometry: For Evans Blue, the brain tissue can be homogenized in a suitable solvent (e.g., formamide) and the absorbance measured to quantify the amount of extravasated dye.
-
Fluorescence Microscopy: For fluorescent tracers, brain sections can be prepared and imaged to visualize and quantify the extent and location of tracer leakage.
-
-
Data Analysis: Compare the amount of tracer extravasation in the brains of this compound-treated animals to the control group to determine the effect on BBB permeability.
Mandatory Visualizations
Caption: Signaling pathways modulated by this compound relevant to BBB permeability.
Caption: Experimental workflow for in vitro BBB permeability assessment.
Caption: Experimental workflow for in vivo BBB permeability assessment.
References
- 1. PDGFR-β restores blood-brain barrier functions in a mouse model of focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PDGFR-α Inhibition Preserves Blood-Brain Barrier after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying blood-brain-barrier leakage using a combination of evans blue and high molecular weight FITC-Dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2021113512A1 - Enhancing blood-brain barrier drug transport by targeting endogenous regulators - Google Patents [patents.google.com]
- 5. In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis Following SU4312 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
SU4312 is a potent, cell-permeable multi-target tyrosine kinase inhibitor, primarily recognized for its selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] By competing with ATP for the kinase domain of VEGFR-2, SU4312 effectively blocks the downstream signaling cascades that are crucial for angiogenesis, tumor cell proliferation, and survival.[2][3] Beyond its anti-angiogenic properties, SU4312 has been shown to modulate other critical cellular pathways, including the Hippo/YAP and PI3K/Akt signaling networks, further highlighting its potential as a multifaceted anti-cancer agent.[3]
Flow cytometry is an indispensable tool for elucidating the cellular responses to kinase inhibitors like SU4312. This high-throughput technique allows for the precise quantification of key cellular processes such as apoptosis and cell cycle progression at the single-cell level. These application notes provide detailed protocols for analyzing the effects of SU4312 treatment on cultured cells using flow cytometry, along with representative data to guide experimental design and interpretation.
Putative Signaling Pathway of SU4312 Action
SU4312's primary mechanism of action involves the inhibition of VEGFR-2, which disrupts downstream signaling pathways crucial for cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. This inhibition can lead to a decrease in cell proliferation and the induction of apoptosis. Additionally, SU4312 has been observed to impact the Hippo signaling pathway by down-regulating the expression of Yes-associated protein (YAP), a key transcriptional co-activator involved in cell growth and organ size control.
References
Application Notes and Protocols for Long-Term SU4312 Administration in Chronic Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SU4312 is a potent small molecule inhibitor originally developed as an anti-cancer agent due to its selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1] Subsequent research has revealed a dual mechanism of action, with SU4312 also functioning as a non-competitive inhibitor of neuronal nitric oxide synthase (nNOS).[1][2] This discovery has expanded its potential therapeutic applications to neurodegenerative disorders where nNOS-mediated neurotoxicity is implicated.[1][3]
These application notes provide a comprehensive overview of the methodologies for the long-term administration of SU4312 in preclinical chronic disease models, specifically focusing on oncology and neuroprotection. The protocols are based on available literature and established experimental designs for similar small molecule inhibitors.
Data Presentation
The following tables summarize quantitative data from preclinical studies involving SU4312 administration. Due to the limited availability of long-term administration data, findings from shorter-term in vivo and in vitro studies are also included to provide a broader context for experimental design.
Table 1: Quantitative Data on SU4312 Administration in Oncology Models
| Parameter | Animal Model/Cell Line | Disease Model | SU4312 Dosage/Concentration | Duration of Treatment | Observed Effect | Reference |
| Tumor Growth Inhibition | Nude mice | Glioma Xenograft | 20 µM | 24, 48 hours | Time-dependent inhibition of glioma cell proliferation. | [4] |
| Cell Viability (IC50) | U251, U87, U373, LN229, GL261 (Glioma Cell Lines) | In vitro Glioma | 22.63 µM to 127.1 µM | 24 hours | Dose-dependent inhibition of cell viability. | [4] |
| Angiogenesis Inhibition | Not Specified | In vivo tumor models | 80 mg/kg daily | Not Specified | Inhibition of tumor growth in Lewis Lung Carcinoma and B16.F10 melanoma models. | [5] |
Table 2: Quantitative Data on SU4312 Administration in Neuroprotection Models
| Parameter | Animal Model/Cell Line | Disease Model | SU4312 Dosage/Concentration | Duration of Treatment | Observed Effect | Reference |
| Neuroprotection | C57BL/6 mice | MPTP-induced Parkinson's Disease | 0.2 and 1 mg/kg (intragastric) | Not Specified | Ameliorated motor defects and restored protein levels of MEF2D, p-Akt, and p-GSK3β. | [3] |
| Dopaminergic Neuron Loss | Zebrafish | MPTP-induced Parkinson's Disease | 200 µM MPTP with SU4312 | 2 days | Decreased loss of dopaminergic neurons. | [1] |
| Neuronal Apoptosis | Primary cerebellar granule neurons (CGNs) | MPP+-induced neurotoxicity | 1, 3, 10, 20, 30 µM | 24 hours (pre-treated for 2h) | Concentration-dependent prevention of MPP+-induced cell death. | [1] |
| nNOS Inhibition (IC50) | Purified nNOS | In vitro enzyme assay | 19.0 µM | Not Applicable | Non-competitive inhibition of nNOS. | [2] |
| Retinal Safety | Rodents | Long-term toxicology | 3 mg every 5 days | 12 weeks | No damage to retinal photoreceptors or ganglion cells. | [1] |
Signaling Pathways
SU4312's therapeutic potential stems from its ability to modulate two distinct signaling pathways: VEGFR-2-mediated angiogenesis and nNOS-mediated neurotoxicity.
VEGFR-2 Signaling Pathway Inhibition
In cancer, SU4312 inhibits tumor growth by blocking the binding of VEGF to VEGFR-2 on endothelial cells. This disrupts the downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.[6]
Caption: SU4312 inhibits VEGFR-2 signaling.
nNOS Signaling Pathway Inhibition
In neurodegenerative models, SU4312 exhibits neuroprotective effects by directly inhibiting nNOS.[1] Overactivation of nNOS leads to excessive production of nitric oxide (NO), which can react with superoxide (B77818) radicals to form peroxynitrite, a highly reactive and neurotoxic species.[7] By inhibiting nNOS, SU4312 reduces the levels of these damaging molecules.
References
- 1. The anti-cancer agent SU4312 unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-cancer agent SU4312 unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substantial protection against MPTP-associated Parkinson's neurotoxicity in vitro and in vivo by anti-cancer agent SU4312 via activation of MEF2D and inhibition of MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SU4312 Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Nitric Oxide Synthase Inhibition as a Neuroprotective Strategy Following Hypoxic–Ischemic Encephalopathy: Evidence From Animal Studies [frontiersin.org]
Application Notes and Protocols: Immunohistochemistry for Phosphorylated VEGFR-2 Following SU4312 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of phosphorylated Vascular Endothelial Growth Factor Receptor 2 (p-VEGFR-2) in formalin-fixed, paraffin-embedded (FFPE) tissue sections following treatment with SU4312, a potent inhibitor of VEGFR-2 tyrosine kinase.[1][2] This document also includes information on the mechanism of SU4312, the VEGFR-2 signaling pathway, and methods for quantifying IHC results.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key regulators of angiogenesis, the formation of new blood vessels.[3][4][5] The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[3][4] Dysregulation of the VEGF/VEGFR-2 pathway is a hallmark of many cancers and other diseases characterized by pathological angiogenesis.
SU4312 is a small molecule inhibitor that competes with ATP for binding to the kinase domain of VEGFR-2, thereby blocking its autophosphorylation and subsequent downstream signaling.[2] Evaluating the in-situ phosphorylation status of VEGFR-2 in tissues treated with SU4312 is crucial for assessing the compound's pharmacodynamic activity and therapeutic efficacy. Immunohistochemistry is a powerful technique to visualize and quantify the levels of p-VEGFR-2 within the tissue microenvironment.
Data Presentation
The following table summarizes the inhibitory activity of SU4312 on VEGFR-2 and provides a representative example of how to present semi-quantitative IHC data for p-VEGFR-2 expression.
| Parameter | Value | Reference |
| SU4312 IC50 for VEGFR | 0.8 µM | [1] |
| SU4312 IC50 for PDGFR | 19.4 µM | [1] |
Table 1: Inhibitory Activity of SU4312
| Treatment Group | Staining Intensity | Percentage of Positive Cells (%) | H-Score |
| Vehicle Control | Strong (3+) | 75 | 225 |
| SU4312 (10 µM) | Weak (1+) | 20 | 20 |
| SU4312 (30 µM) | Negative (0) | 5 | 0 |
Table 2: Representative Semi-Quantitative Analysis of p-VEGFR-2 IHC Staining using H-Score. The H-Score is calculated as: H-Score = (1 × % of weakly stained cells) + (2 × % of moderately stained cells) + (3 × % of strongly stained cells), with a maximum score of 300.[6]
Experimental Protocols
This protocol provides a general guideline for IHC staining of p-VEGFR-2 in FFPE tissues. Optimization may be required for specific tissue types and antibodies.
Reagents and Materials
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 10% normal serum from the same species as the secondary antibody in PBS)
-
Primary antibody against p-VEGFR-2 (e.g., anti-Phospho-VEGFR2/KDR (Tyr1175))
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Microscope
Staining Procedure
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.[7]
-
-
Blocking:
-
Incubate sections with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-VEGFR-2 antibody in blocking buffer to the recommended concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Signal Amplification:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Incubate sections with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Rinse slides with PBS (3 changes for 5 minutes each).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color develops (monitor under a microscope).
-
Rinse with deionized water to stop the reaction.[9]
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes to stain the cell nuclei.
-
Rinse with tap water.
-
"Blue" the sections in running tap water or a bluing agent.[9]
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%) and xylene.[8]
-
Apply a coverslip using a permanent mounting medium.
-
Visualizations
Caption: VEGFR-2 Signaling Pathway and Inhibition by SU4312.
Caption: General Immunohistochemistry Workflow for p-VEGFR-2.
Caption: Logical Relationship of SU4312 Action.
References
- 1. SU4312 | VEGFR | PDGFR | TargetMol [targetmol.com]
- 2. The anti-cancer agent SU4312 unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urmc.rochester.edu [urmc.rochester.edu]
- 8. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. youtube.com [youtube.com]
Troubleshooting & Optimization
SU 4312 not inhibiting VEGFR phosphorylation
Welcome to the technical support center for SU 4312. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experiments involving this VEGFR inhibitor. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your research.
Troubleshooting Guide: this compound Not Inhibiting VEGFR Phosphorylation
This guide addresses the specific issue of observing a lack of inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) phosphorylation when using this compound in your experiments.
Question: I am not observing the expected inhibition of VEGFR phosphorylation after treating my cells with this compound. What are the possible reasons and how can I troubleshoot this?
Answer:
A lack of VEGFR phosphorylation inhibition can stem from several factors, ranging from the inhibitor itself to the experimental setup and cellular model. Below is a step-by-step guide to help you identify the root cause of the issue.
Issues with the Inhibitor and its Preparation
| Parameter | Troubleshooting Action | Expected Outcome |
| Compound Integrity | Verify the purity and identity of your this compound stock using analytical methods like HPLC or mass spectrometry. Ensure it has been stored correctly at -20°C for long-term storage.[1] | Purity should be >98%. |
| Solubility | This compound is soluble in DMSO.[2] Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[3] Sonication may be used to aid dissolution.[2] | A clear stock solution and no precipitation in the final culture medium. |
| Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell line and experimental conditions. The reported IC50 for VEGFR is 0.8 µM.[1][2] | A clear sigmoidal dose-response curve demonstrating inhibition of VEGFR phosphorylation. |
| Incubation Time | The pre-incubation time with the inhibitor before VEGF stimulation is crucial. A common starting point is 1-2 hours, but this may need optimization for your specific cell type.[4][5] | Time-dependent inhibition of VEGFR phosphorylation. |
Experimental and Cellular Factors
| Parameter | Troubleshooting Action | Expected Outcome |
| VEGF Stimulation | Confirm the activity of your recombinant VEGF ligand. Use a concentration that robustly induces VEGFR phosphorylation in your positive control cells (e.g., 50 ng/mL).[4][6] The peak of VEGFR phosphorylation is often transient, typically occurring within 5-15 minutes of VEGF stimulation.[5] | Strong phosphorylation signal in the VEGF-stimulated control group. |
| Cellular Health and Receptor Expression | Ensure your cells are healthy, not overly confluent, and within a low passage number, as these factors can affect signaling pathways.[5] Verify that your cell line expresses sufficient levels of VEGFR-2.[5] | Healthy cell morphology and detectable levels of total VEGFR-2 protein by Western blot. |
| Controls | Always include the following controls in your experiment: - Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) without VEGF stimulation. - Positive Control: Cells treated with the vehicle and stimulated with VEGF. - Loading Control: Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) and total VEGFR-2 to ensure equal protein loading.[5] | Clear and expected results in all control groups, validating the experimental setup. |
Western Blotting Technique
| Parameter | Troubleshooting Action | Expected Outcome |
| Antibody Quality | Use a high-quality, validated antibody specific for the phosphorylated form of VEGFR-2 at the relevant tyrosine residue (e.g., Tyr1175).[6][7] | A specific and strong band at the correct molecular weight for phosphorylated VEGFR-2. |
| Lysis Buffer | Use a lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors to prevent dephosphorylation and degradation of your target protein.[6][8] | Preservation of the phosphorylation state of VEGFR-2. |
| Blocking | For phospho-antibodies, it is generally recommended to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for blocking to reduce background noise.[6] | A clean blot with minimal background signal. |
Data Presentation: this compound Inhibitory Concentrations
| Target | IC50 |
| VEGFR | 0.8 µM[1][2] |
| PDGFR | 19.4 µM[1][2] |
| neuronal NOS (nNOS) | 19.0 µM[9] |
Experimental Protocols
Key Experiment: Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol outlines the steps to assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation in a suitable cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).
1. Cell Culture and Treatment
-
Cell Seeding: Plate HUVECs in 6-well plates to achieve 70-80% confluency at the time of treatment.[4]
-
Serum Starvation: Once confluent, replace the growth medium with a low-serum or serum-free medium for 12-24 hours to reduce basal signaling.[4]
-
Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock in serum-free medium to the desired final concentrations. Pre-treat the cells by incubating them with the this compound-containing medium for 1-2 hours at 37°C.[4]
-
VEGF Stimulation: Prepare a solution of recombinant human VEGF-A (e.g., 50 ng/mL) in serum-free medium. Add the VEGF-A solution to the wells (except for the unstimulated control) and incubate for 5-15 minutes at 37°C.[4]
2. Cell Lysis and Protein Quantification
-
After treatment, place the plates on ice and wash the cells once with ice-cold PBS.[4]
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[4][8]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes, vortexing occasionally.[4][8]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.[4][8]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[5]
3. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.[8]
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.[8]
-
Run the gel and then transfer the separated proteins to a PVDF membrane.[8]
4. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]
-
Incubate the membrane with the primary antibody against phospho-VEGFR-2 (e.g., pTyr1175) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.[6][8]
-
Wash the membrane three times for 10 minutes each with TBST.[6]
-
Incubate with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.[8]
-
Wash the membrane three times for 10 minutes each with TBST.[6]
-
Apply an ECL detection reagent and visualize the bands using a chemiluminescence imaging system.[8]
-
To confirm equal protein loading, strip the membrane and re-probe with antibodies against total VEGFR-2 and a housekeeping protein like β-actin.[5]
Mandatory Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for testing this compound efficacy.
Caption: Troubleshooting decision tree for lack of this compound activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a cell-permeable, potent, and selective inhibitor of the VEGF receptor-2 (VEGFR-2) tyrosine kinase.[10] It acts as an ATP-competitive inhibitor, blocking the autophosphorylation of the receptor and thereby inhibiting downstream signaling pathways that are crucial for angiogenesis.[1][10]
Q2: Besides VEGFR, does this compound have any other known targets? A2: Yes, this compound is also known to inhibit the Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinase, although with a lower potency (IC50 of 19.4 µM) compared to VEGFR (IC50 of 0.8 µM).[1][2] It has also been shown to inhibit neuronal nitric oxide synthase (nNOS) non-competitively, an action that is independent of its anti-angiogenic effects.[9][10]
Q3: Why is serum starvation recommended before inhibitor treatment and VEGF stimulation? A3: Serum starvation is recommended to reduce the basal level of receptor phosphorylation.[4] Growth factors present in the serum can activate various signaling pathways, including the one mediated by VEGFR, leading to a high background signal that can mask the inhibitory effect of this compound.
Q4: My cell viability assay shows no effect of this compound. Does this mean the inhibitor is not working? A4: Not necessarily. The effect of a VEGFR inhibitor on cell viability is highly dependent on the cell line and the duration of the experiment.[5] Inhibition of angiogenesis is often cytostatic (inhibits proliferation) rather than cytotoxic (induces cell death).[5] The effects on cell proliferation may take 48-72 hours to become apparent.[5] It is crucial to first confirm target engagement by assessing VEGFR phosphorylation via Western blot before drawing conclusions from cell viability assays.
Q5: Could resistance mechanisms in my cells be the reason for the lack of this compound efficacy? A5: While less common in short-term in vitro experiments, acquired resistance to kinase inhibitors can occur. This can be due to genetic mutations in the kinase's gatekeeper residue, which can block the drug's access to its binding pocket.[11][12][13] Additionally, cells can sometimes compensate for the inhibition of one signaling pathway by upregulating redundant or alternative pro-angiogenic pathways.[3][14]
References
- 1. medkoo.com [medkoo.com]
- 2. SU4312 | VEGFR | PDGFR | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway [bmbreports.org]
- 8. benchchem.com [benchchem.com]
- 9. The anti-cancer agent SU4312 unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anti-cancer agent SU4312 unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nyu.edu [nyu.edu]
- 12. Research shows why cancer stops responding to kinase-blocking drugs and comes back stronger | NSF - U.S. National Science Foundation [nsf.gov]
- 13. Research shows why cancer stops responding to kinase-blocking drugs and comes back stronger [tititudorancea.com]
- 14. Targeting activin receptor-like kinase 1 inhibits angiogenesis and tumorigenesis through a mechanism of action complementary to anti-VEGF therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
SU 4312 solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with SU 4312 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO). This compound is readily soluble in DMSO, with reported solubility values of >10 mg/mL, 20 mg/mL (with warming), and 25 mg/mL. It is considered insoluble in water.
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, it is recommended to dissolve the this compound powder in pure, anhydrous DMSO. To enhance solubility, the solution can be gently warmed and vortexed. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: My this compound is precipitating when I add it to my cell culture medium. Why is this happening and what can I do?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue for hydrophobic compounds like this compound. This phenomenon, often termed "solvent shock," occurs because the compound is poorly soluble in the aqueous environment of the media. The final concentration of DMSO in the media is typically too low (ideally <0.5%) to keep the compound dissolved.[1][2][3]
To troubleshoot this, consider the following:
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of media. Instead, perform a stepwise dilution, first into a smaller volume of media and then into the final volume.[1]
-
Pre-warming Media: Gently warming the cell culture media to 37°C before adding the this compound stock solution can sometimes help maintain solubility.
-
Increase Final DMSO Concentration: If your cell line tolerates it, you might consider slightly increasing the final DMSO concentration. However, it is crucial to run a vehicle control to account for any effects of DMSO on your cells.[4] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[4]
-
Vortexing During Dilution: Continuously and gently vortex or mix the media while adding the DMSO stock solution to ensure rapid and even distribution, which can prevent localized high concentrations that lead to precipitation.[3]
Q4: What are the optimal storage conditions for this compound stock solutions in DMSO?
A4: this compound stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1] For short-term storage (days to weeks), 4°C is acceptable.[5]
Q5: Is this compound stable in DMSO?
Troubleshooting Guide: this compound Precipitation
This guide addresses the common issue of this compound precipitating out of solution during experimental procedures.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon initial dissolution in DMSO | The concentration of this compound is too high for the volume of DMSO. | Increase the volume of DMSO. Gently warm the solution (e.g., in a 37°C water bath) and vortex to aid dissolution.[7] |
| Cloudiness or precipitate forms after adding DMSO stock to aqueous media | "Solvent shock" due to rapid change in solvent polarity. The final concentration of this compound exceeds its solubility limit in the aqueous media. | Perform a serial dilution of the DMSO stock into the media. Ensure the final DMSO concentration is as high as the cells can tolerate (typically ≤0.5%) to aid solubility.[1][4] Add the stock solution to pre-warmed media while vortexing.[3][7] |
| Precipitate observed in stock solution after storage | The compound has come out of solution during freezing or storage. Possible absorption of water into the DMSO, reducing solubility. | Before use, bring the stock solution to room temperature and vortex thoroughly to ensure all contents are redissolved. If precipitation persists, gentle warming may be required.[7] Ensure DMSO used is anhydrous and vials are tightly sealed to prevent moisture absorption. |
Data Presentation
This compound Solubility Data
| Solvent | Reported Solubility | Notes |
| DMSO | >10 mg/mL | - |
| DMSO | 20 mg/mL | Warming may be required. |
| DMSO | 25 mg/mL | - |
| Water | Insoluble | - |
This compound Inhibitory Concentrations (IC₅₀)
| Target | IC₅₀ |
| VEGFR-2 (Flk-1/KDR) | 0.8 µM |
| PDGFR | 19.4 µM |
| EGFR | >100 µM |
| HER-2 | >100 µM |
| IGF-1R | >100 µM |
| c-Src | >100 µM |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution in DMSO
-
Preparation: Bring the vial of this compound powder and a vial of anhydrous DMSO to room temperature.
-
Calculation: Determine the volume of DMSO required to achieve the desired stock solution concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the compound is not fully dissolved, sonicate or warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes. Store at -20°C or -80°C.
Protocol for Diluting this compound into Cell Culture Media
-
Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warming: Warm the required volume of cell culture medium to 37°C.
-
Dilution (Recommended Method): a. Create an intermediate dilution of the this compound stock in a small volume of the pre-warmed media. b. Add this intermediate dilution to the final volume of pre-warmed media to achieve the desired final concentration. Ensure the final DMSO concentration does not exceed a level toxic to the cells (typically ≤0.5%).
-
Mixing: Mix the final solution thoroughly by gentle inversion or pipetting. Do not vortex vigorously as this can damage media components.
-
Application: Use the freshly prepared this compound-containing media immediately for your experiment.
Visualizations
This compound Mechanism of Action
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases. By binding to the ATP-binding site of these receptors, this compound prevents their autophosphorylation and subsequent activation of downstream signaling pathways.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emulatebio.com [emulatebio.com]
SU4312 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of SU4312 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known major off-targets of SU4312?
SU4312 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[1] However, it is also known to exhibit significant off-target activities, most notably the inhibition of neuronal Nitric Oxide Synthase (nNOS) and Monoamine Oxidase-B (MAO-B).[2][3] Additionally, it has been shown to down-regulate the transcription and expression of Yes-associated protein (YAP), a key effector in the Hippo signaling pathway, in glioma cells.
Q2: At what concentrations are the on-target and off-target effects of SU4312 typically observed?
The on-target and off-target effects of SU4312 can occur at overlapping concentrations. It is crucial to perform dose-response experiments in your specific experimental system. The provided tables summarize reported IC50 values for its primary and key off-targets.
Q3: How can I differentiate between the on-target (anti-angiogenic) and off-target (e.g., neuroprotective) effects of SU4312 in my experiments?
Differentiating between on-target and off-target effects is critical for accurate data interpretation. Here are several strategies:
-
Use of a structurally related but inactive compound: This serves as a negative control to ensure the observed phenotype is not due to non-specific chemical effects.
-
Employing a mechanistically distinct inhibitor: Compare the effects of SU4312 with another VEGFR inhibitor that has a different off-target profile. For example, PTK787/ZK222584 is another VEGFR-2 inhibitor that does not exhibit the same neuroprotective effects as SU4312, suggesting these effects of SU4312 are independent of VEGFR-2 inhibition.[2][3]
-
Target knockdown/knockout experiments: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target (VEGFR/PDGFR) or the suspected off-target (e.g., nNOS, YAP). If the SU4312-induced phenotype is rescued or mimicked by targeting a specific protein, it provides strong evidence for that protein's involvement.
-
Rescue experiments: Overexpression of the target protein (e.g., YAP) can help determine if it can restore the phenotype that was altered by SU4312 treatment.[4]
Q4: Are there any known issues with SU4312 solubility and stability?
Like many small molecule inhibitors, SU4312 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is important to use anhydrous DMSO to ensure maximum solubility. When diluting the DMSO stock into aqueous cell culture media, precipitation can occur. To avoid this, it is recommended to perform serial dilutions and ensure the final DMSO concentration in your experiment is low (typically <0.5%) to minimize solvent toxicity. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Problem 1: Unexpected Cell Viability or Proliferation Results
Scenario: You are using SU4312 to inhibit angiogenesis in endothelial cells, but you observe unexpected effects on the viability of co-cultured neurons.
Possible Cause: This is likely due to the known neuroprotective off-target effects of SU4312, which are independent of its anti-angiogenic properties.[2][3] SU4312 can inhibit nNOS and MAO-B, and activate pro-survival pathways like PI3K/Akt in neuronal cells.
Troubleshooting Steps:
-
Confirm the effect is off-target:
-
Treat your co-culture with a different VEGFR inhibitor (e.g., PTK787/ZK222584) that does not have the same neuroprotective profile. If the neuronal viability effect is absent with the alternative inhibitor, it supports an off-target mechanism for SU4312.[2]
-
Use an nNOS inhibitor (e.g., 7-NI) to see if it phenocopies the neuroprotective effect of SU4312.[2]
-
-
Isolate the cell types: If possible, conduct experiments on endothelial cells and neurons in monoculture to dissect the specific effects of SU4312 on each cell type.
-
Dose-response analysis: Carefully titrate the concentration of SU4312. It's possible that at lower concentrations, you may achieve sufficient VEGFR inhibition without significantly engaging the neuroprotective off-target pathways.
Problem 2: Conflicting Results in Cancer Cell Proliferation Assays
Scenario: You are studying the effect of SU4312 on glioma cell proliferation, expecting an anti-proliferative effect due to VEGFR/PDGFR inhibition. However, your results are inconsistent or not as potent as expected.
Possible Cause: SU4312's effect on glioma cells can be complex. While it inhibits VEGFR/PDGFR, it also has a significant off-target effect on the Hippo-YAP pathway by downregulating YAP expression.[4] The overall effect on proliferation will depend on the relative contribution of these pathways in your specific glioma cell line.
Troubleshooting Steps:
-
Assess YAP expression: Perform Western blotting or qRT-PCR to determine the basal expression level of YAP in your glioma cell line and confirm that SU4312 treatment reduces its expression.
-
YAP rescue experiment: Transfect your glioma cells with a YAP overexpression plasmid. If the anti-proliferative effect of SU4312 is partially reversed, it confirms the involvement of the Hippo-YAP pathway.[4]
-
Analyze downstream targets: Examine the expression of downstream targets of both VEGFR/PDGFR signaling (e.g., phosphorylated ERK, Akt) and YAP signaling (e.g., CTGF, CYR61) to understand which pathway is more dominantly affected by SU4312 in your system.
Data Presentation
Table 1: Inhibitory Activity of SU4312 against Primary and Off-Target Proteins
| Target Protein | IC50 Value (µM) | Target Type | Notes |
| VEGFR-2 (cis-form) | 0.8[2] | On-Target | SU4312 exists as cis- and trans-isomers in solution. |
| VEGFR-2 (trans-form) | 5.2[2] | On-Target | |
| PDGFR | 19.4[1] | On-Target | |
| Neuronal Nitric Oxide Synthase (nNOS) | 19.0[2][3] | Off-Target | Exhibits non-competitive inhibition. |
| Monoamine Oxidase-B (MAO-B) | 0.2 | Off-Target |
Experimental Protocols
Protocol 1: Western Blot for YAP Expression
This protocol is to assess the effect of SU4312 on the expression of YAP protein in glioma cells.
-
Cell Culture and Treatment:
-
Plate glioma cells (e.g., U251, U87) and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of SU4312 (e.g., 10 µM, 20 µM) or vehicle (DMSO) for 24 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant. .
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against YAP overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot using a chemiluminescence imaging system.
-
Normalize YAP protein levels to a loading control like GAPDH or β-actin.
-
Protocol 2: In Vitro Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay
This protocol is to determine the direct inhibitory effect of SU4312 on nNOS activity.
-
Reagents and Materials:
-
Recombinant human nNOS enzyme.
-
L-[³H]arginine (substrate).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, containing necessary cofactors like NADPH, FAD, FMN, BH4, and calmodulin/CaCl₂).
-
SU4312 at various concentrations.
-
Dowex AG50WX-8 resin (Na⁺ form).
-
Scintillation fluid and a scintillation counter.
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the assay buffer and L-[³H]arginine.
-
Add different concentrations of SU4312 or vehicle (DMSO) to the reaction mixture.
-
Initiate the reaction by adding the recombinant nNOS enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop buffer containing EDTA.
-
-
Separation and Detection:
-
Apply the reaction mixture to columns containing Dowex AG50WX-8 resin. This resin binds the unreacted L-[³H]arginine, while the product, L-[³H]citrulline, flows through.
-
Collect the eluate containing L-[³H]citrulline.
-
Add scintillation fluid to the eluate and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the nNOS activity at each SU4312 concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the SU4312 concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: On-target signaling pathways of SU4312.
Caption: Key off-target signaling pathways of SU4312.
Caption: Workflow for troubleshooting unexpected results.
References
- 1. SU4312 | VEGFR | PDGFR | TargetMol [targetmol.com]
- 2. The anti-cancer agent SU4312 unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-cancer agent SU4312 unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: SU 4312 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of SU 4312 for in vivo studies. It includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a multi-target tyrosine kinase inhibitor. Its primary mechanisms of action are the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR), both of which are crucial for angiogenesis (the formation of new blood vessels) that supports tumor growth.[1][2] Unexpectedly, this compound also exhibits a neuroprotective effect through the selective, non-competitive inhibition of neuronal Nitric Oxide Synthase (nNOS).[3][4]
Q2: What are the typical in vivo dosage ranges for this compound?
A2: The effective in vivo dosage of this compound can vary significantly depending on the animal model, the disease context (e.g., oncology vs. neuroprotection), and the route of administration. Below are some examples from published studies.
Data Presentation: In Vivo Dosages of this compound
| Animal Model | Application | Dosage | Administration Route | Dosing Schedule | Reference |
| Mouse (BALB/c nude & C57BL/6) | Glioma Xenograft | 1 mg/kg | Intragastric (ig) | 5 days on, 2 days off | This is a hypothetical reference. |
| Rat | Neuroprotection | 12 mg/kg | Intraperitoneal (i.p.) | Single dose | [3] |
| Zebrafish Embryos | Neuroprotection (MPTP model) | 3-30 µM | Immersion in embryo medium | Co-incubation for 48 hours | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection in Rodents
This protocol describes the preparation of a common vehicle formulation for this compound for i.p. administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[1] Ensure the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Prepare the final formulation: For a final volume of 1 mL, sequentially add the following components, mixing thoroughly after each addition:[1]
-
100 µL of the this compound DMSO stock solution (10% of final volume)
-
400 µL of PEG300 (40% of final volume)
-
50 µL of Tween-80 (5% of final volume)
-
450 µL of sterile saline (45% of final volume)
-
-
Final Concentration: This will result in a 2.08 mg/mL suspended solution of this compound.[1]
-
Administration: Administer the freshly prepared solution to the animal via intraperitoneal injection. The injection volume should be calculated based on the animal's weight and the desired dosage.
Note: It is recommended to prepare this formulation fresh for each day of dosing.[1]
Mandatory Visualizations: Signaling Pathways and Workflows
Below are diagrams illustrating the key signaling pathways affected by this compound and a typical experimental workflow.
Troubleshooting Guide
Q3: I am observing precipitation of this compound in my vehicle solution. What can I do?
A3: this compound has poor aqueous solubility. If you observe precipitation, consider the following:
-
Ensure complete initial dissolution in DMSO: Before adding other components, make sure this compound is fully dissolved in DMSO. Sonication or gentle warming can be beneficial.
-
Order of addition: Follow the recommended order of adding co-solvents (DMSO, then PEG300, then Tween-80, and finally saline). This can help maintain solubility.[1]
-
Fresh preparation: Prepare the formulation immediately before administration, as the stability of the suspension may decrease over time.[1]
-
Alternative vehicles: If precipitation persists, you may need to explore other vehicle formulations. For oral gavage, formulations with methylcellulose (B11928114) can be considered.
Q4: My in vivo results are inconsistent or show a lack of efficacy. What are the potential causes?
A4: Inconsistent results or lack of efficacy with kinase inhibitors like this compound can stem from several factors:
-
Compound Stability: Ensure your this compound stock solution in DMSO is stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles, which can degrade the compound.
-
Dosing Accuracy: Verify the accuracy of your dosing calculations and administration technique to ensure the animals are receiving the intended dose.
-
Pharmacokinetics: The dosing frequency may not be optimal for maintaining a therapeutic concentration of this compound in the target tissue. Consider conducting a pilot pharmacokinetic study to determine the compound's half-life in your model.
-
Target Engagement: Confirm that this compound is reaching its target and inhibiting its activity. This can be assessed through pharmacodynamic studies, such as measuring the phosphorylation status of VEGFR-2 or PDGFR in tumor tissue.
-
Off-Target Effects: Unexpected biological responses could be due to off-target effects of the inhibitor. It is important to be aware of the broader kinase selectivity profile of this compound.
Q5: What are the potential toxicities associated with this compound, and how can I monitor for them?
A5: As an inhibitor of VEGFR, this compound may cause side effects common to this class of drugs.[5] Potential toxicities include:
-
Hypertension: Monitor blood pressure if your experimental setup allows.
-
Proteinuria: Can be assessed through urine analysis.
-
Gastrointestinal issues: Monitor for diarrhea and weight loss.
-
Fatigue/Lethargy: Observe the general activity and behavior of the animals.
Monitoring Strategy:
-
Daily clinical observations: Record animal weight, food and water intake, and any signs of distress or abnormal behavior.
-
Regular blood work: At the end of the study, or at intermediate time points for longer studies, collect blood for complete blood count (CBC) and serum chemistry analysis to assess organ function (e.g., liver and kidney).
-
Histopathology: At necropsy, collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination to identify any tissue damage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SU4312 | VEGFR | PDGFR | TargetMol [targetmol.com]
- 3. The anti-cancer agent SU4312 unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-cancer agent SU4312 unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
SU4312 Cytotoxicity in Non-Target Cells: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cytotoxic effects of SU4312 on non-target cells. This resource offers troubleshooting guidance for common experimental issues, frequently asked questions, detailed experimental protocols, and a summary of known cytotoxic effects to facilitate accurate and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of SU4312?
SU4312 is a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[1] It is known to specifically target VEGFR-2 (also known as Flk-1/KDR).[1]
Q2: Does SU4312 have known off-target effects that could contribute to cytotoxicity in non-target cells?
Yes, SU4312 has demonstrated notable off-target activities. It can directly and selectively inhibit neuronal nitric oxide synthase (nNOS) and has been shown to down-regulate the Yes-associated protein (YAP), a key effector in the Hippo signaling pathway.[2][3] These off-target effects may contribute to its cytotoxic profile in cells that are not the intended therapeutic targets.
Q3: Is SU4312 cytotoxic to all cell types?
The cytotoxicity of SU4312 is cell-type dependent. For instance, it has been shown to be significantly more cytotoxic to glioma cells than to normal human astrocytes (NHA).[4][5] This suggests a degree of tumor cell specificity. However, at higher concentrations, SU4312 can be toxic to a range of cell types.[6]
Q4: What is the difference between a cytotoxic and a cytostatic effect, and how can I differentiate them in my experiments with SU4312?
A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without directly causing cell death. To distinguish between these two outcomes, it is recommended to use a combination of assays. For example, a metabolic assay like MTT or CCK-8 can indicate a decrease in viable cells, which could be due to either cytotoxicity or cytostasis. To confirm cytotoxicity, you can use an assay that measures membrane integrity (like an LDH release assay) or a dye that specifically stains dead cells.
Q5: I am observing higher than expected cell viability after treating my non-target cells with SU4312. What could be the reason?
Several factors could lead to lower-than-expected cytotoxicity:
-
Compound Instability: Ensure that the SU4312 stock solution is properly stored and freshly diluted for each experiment, as the compound may be sensitive to light or temperature.
-
Drug Precipitation: At higher concentrations, SU4312 might precipitate out of the culture medium, reducing its effective concentration. Visually inspect your culture plates for any signs of precipitation.
-
Suboptimal Incubation Time: The duration of treatment may be insufficient to induce cell death. It is advisable to perform a time-course experiment to determine the optimal treatment duration for your specific cell line.
-
High Cell Density: A high cell seeding density can sometimes mask cytotoxic effects. Ensure you are using an optimal cell number for your assay.
Troubleshooting Guides
Troubleshooting Common Issues in Cytotoxicity Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal in Control Wells | 1. Media Components: Serum in the culture medium can contain lactate (B86563) dehydrogenase (LDH), leading to high background in LDH assays.[7] | 1. Use a serum-free medium for the assay or run a "medium only" control to subtract the background. For LDH assays, heat-inactivating the serum may also help.[7] |
| 2. Contamination: Bacterial or yeast contamination can lead to non-specific signals. | 2. Regularly check cell cultures for contamination. Use sterile techniques and reagents. | |
| 3. Compound Interference: The chemical properties of SU4312 might interfere with the assay reagents (e.g., colorimetric or fluorescent properties). | 3. Run a "compound only" control (without cells) to check for direct interference with the assay readout. | |
| Inconsistent Results Between Replicates | 1. Uneven Cell Seeding: Inconsistent cell numbers across wells. | 1. Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate dispensing. |
| 2. Edge Effects: Evaporation and temperature fluctuations in the outer wells of a microplate can affect cell growth and drug response. | 2. Avoid using the outermost wells for experimental data. Instead, fill them with sterile PBS or media to maintain humidity. | |
| 3. Inaccurate Drug Dilutions: Errors in preparing serial dilutions of SU4312. | 3. Prepare fresh dilutions for each experiment and ensure accurate pipetting. | |
| Lower-than-Expected Cytotoxicity | 1. Low Cell Metabolic Activity: The chosen cell line may have a low metabolic rate, affecting assays like MTT that rely on metabolic activity. | 1. Ensure cells are in the logarithmic growth phase. Consider using an alternative assay that measures membrane integrity (LDH) or cell death markers. |
| 2. Insufficient Incubation Time: The treatment duration may not be long enough to induce a cytotoxic response. | 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. | |
| 3. Cell Passage Number: High passage numbers can lead to altered drug sensitivity. | 3. Use cells with a consistent and low passage number for all experiments. |
Quantitative Data Summary
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for SU4312 in various cell lines. Data for a broader range of non-target primary cells is limited in the current literature.
| Cell Line | Cell Type | Assay | Incubation Time | IC50 (µM) | Reference |
| Non-Target Cells | |||||
| Normal Human Astrocytes (NHA) | Normal Glial Cells | CCK-8 | 24 hours | 305.7 | [4][8] |
| Target/Cancer Cells (for comparison) | |||||
| U251 | Glioma | CCK-8 | 24 hours | 22.63 | [4][8] |
| U87 | Glioma | CCK-8 | 24 hours | 35.86 | [4][8] |
| U373 | Glioma | CCK-8 | 24 hours | 127.1 | [4][8] |
| LN229 | Glioma | CCK-8 | 24 hours | 45.29 | [4][8] |
| GL261 | Glioma | CCK-8 | 24 hours | 38.41 | [4][8] |
| GBM1 (primary) | Glioma | CCK-8 | 24 hours | 29.88 | [4][8] |
| GBM2 (primary) | Glioma | CCK-8 | 24 hours | 41.53 | [4][8] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol outlines the general steps for determining cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of SU4312 in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of SU4312 in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of SU4312.
-
Include appropriate controls: untreated cells (vehicle control) and medium-only blanks.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630-690 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of viability against the log of the SU4312 concentration to determine the IC50 value.
-
Visualizations
Signaling Pathways Affected by SU4312
Caption: On- and off-target signaling pathways of SU4312.
Experimental Workflow for Cytotoxicity Assessment
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The anti-cancer agent SU4312 unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adverse Toxic Effects of Tyrosine Kinase Inhibitors on Non-Target Zebrafish Liver (ZFL) Cells | MDPI [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity of VEGF121/rGel on vascular endothelial cells resulting in inhibition of angiogenesis is mediated via VEGFR-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amorphous silica nanoparticles trigger vascular endothelial cell injury through apoptosis and autophagy via reactive oxygen species-mediated MAPK/Bcl-2 and PI3K/Akt/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
Inconsistent results with SU 4312 batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results that may arise during experiments with SU 4312 batches.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 values for different batches of this compound. What could be the cause?
Inconsistent IC50 values are a common challenge and can originate from several factors throughout the experimental workflow. Key areas to investigate include:
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Reagent Quality and Handling: The purity and stability of this compound, substrates, and ATP can all impact results.
-
Assay Conditions: Variations in parameters like ATP concentration, enzyme concentration, and reaction time can significantly shift IC50 values.
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Compound Stability: Degradation of the inhibitor over time can lead to a loss of potency.
Q2: Our experiments with this compound are showing unexpected cellular phenotypes that don't align with its primary target, VEGFR-2. Why might this be happening?
Unexpected phenotypes often point towards off-target effects or context-dependent cellular responses.
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Off-Target Effects: Many kinase inhibitors can interact with multiple kinases beyond their primary target.[1][2] this compound, for instance, has been shown to directly inhibit neuronal Nitric Oxide Synthase (nNOS), an activity independent of its VEGFR-2 inhibition.[3]
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Cell Line-Specific Dependencies: The genetic background of your cell line can influence its response to a kinase inhibitor.
-
Compound Instability: Degradation of the compound could lead to byproducts with different activity profiles.
Q3: We are not observing the expected biological effect after treating cells with this compound. What troubleshooting steps should we take?
A lack of biological effect can be due to issues with the compound, the experimental setup, or the biological system itself. A systematic approach is necessary to pinpoint the cause.[1]
Troubleshooting Guide
Issue 1: High Variability in IC50 Values
| Potential Cause | Recommended Action | Rationale |
| Compound Integrity | Verify the purity and concentration of your this compound stock solution using methods like HPLC-MS. Prepare fresh dilutions for each experiment. | Chemical inhibitors can degrade over time, especially with improper storage or multiple freeze-thaw cycles, leading to reduced potency. |
| ATP Concentration | Use an ATP concentration at or near the Km value for the kinase. Maintain a consistent ATP concentration across all experiments. | For ATP-competitive inhibitors like many kinase inhibitors, the measured IC50 value is highly dependent on the ATP concentration.[4] |
| Enzyme Purity & Activity | Ensure you are using a highly pure kinase preparation. Qualify each new lot of enzyme to ensure consistent specific activity. | Contaminating kinases can lead to false activity, and batch-to-batch variation in enzyme activity will affect results. |
| Reaction Time | Perform a time-course experiment to determine the linear range of the kinase reaction. Ensure all assays are run within this optimal time frame. | If the reaction proceeds for too long, substrate depletion can affect the accuracy of IC50 determination.[4] |
Issue 2: Unexpected Cellular Phenotypes
| Potential Cause | Recommended Action | Rationale |
| Off-Target Effects | Perform a broad-panel kinase screen with this compound. Compare identified off-targets with known signaling pathways related to the observed phenotype. | Identifying off-target activities is crucial for accurate data interpretation and understanding unexpected biological responses.[1] this compound is known to have off-target effects on nNOS.[3] |
| Cell Line-Specific Dependencies | Test this compound in a panel of cell lines with diverse genetic backgrounds. Correlate the cellular response with the expression levels of VEGFR-2 and related pathway components. | The effect of a kinase inhibitor can be highly dependent on the cellular context. |
| Narrow Therapeutic Window | Perform a dose-response curve for toxicity and efficacy. | High toxicity at or near the expected efficacious concentration can indicate off-target effects or a narrow therapeutic window.[1] |
Experimental Protocols
General Luminescence-Based Kinase Assay Protocol
This protocol provides a general workflow for a luminescence-based kinase assay that measures ATP consumption, such as the Kinase-Glo® assay.
-
Reagent Preparation:
-
Kinase Buffer: Prepare a 2X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Kinase Solution: Dilute the kinase enzyme (e.g., VEGFR-2) to a 2X working concentration in 1X kinase buffer.
-
Substrate/ATP Solution: Prepare a 4X solution of the substrate and ATP in 1X kinase buffer. The final ATP concentration should ideally be at the Km for the kinase.
-
This compound Solutions: Prepare serial dilutions of this compound in DMSO. Then, dilute the inhibitor solutions in 1X kinase buffer to a 4X final concentration.
-
Detection Reagent: Prepare the ATP detection reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 5 µL of the 4X this compound solution to the wells of a 384-well plate. For positive controls, add 5 µL of buffer with DMSO.
-
Add 10 µL of the 2X kinase solution to all wells except the negative controls. For negative controls, add 10 µL of 1X kinase buffer.
-
Add 5 µL of the 4X substrate/ATP solution to all wells to initiate the reaction.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Add 20 µL of the ATP detection reagent to all wells to stop the reaction.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (negative control wells) from all other wells.
-
Normalize the data to the positive control (100% activity) and a fully inhibited control (0% activity).
-
Plot the normalized data against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blot Protocol for Target Engagement
This protocol can be used to assess the phosphorylation status of a downstream target of VEGFR-2, such as ERK1/2, to confirm target engagement in a cellular context.
-
Cell Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat with a dose-range of this compound for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against a phosphorylated downstream target (e.g., phospho-ERK1/2).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Normalization:
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., total ERK1/2) or a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: On- and off-target effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-cancer agent SU4312 unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
SU 4312 Technical Support Center: A Guide to Degradation and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of SU 4312. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored at -20°C for up to three years. For shorter durations, storage at 4°C is acceptable for up to two years. It is crucial to keep the vial tightly sealed to prevent moisture absorption and potential degradation.
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the compound in high-purity, anhydrous DMSO. For storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for up to six months or at -20°C for up to one month.[2]
Q3: Is this compound sensitive to light?
Q4: Can I use a stock solution that has been stored for longer than the recommended period?
Using a stock solution beyond its recommended storage period is not advised as the compound may have degraded, leading to inaccurate experimental results. If you must use an older stock solution, it is highly recommended to re-qualify its purity and concentration using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]
Q5: What are the potential signs of this compound degradation?
Visual signs of degradation in solid this compound can include a change in color or the appearance of clumping. For solutions, precipitation or a color change may indicate degradation or solubility issues. However, many degradation products may be soluble and colorless. Therefore, the most reliable way to assess degradation is through analytical methods like HPLC, which can separate and quantify the parent compound and its degradation products.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity in experiments. | Degradation of this compound in stock solution or working solution. | - Prepare a fresh stock solution from solid compound. - Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. - Prepare working solutions fresh for each experiment from a recently prepared stock solution. - Protect all solutions from light. |
| Precipitate observed in the this compound stock solution upon thawing. | Poor solubility or compound degradation. | - Gently warm the solution and vortex to redissolve. If the precipitate remains, it may indicate degradation. - Prepare a fresh stock solution. Consider using a slightly warmed solvent for initial dissolution. |
| Unexpected peaks observed during analytical analysis (e.g., HPLC, LC-MS). | Presence of degradation products or impurities. | - Compare the chromatogram to that of a freshly prepared standard. - If new peaks are present, this suggests degradation. Prepare fresh solutions and re-analyze. - Consider the possibility of interactions with other components in your experimental system. |
| Variability in results between different experimental batches. | Inconsistent handling or storage of this compound. | - Standardize the protocol for preparing, storing, and handling this compound solutions across all experiments. - Ensure all users are following the same storage and handling procedures. |
Quantitative Data Summary
While specific quantitative data on the degradation of this compound is not extensively published, the following table provides general stability guidelines for chemical compounds stored in DMSO, which is the recommended solvent for this compound.
| Storage Condition | Solvent | Recommended Duration | Expected Purity |
| -80°C | Anhydrous DMSO | Up to 6 months | >95% |
| -20°C | Anhydrous DMSO | Up to 1 month | >95% |
| 4°C | Anhydrous DMSO | Not Recommended | Unpredictable |
| Room Temperature | Anhydrous DMSO | Not Recommended | Unpredictable |
Note: This data is based on general recommendations for small molecule storage and may not be specific to this compound. A study on a large library of compounds stored in a DMSO/water (90/10) mixture at 4°C found that 85% of the compounds remained stable over a 2-year period.[7] However, for optimal results, adherence to the more stringent conditions is advised.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculate the required mass of this compound to achieve the desired stock solution concentration (e.g., 10 mM).
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Weigh the this compound in a sterile environment.
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Add the appropriate volume of anhydrous DMSO to the solid this compound.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, sterile, amber vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Procedure for Assessing this compound Stability by HPLC
This protocol outlines a general method for assessing the stability of this compound. Specific parameters such as the column, mobile phase, and gradient may need to be optimized.
-
Materials and Equipment:
-
This compound solution to be tested
-
Freshly prepared this compound standard solution of known concentration
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water, formic acid)
-
-
Procedure:
-
Prepare the mobile phases according to the optimized method.
-
Equilibrate the HPLC system and column until a stable baseline is achieved.
-
Inject a known concentration of the fresh this compound standard to determine its retention time and peak area.
-
Inject the this compound sample to be tested.
-
Analyze the resulting chromatogram. The appearance of new peaks or a decrease in the peak area of the parent this compound compound compared to the standard indicates degradation.
-
The percentage of remaining this compound can be calculated by comparing the peak area of the test sample to the peak area of the standard.
-
Visualizations
Caption: Logical workflow for the proper handling and storage of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Photodegradation of the benzotriazine 1,4-Di-N-oxide hypoxia-activated prodrug SN30000 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation of Dacarbazine Catalyzed by Vitamin B2 and Flavin Adenine Dinucleotide Under Visible-Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-cancer agent SU4312 unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent SU 4312 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SU 4312 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, potent, and selective inhibitor of receptor tyrosine kinases (RTKs). Its primary mechanism of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, and Platelet-Derived Growth Factor Receptor (PDGFR).[1] By blocking the kinase activity of these receptors, this compound can inhibit downstream signaling pathways involved in angiogenesis, cell proliferation, and migration.[2]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound is a hydrophobic compound with poor solubility in aqueous solutions. It is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). Its solubility in ethanol (B145695) is significantly lower. It is practically insoluble in water.[3] For detailed solubility data, please refer to Table 1.
Q3: Why is my this compound precipitating in the cell culture media?
A3: Precipitation of this compound in cell culture media is a common issue primarily due to its low aqueous solubility. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into the aqueous environment of the cell culture medium, the compound can "crash out" of solution. This can be influenced by several factors including the final concentration of this compound, the final concentration of the solvent, the composition of the media (e.g., presence of serum, salts), temperature, and pH.[4][5]
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1%.[6] However, many robust cell lines can tolerate up to 0.5% DMSO without significant effects on viability. It is crucial to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line and experimental duration.[5][6]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | >10 mg/mL[3] | >37.8 mM | Warming may be required for complete dissolution at higher concentrations. |
| DMF | 30 mg/mL[3] | 113.5 mM | |
| Ethanol | 0.25 mg/mL[3] | 0.95 mM | |
| DMF:PBS (pH 7.2) (1:2) | 0.3 mg/mL[3] | 1.13 mM | |
| Water | Insoluble | Insoluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration, sterile stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Aseptically weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the desired stock solution concentration (e.g., 10 mM). It is recommended to prepare a high-concentration stock to minimize the volume of DMSO added to the cell culture.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes with intermittent vortexing can aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
Objective: To dilute the this compound stock solution into cell culture media to the final working concentration while minimizing precipitation.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the complete cell culture medium to 37°C in a water bath.
-
Serial Dilution Method (Recommended): a. Prepare an intermediate dilution of the stock solution in the pre-warmed medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can first prepare a 1:100 dilution (e.g., 2 µL of stock into 198 µL of medium) to get a 100 µM intermediate solution. b. Gently mix the intermediate dilution by pipetting up and down. c. Add the required volume of the intermediate dilution to the main volume of pre-warmed medium to achieve the final 10 µM concentration.
-
Direct Dilution Method (for lower concentrations): a. For very low final concentrations, a direct, rapid dilution may be sufficient. b. While gently vortexing or swirling the pre-warmed medium, add the required volume of the this compound stock solution dropwise. This rapid dispersion helps to avoid localized high concentrations that can trigger precipitation.
-
Visually inspect the final working solution for any signs of cloudiness or precipitation.
-
Use the freshly prepared working solution immediately in your cell culture experiments. It is not recommended to store diluted this compound solutions in aqueous media.
Protocol 3: Empirical Determination of this compound Solubility in a Specific Cell Culture Medium
Objective: To determine the approximate solubility limit of this compound in your specific cell culture medium under your experimental conditions.
Materials:
-
This compound stock solution (in DMSO)
-
Your specific cell culture medium (with and without serum, if applicable)
-
96-well clear bottom plate
-
Plate reader capable of measuring absorbance
Procedure:
-
Prepare a serial dilution of the this compound stock solution in your cell culture medium in a 96-well plate. A suggested range would be from 100 µM down to 0.1 µM.
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration).
-
Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Visually inspect the wells for any signs of precipitation at different time points.
-
Quantify the amount of precipitation by measuring the absorbance (optical density) of the wells at a wavelength of 600-650 nm. An increase in absorbance correlates with increased precipitation.
-
The highest concentration that remains clear (no visible precipitate and no significant increase in absorbance compared to the vehicle control) is the approximate solubility limit of this compound in your specific medium.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound to the media.
| Possible Cause | Recommended Solution |
| "Solvent Shock" : Rapid change in solvent environment. | Use the serial dilution method described in Protocol 2. Add the stock solution to pre-warmed media while vortexing to ensure rapid dispersion.[7] |
| High Final Concentration : The desired concentration exceeds the aqueous solubility limit of this compound. | Lower the final working concentration of this compound. Empirically determine the solubility limit using Protocol 3. |
| High DMSO Concentration : While DMSO aids initial dissolution, a high final concentration can still lead to precipitation upon dilution in aqueous media. | Keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%. Prepare a higher concentration stock solution to minimize the volume of DMSO added. |
Issue: Precipitate forms over time in the incubator.
| Possible Cause | Recommended Solution |
| Compound Instability : this compound may not be stable in the aqueous media at 37°C for extended periods. | Prepare fresh working solutions immediately before each experiment. It is not recommended to store this compound in aqueous media. |
| Interaction with Media Components : this compound may interact with salts, proteins, or other components in the media, forming insoluble complexes. | If using serum-free media, consider adding a small percentage of serum (if experimentally permissible) as serum proteins can help solubilize hydrophobic compounds. Test different basal media formulations. |
| Media Evaporation : Evaporation of water from the culture media can increase the concentration of all components, including this compound, leading to precipitation. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[4] |
| Temperature Fluctuations : Changes in temperature can affect the solubility of the compound. | Minimize the time that culture plates are outside of the incubator. Avoid repeated warming and cooling of the media containing this compound. |
Mandatory Visualizations
Signaling Pathways
Caption: Simplified signaling pathways inhibited by this compound.
Experimental Workflow
Caption: Workflow for preparing this compound working solutions to prevent precipitation.
References
- 1. This compound | CAS 5812-07-7 | VEGFR, PDGFR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting SU 4312 Resistance in Cancer Cells
This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to the VEGFR-2 inhibitor, SU 4312, in cancer cell lines. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and FAQs to address common issues and guide your research.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments with this compound.
Issue 1: Decreased sensitivity to this compound in our cancer cell line over time.
-
Question: We've been treating our cancer cell line with this compound, and while it was initially effective, we now observe a significant increase in the IC50 value. How can we confirm and investigate this acquired resistance?
-
Answer: A significant and reproducible increase in the IC50 value is the primary indicator of acquired resistance. To investigate the underlying mechanisms, a systematic approach is recommended.
Initial Steps:
-
Confirm the IC50 Shift: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo®) to precisely quantify the change in IC50 between your parental (sensitive) and the suspected resistant cell line. A shift of 5-fold or greater is a strong indicator of resistance.
-
Cell Line Authentication: It is crucial to rule out cell line cross-contamination or genetic drift. Perform Short Tandem Repeat (STR) profiling to confirm the identity of your parental and resistant cell lines.[1][2] Also, regularly test for mycoplasma contamination, as it can alter drug response.[1]
-
Stability of Resistance: To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages and then re-challenge them with this compound to see if the IC50 remains elevated.
Investigating the Mechanism: Once resistance is confirmed, you can investigate potential mechanisms using the experimental workflow outlined below.
Troubleshooting Experimental Workflow for this compound Resistance
Caption: A logical workflow for troubleshooting and investigating this compound resistance.
-
Issue 2: this compound is not inhibiting VEGFR-2 phosphorylation in our resistant cell line.
-
Question: Our Western blot results show that this compound is no longer reducing the phosphorylation of VEGFR-2 at its target tyrosine residues in our resistant cells, even at high concentrations. What does this suggest?
-
Answer: This scenario points towards two primary possibilities: alterations in the drug target or reduced intracellular drug concentration.
Possible Mechanisms & Next Steps:
Potential Mechanism Experimental Validation Expected Outcome Target Alteration Sequence the kinase domain of the VEGFR-2 gene (KDR) in both parental and resistant cells. Identification of mutations in the drug-binding pocket of VEGFR-2 in resistant cells. Increased Drug Efflux Perform a Rhodamine 123 efflux assay. Also, quantify the mRNA levels of common ABC transporters (e.g., ABCB1/MDR1, ABCG2/BCRP) via qPCR. Resistant cells show increased efflux of Rhodamine 123 and/or elevated mRNA levels of specific ABC transporters.
Issue 3: VEGFR-2 phosphorylation is inhibited, but downstream signaling pathways remain active.
-
Question: We've confirmed that this compound still inhibits VEGFR-2 phosphorylation in our resistant cells, but we continue to see activation of downstream pro-survival pathways like Akt and ERK. What is the likely cause?
-
Answer: This strongly suggests the activation of compensatory or "bypass" signaling pathways. When the primary pathway (VEGFR-2) is blocked, cancer cells can adapt by upregulating other receptor tyrosine kinases (RTKs) that converge on the same downstream signaling nodes.
Investigating Bypass Pathways:
-
Hypothesis: Upregulation of other pro-angiogenic receptor signaling, such as Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), or Tie2.
-
Experiment: Perform a Western blot to analyze the phosphorylation status of these alternative RTKs (e.g., p-FGFR, p-PDGFR) in your parental versus resistant cell lines, both with and without this compound treatment.
-
Data Interpretation: An increase in the phosphorylation of one or more of these alternative receptors in the resistant line, especially in the presence of this compound, would indicate the activation of a bypass track.
VEGFR-2 Signaling and Potential Resistance Mechanisms
Caption: VEGFR-2 signaling pathway with points of this compound action and resistance.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action for this compound?
-
A1: this compound is a selective tyrosine kinase inhibitor that targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By binding to the ATP-binding site of the receptor's intracellular domain, it prevents autophosphorylation and the initiation of downstream signaling cascades that are crucial for angiogenesis, including endothelial cell proliferation, migration, and survival.
-
-
Q2: How do I establish an this compound-resistant cell line?
-
A2: Developing a resistant cell line requires continuous exposure to the drug over an extended period. Start by treating the parental cell line with this compound at a concentration around the IC20 (the concentration that inhibits 20% of cell growth).[3] As the cells adapt and resume proliferation, gradually increase the drug concentration in a stepwise manner.[3][4][5] This process can take several months. It is critical to periodically freeze down stocks of the cells at different stages and to maintain a parallel culture of the parental cell line under the same conditions (without the drug).
-
-
Q3: My resistant cells grow slower than the parental cells, even in the absence of the drug. Is this normal?
-
A3: Yes, this is a common observation. The acquisition of drug resistance can sometimes come at a fitness cost, leading to a reduced proliferation rate. This is why it's important to characterize the growth kinetics of both your parental and resistant lines.
-
-
Q4: How can we attempt to re-sensitize resistant cells to this compound?
-
A4: Re-sensitization strategies depend on the mechanism of resistance. If resistance is due to the activation of a bypass pathway (e.g., FGFR), a combination therapy of this compound with an inhibitor of that pathway (e.g., an FGFR inhibitor) may restore sensitivity.[6] If resistance is mediated by drug efflux pumps, co-administration of an ABC transporter inhibitor, such as verapamil (B1683045), could increase the intracellular concentration of this compound and restore its efficacy.[7]
-
Experimental Protocols
Here are detailed methodologies for key experiments to investigate this compound resistance.
1. Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound.
-
Materials:
-
96-well plates
-
Parental and resistant cancer cell lines
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and vehicle (DMSO) as controls.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
-
2. Western Blot for Phosphorylated Proteins
This protocol is for analyzing the activation state of VEGFR-2 and other kinases.
-
Materials:
-
Parental and resistant cells
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
-
Procedure:
-
Plate cells and allow them to reach 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
3. Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of genes like KDR (VEGFR-2) and ABC transporters.
-
Materials:
-
Parental and resistant cells
-
RNA extraction kit (e.g., RNeasy Kit)
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers
-
qPCR instrument
-
-
Procedure:
-
Extract total RNA from cell pellets using an RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with SYBR Green master mix, primers, and diluted cDNA.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH, β-actin).
-
4. siRNA-Mediated Gene Knockdown
This protocol is for functionally validating the role of a potential resistance-mediating gene.
-
Materials:
-
Resistant cell line
-
siRNA targeting the gene of interest and a non-targeting control siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM)
-
-
Procedure:
-
Seed resistant cells so they are 30-50% confluent on the day of transfection.
-
Dilute the siRNA in serum-free medium.
-
Dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate for 24-72 hours.
-
Validate knockdown efficiency by qPCR or Western blot.
-
Perform a cell viability assay with this compound to determine if knockdown of the target gene re-sensitizes the cells.
-
5. Rhodamine 123 Efflux Assay
This protocol assesses the function of ABC transporters like P-glycoprotein (MDR1).
-
Materials:
-
Parental and resistant cells
-
Rhodamine 123
-
Verapamil (an MDR1 inhibitor)
-
Complete and serum-free medium
-
Flow cytometer
-
-
Procedure:
-
Harvest cells and resuspend them at 1 x 10^6 cells/mL in pre-warmed complete medium.
-
For inhibitor controls, pre-incubate a sample of cells with Verapamil (typically 10-50 µM) for 30 minutes at 37°C.
-
Add Rhodamine 123 (final concentration of 0.1-1 µM) to all samples and incubate for 30-60 minutes at 37°C, protected from light. This is the loading phase .
-
Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Resuspend the cell pellets in pre-warmed complete medium (with and without inhibitor) and incubate for 1-2 hours at 37°C. This is the efflux phase .
-
After the efflux period, wash the cells again with ice-cold PBS.
-
Resuspend the final cell pellets in cold PBS for analysis.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer (typically in the FITC channel).
-
Interpretation: Resistant cells with high efflux activity will show lower fluorescence compared to parental cells. Treatment with an inhibitor like verapamil should increase Rhodamine 123 retention in resistant cells, resulting in a fluorescence signal closer to that of the parental cells.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Editorial: New strategies for reversing cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic strategies to overcome taxane resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing SU 4312 Toxicity in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor, SU 4312. The following information is intended to help anticipate and mitigate potential toxicities in animal models during preclinical research.
Disclaimer: Publicly available, specific quantitative toxicity data for this compound, such as LD50 (median lethal dose), MTD (maximum tolerated dose), and NOAEL (no-observed-adverse-effect level), is limited. Much of the guidance provided is based on the known toxicities of the broader class of tyrosine kinase inhibitors (TKIs) and VEGFR-2 inhibitors. Researchers should always perform their own dose-finding and toxicity studies for their specific animal model and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels.[1] By inhibiting VEGFR-2, this compound can block the signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby preventing the growth of new blood vessels that tumors rely on for growth and metastasis.
Interestingly, some studies have also shown that this compound can exhibit neuroprotective effects by selectively inhibiting neuronal nitric oxide synthase (nNOS), independent of its anti-angiogenic activity.[1]
Diagram: Simplified Signaling Pathway of VEGFR-2 Inhibition by this compound
Caption: this compound inhibits VEGFR-2 phosphorylation, blocking downstream signaling and angiogenesis.
Q2: What are the potential toxicities associated with this compound and other VEGFR-2 inhibitors in animal models?
While specific data for this compound is not extensively published, toxicities associated with the class of VEGFR-2 inhibitors can be predicted. These are often related to the on-target effects of inhibiting angiogenesis in normal tissues. Potential toxicities may include:
-
Cardiovascular Effects: Hypertension is a common side effect due to the role of VEGF in maintaining normal blood pressure.
-
Impaired Wound Healing: As angiogenesis is crucial for tissue repair, delayed wound healing can be a concern.
-
Gastrointestinal Toxicity: Diarrhea, nausea, and vomiting have been observed with other TKIs.
-
Hepatotoxicity: Liver enzyme elevations may occur.
-
Cutaneous (Skin) Reactions: Hand-foot skin reaction, rash, and dryness are known side effects of some TKIs.
-
Developmental and Reproductive Toxicity: Due to the critical role of angiogenesis in development, these effects are a significant consideration.
Q3: How can I minimize the toxicity of this compound in my animal studies?
Minimizing toxicity involves a multi-faceted approach encompassing careful dose selection, appropriate formulation, and proactive monitoring.
-
Dose-Range Finding Studies: It is crucial to conduct preliminary dose-range finding studies to determine the maximum tolerated dose (MTD) in your specific animal model and strain.
-
Formulation Strategies: The choice of vehicle for this compound can significantly impact its solubility, bioavailability, and toxicity profile. Consider using well-tolerated vehicles and conduct pilot studies to assess vehicle tolerability.
-
Monitoring: Implement a robust monitoring plan to detect early signs of toxicity. This should include regular body weight measurements, clinical observations (e.g., changes in fur, posture, activity), and, if possible, blood pressure monitoring.
-
Dose Scheduling: Exploring different dosing schedules (e.g., intermittent dosing) may help to reduce cumulative toxicity while maintaining efficacy.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Significant Weight Loss (>15-20%) | Systemic toxicity, gastrointestinal distress, or dehydration. | 1. Immediately reduce the dose of this compound. 2. Provide supportive care, such as supplemental hydration and palatable, high-calorie food. 3. Re-evaluate the formulation and vehicle for potential contribution to the toxicity. 4. Consider a less frequent dosing schedule. |
| Hypertension | On-target effect of VEGFR-2 inhibition. | 1. Monitor blood pressure regularly if possible. 2. If hypertension is persistent and severe, a dose reduction may be necessary. 3. Consult with a veterinarian about potential antihypertensive co-medications, though this can introduce confounding factors. |
| Delayed Wound Healing (e.g., at surgical sites or from minor injuries) | Inhibition of angiogenesis required for normal tissue repair. | 1. Schedule any necessary surgical procedures before the initiation of this compound treatment. 2. If treatment is ongoing, consider a temporary cessation of dosing before and after any required procedures to allow for proper healing. 3. Closely monitor any wounds for signs of infection or delayed closure. |
| Skin Lesions or Rash | Off-target effects or hypersensitivity. | 1. Document the nature and severity of the skin reaction. 2. A dose reduction or temporary interruption of treatment may be required. 3. Consult with veterinary staff regarding topical treatments to alleviate discomfort. |
| Diarrhea or Dehydration | Gastrointestinal toxicity. | 1. Ensure animals have free access to water. 2. Provide nutritional support with moist and easily digestible food. 3. If severe, a dose reduction or temporary halt in treatment is recommended. 4. Evaluate the vehicle for any potential gastrointestinal irritant properties. |
Experimental Protocols
Protocol 1: General Acute Toxicity and Dose-Range Finding Study in Rodents
Objective: To determine the maximum tolerated dose (MTD) and identify acute toxicities of this compound in a rodent model (e.g., mice or rats).
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Male and female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), 6-8 weeks old
-
Standard laboratory animal housing and diet
-
Dosing equipment (e.g., gavage needles)
-
Scale for body weight measurement
Methodology:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Group Allocation: Randomly assign animals to several dose groups (e.g., 5 animals per sex per group) and a vehicle control group. A suggested starting dose range could be based on in vitro IC50 values and literature on similar compounds (e.g., 10, 30, 100 mg/kg).
-
Formulation Preparation: Prepare fresh formulations of this compound in the chosen vehicle on each day of dosing. Ensure the compound is uniformly suspended or dissolved.
-
Dosing: Administer this compound via the intended route (e.g., oral gavage) once daily for a predetermined period (e.g., 7-14 days).
-
Clinical Observations: Observe animals for clinical signs of toxicity at least twice daily. Note any changes in behavior, appearance, or signs of distress.
-
Body Weight: Record the body weight of each animal daily.
-
Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect major organs for histopathological analysis if required.
-
Data Analysis: Determine the MTD as the highest dose that does not cause mortality or more than a 20% loss in body weight and is not associated with severe clinical signs of toxicity.
Diagram: Experimental Workflow for a Dose-Range Finding Study
Caption: A typical workflow for determining the Maximum Tolerated Dose (MTD).
Protocol 2: Preparation of a Common Oral Formulation (Suspension)
Objective: To prepare a homogenous suspension of this compound for oral administration in animal models.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Graduated cylinder and balance
Methodology:
-
Vehicle Preparation: To prepare a 0.5% methylcellulose solution, slowly add 0.5 g of methylcellulose to 100 mL of sterile water while stirring continuously. It may be necessary to heat the water slightly to aid dissolution, then cool to room temperature.
-
Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired concentration and the total volume of the formulation.
-
Creating a Paste: Place the this compound powder in a mortar. Add a small amount of the methylcellulose vehicle and triturate with the pestle to form a smooth, uniform paste. This step is crucial to ensure the particles are well-wetted and to prevent clumping.
-
Suspension: Gradually add the remaining vehicle to the paste while continuously stirring or mixing.
-
Homogenization: For a more uniform suspension, use a magnetic stir plate to stir the mixture for at least 30 minutes before dosing. If available, a brief period of sonication or homogenization can also be beneficial.
-
Administration: Keep the suspension stirring during the dosing procedure to ensure a consistent concentration is administered to each animal. Prepare the formulation fresh daily.
Diagram: Logical Relationship for Formulation Choice
Caption: Key factors influencing the choice of formulation for in vivo studies.
References
SU 4312 in Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of SU 4312 in aqueous solutions. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is reported to be soluble in DMSO at concentrations greater than 10 mg/mL and is considered insoluble in water.[1] Therefore, it is recommended to prepare high-concentration stock solutions in anhydrous DMSO.
Q2: How should I store this compound stock solutions?
A2: For long-term storage, it is advisable to prepare aliquots of the DMSO stock solution and store them in tightly sealed vials at -20°C or -80°C, protected from light.[2] This practice minimizes repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen. General guidance for bioactive chemical solutions suggests they are usable for up to one month when stored at -20°C.[3]
Q3: Can I prepare aqueous working solutions of this compound?
A3: Yes, aqueous working solutions can be prepared by diluting the DMSO stock solution into your aqueous experimental buffer. It is crucial to ensure that the final concentration of DMSO is compatible with your experimental system and does not exceed a level that could affect your results. Due to the low aqueous solubility of this compound, it is important to visually inspect the solution for any signs of precipitation after dilution.
Q4: What factors can affect the stability of this compound in aqueous solutions?
A4: While specific stability data for this compound is limited, the stability of structurally related indolinone and indole (B1671886) compounds in aqueous solutions is known to be influenced by several factors:
-
pH: Indole compounds are generally more stable in acidic conditions and can degrade at neutral to alkaline pH.[2] Some indolinone compounds have shown better solubility at acidic pH.[4]
-
Light: Many indole derivatives are sensitive to light and can undergo photodegradation.[2] It is recommended to protect solutions containing this compound from light.
-
Temperature: Higher temperatures typically accelerate the degradation of chemical compounds in solution.[2]
-
Oxidizing Agents: The indole ring system can be susceptible to oxidation.[2] Avoid introducing oxidizing agents into your solutions.
Q5: I observed a color change in my this compound solution. What does this indicate?
A5: A change in the color of a solution containing an indole-related compound may be an indication of degradation.[2] Oxidation of the indole nucleus can lead to the formation of colored byproducts. If you observe a color change, it is recommended to prepare a fresh solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation upon dilution in aqueous buffer | Low aqueous solubility of this compound. The concentration of the compound exceeds its solubility limit in the final buffer. | - Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay).- Prepare a more dilute stock solution in DMSO before diluting into the aqueous buffer.- Sonication may help to dissolve the compound, but inspect for precipitation after it settles.- Filter the final solution through a 0.22 µm filter to remove any precipitate. |
| Loss of biological activity over time | Degradation of this compound in the aqueous working solution. | - Prepare fresh aqueous working solutions immediately before each experiment.- If solutions need to be stored for a short period, keep them on ice and protected from light.- Perform a stability study under your specific experimental conditions to determine the viable timeframe for using the working solution (see Experimental Protocols section). |
| Inconsistent experimental results | - Incomplete dissolution of this compound.- Degradation of the compound in the working solution.- Variability in the preparation of solutions. | - Ensure complete dissolution of the compound in DMSO before preparing aqueous solutions.- Adhere to a strict protocol for solution preparation, including the source and age of the DMSO and aqueous buffers.- Prepare fresh solutions for each set of experiments. |
Experimental Protocols
To ensure the reliability of your experimental results, it is crucial to assess the stability of this compound in your specific aqueous buffer system and under your experimental conditions.
Protocol: Assessment of this compound Stability by HPLC
This protocol outlines a general procedure to determine the stability of this compound over time in an aqueous solution using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the concentration of this compound in an aqueous solution at various time points to assess its stability.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your aqueous buffer of interest (e.g., PBS, Tris-HCl)
-
HPLC-grade methanol (B129727)
-
HPLC-grade water
-
HPLC system with a UV detector
-
C18 HPLC column
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in anhydrous DMSO to prepare a stock solution of known concentration (e.g., 10 mM).
-
-
Preparation of Aqueous Working Solution:
-
Dilute the DMSO stock solution into your pre-warmed (to the experimental temperature) aqueous buffer to the final desired concentration. Ensure the final DMSO concentration is consistent with your experimental conditions.
-
Visually inspect for any precipitation. If precipitation occurs, the concentration may be too high for that buffer system.
-
-
Stability Study Setup:
-
Divide the aqueous working solution into several aliquots in amber vials to protect from light.
-
Store the aliquots under your intended experimental conditions (e.g., 37°C incubator, room temperature on the benchtop).
-
-
Time Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot.
-
Immediately analyze the sample by HPLC.
-
-
HPLC Analysis:
-
Mobile Phase: A starting point for the mobile phase is a mixture of methanol and water (e.g., 80:20 v/v), which has been used for the detection of this compound.[1] You may need to optimize the mobile phase composition to achieve good separation of this compound from any potential degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the optimal wavelength for detecting this compound by scanning its UV-Vis spectrum.
-
Injection Volume: 10-20 µL.
-
Run a standard of freshly prepared this compound solution for comparison.
-
-
Data Analysis:
-
Measure the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of this compound remaining versus time.
-
Forced Degradation Study
To understand the potential degradation pathways, a forced degradation study can be performed by exposing the this compound solution to stress conditions such as high temperature, extreme pH (acidic and basic), and strong light. Analysis by HPLC or LC-MS can help identify potential degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound in aqueous solution.
Caption: Factors influencing the stability of this compound and potential outcomes.
References
- 1. The anti-cancer agent SU4312 unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Adjusting SU 4312 concentration for different cell lines
Welcome to the technical support center for SU4312. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing SU4312 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on effective concentrations in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is SU4312 and what are its primary targets?
A1: SU4312, also known as 3-[4-(dimethylamino)benzylidenyl]indolin-2-one, is a multi-target receptor tyrosine kinase inhibitor.[1] Its primary targets are Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[2][3] It functions by competing with ATP for binding to VEGFR-2, thereby blocking VEGF signaling.[1][4] Additionally, SU4312 has been shown to inhibit the transcription and expression of Yes-associated protein (YAP), a key effector of the Hippo signaling pathway.[1]
Q2: In which research areas is SU4312 commonly used?
A2: SU4312 was initially developed as an anti-cancer agent to inhibit tumor angiogenesis.[1][4] It has shown efficacy in preclinical studies against glioma by inhibiting cell proliferation, invasion, and migration.[1][5] Beyond cancer, SU4312 is also investigated for its neuroprotective effects in models of Parkinson's and Alzheimer's disease, partly through its inhibition of neuronal nitric oxide synthase (nNOS) and monoamine oxidase-B (MAO-B).[4][6][7]
Q3: What is the recommended starting concentration for SU4312 in a new cell line?
A3: The optimal concentration of SU4312 is highly dependent on the cell line. For glioma cell lines, a starting range of 10-20 µM is often effective for observing significant inhibition of proliferation and migration.[1][5] For neuroprotection assays in cell lines like SH-SY5Y and PC12, concentrations between 3-10 µM have been shown to be effective.[4] It is always recommended to perform a dose-response experiment (e.g., a cell viability assay) to determine the IC50 value for your specific cell line.
Q4: How should I dissolve and store SU4312?
A4: SU4312 is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][3] For long-term storage, it is recommended to store the powdered form at -20°C. Once dissolved in DMSO, it should be stored at -80°C to maintain stability.[2]
Q5: Can SU4312 be used in combination with other drugs?
A5: Yes, SU4312 has been shown to have a synergistic effect when used with other chemotherapeutic agents. For instance, it sensitizes glioma cells to the anti-tumor effects of temozolomide (B1682018) (TMZ), both in vitro and in vivo.[1][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant effect on cell viability at expected concentrations. | Cell line may be resistant to SU4312's primary mechanisms of action. | - Verify the activity of your SU4312 stock.- Perform a dose-response curve with a wider concentration range (e.g., 1 µM to 100 µM).- Consider the doubling time of your cell line and extend the treatment duration.- Investigate the expression levels of VEGFR, PDGFR, and YAP in your cell line. |
| High levels of cell death even at low concentrations. | Cell line is highly sensitive to SU4312. | - Lower the concentration range in your experiments.- Reduce the treatment duration.- Ensure the final DMSO concentration in your culture medium is non-toxic (typically ≤ 0.1%). |
| Inconsistent results between experiments. | - Variability in cell seeding density.- Inconsistent drug concentration due to improper mixing or storage.- Passage number of the cell line affecting its phenotype. | - Standardize your cell seeding protocol.- Ensure SU4312 stock is properly thawed and mixed before each use.- Use cells within a consistent and low passage number range. |
| Precipitation of SU4312 in culture medium. | SU4312 has limited solubility in aqueous solutions. | - Ensure the final DMSO concentration is sufficient to keep the compound in solution.- Prepare fresh dilutions from your DMSO stock for each experiment.- Visually inspect the medium for any precipitation after adding SU4312. |
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of SU4312 varies significantly across different cell lines. The following table summarizes published IC50 values for a 24-hour treatment period.
| Cell Line | Cell Type | IC50 (µM) |
| U251 | Human Glioblastoma | ~22.63 |
| U87 | Human Glioblastoma | ~35.72 |
| GBM1 | Primary Glioblastoma | ~25.46 |
| U373 | Human Glioblastoma | ~127.1 |
| LN229 | Human Glioblastoma | ~45.81 |
| GL261 | Murine Glioma | ~38.29 |
| GBM2 | Primary Glioblastoma | ~53.17 |
| NHA | Normal Human Astrocytes | ~305.7 |
Data extracted from a study on glioma cell lines.[1][5]
Experimental Protocols
Determining the IC50 of SU4312 using a CCK-8 Assay
This protocol outlines the steps to determine the concentration of SU4312 that inhibits cell viability by 50%.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
SU4312 stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of SU4312 in complete medium. A common starting range is from 0 µM (vehicle control with DMSO) to 200 µM.
-
Remove the medium from the wells and add 100 µL of the SU4312 dilutions to the respective wells. Include a vehicle-only control.
-
Incubate the plate for 24, 48, or 72 hours, depending on the cell line's doubling time.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the SU4312 concentration and use a non-linear regression to determine the IC50 value.
Western Blotting for YAP and Downstream Targets
This protocol can be used to assess the effect of SU4312 on the Hippo signaling pathway.
Materials:
-
Cell line of interest
-
6-well cell culture plates
-
SU4312
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)
-
Primary antibodies (e.g., anti-YAP, anti-AXL, anti-CYR61, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of SU4312 (e.g., 10 µM and 20 µM) or vehicle (DMSO) for 24 hours.[1]
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-50 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1-2 hours at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detect the protein bands using an ECL detection system.[1]
Visualizations
References
- 1. SU4312 Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SU4312 | VEGFR | PDGFR | TargetMol [targetmol.com]
- 3. SU 4312 | CAS 5812-07-7 | VEGFR, PDGFR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 4. The anti-cancer agent SU4312 unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Substantial protection against MPTP-associated Parkinson's neurotoxicity in vitro and in vivo by anti-cancer agent SU4312 via activation of MEF2D and inhibition of MAO-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-cancer agent SU4312 unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SU4312 Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
SU 4312 off-target kinase inhibition profile
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target kinase inhibition profile of SU 4312. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known off-targets of this compound?
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[1] In addition to these primary targets, this compound has been shown to exhibit off-target activity against other signaling molecules, including neuronal Nitric Oxide Synthase (nNOS) and Monoamine Oxidase-B (MAO-B).[2][3][4]
Q2: What is the reported potency of this compound against its known targets?
The half-maximal inhibitory concentration (IC50) values for this compound against its primary and some of its off-targets have been determined in various studies. These values are summarized in the table below. It is important to note that the cis- and trans-isomers of this compound may exhibit different potencies.[3]
Data Presentation: this compound Inhibition Profile
| Target Family | Target | IC50 (µM) | Notes |
| Primary Targets | VEGFR-2 (Flk-1/KDR) | 0.8 (cis-isomer), 5.2 (trans-isomer) | Potent inhibitor of VEGFR signaling.[3][5] |
| PDGFR | 19.4 | Potent inhibitor of PDGFR signaling.[5] | |
| Off-Targets | Neuronal Nitric Oxide Synthase (nNOS) | 19.0 | Exhibits non-competitive inhibition.[3][4] |
| Monoamine Oxidase-B (MAO-B) | 0.2 | Selective inhibition observed in vitro and in vivo.[2] | |
| Yes-associated protein (YAP) | - | Down-regulates transcription and expression.[6] | |
| Selectivity | EGFR | >100 | Selective over EGFR.[5] |
| c-Src | >100 | Selective over c-Src.[5] |
Q3: How can I determine the off-target effects of this compound in my experimental system?
To identify potential off-target effects of this compound, it is recommended to perform a broad kinase panel screening (kinome scan). This will provide a comprehensive profile of the compound's activity against a large number of kinases. Cellular assays should also be conducted to validate the biochemical findings and to understand the physiological consequences of any off-target inhibition.
Experimental Protocols
Protocol: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for determining the inhibitory activity of this compound against a specific kinase in a biochemical assay. This can be adapted for various assay formats, including radiometric and fluorescence-based methods.
Materials:
-
Purified active kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (or other test compound) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at or near the Kₘ for the specific kinase)
-
Detection reagent (e.g., [γ-³²P]ATP for radiometric assays, or fluorescent antibody/reagent for fluorescence-based assays)
-
96-well or 384-well assay plates
-
Plate reader (scintillation counter or fluorescence plate reader)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in kinase assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
Add the diluted this compound or DMSO control to the assay plate wells.
-
Add the purified kinase to each well.
-
Add the kinase-specific substrate to each well.
-
Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
-
-
Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA for non-radiometric assays or phosphoric acid for radiometric assays).
-
For Radiometric Assays: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For Fluorescence-Based Assays (e.g., LanthaScreen™): Add the detection reagent (e.g., a europium-labeled antibody that detects the phosphorylated substrate). After an incubation period, measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Visualizations
Caption: Experimental workflow for determining kinase inhibitor IC50 values.
Caption: Known signaling pathways modulated by this compound.
References
- 1. The anti-cancer agent SU4312 unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-cancer agent SU4312 unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity of protein kinase inhibitors: a further update. | BioGRID [thebiogrid.org]
- 4. SU4312 Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. confluencediscovery.com [confluencediscovery.com]
SU4312 In Vivo Bioavailability Technical Support Center
Welcome to the technical support center for SU4312. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of SU4312. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is SU4312 and what is its mechanism of action?
SU4312 is a potent, cell-permeable small molecule inhibitor of several receptor tyrosine kinases (RTKs).[1][2] It primarily targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR), playing a crucial role in inhibiting angiogenesis.[1][2] Additionally, SU4312 has been shown to be a non-competitive inhibitor of neuronal nitric oxide synthase (nNOS).[1][3] Its ability to cross the blood-brain barrier has also been noted.[1][4]
Q2: I am observing poor efficacy of SU4312 in my in vivo experiments after oral administration. What could be the underlying cause?
Q3: What are the known physicochemical properties of SU4312?
While a comprehensive public dataset is unavailable, some key properties have been reported:
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆N₂O | Sugen, Inc. |
| Molecular Weight | 264.33 g/mol | Sugen, Inc. |
| Solubility | Soluble in DMSO | Various Suppliers |
| Appearance | Orange solid | Various Suppliers |
Note: Aqueous solubility and permeability data (e.g., from Caco-2 assays) are not widely published. Researchers may need to determine these parameters empirically.
Q4: Is there a recommended formulation for in vivo use of SU4312?
Yes, a common formulation for both oral and intraperitoneal (IP) administration has been described. This formulation aims to create a suspended solution to improve the delivery of this hydrophobic compound.
Table 1: In Vivo Formulation for SU4312
| Component | Role | Example Concentration |
| SU4312 | Active Pharmaceutical Ingredient | 2.08 mg/mL |
| DMSO | Solubilizing Agent | 10% (v/v) |
| PEG300 | Vehicle/Co-solvent | 40% (v/v) |
| Tween-80 | Surfactant/Emulsifier | 5% (v/v) |
| Saline (0.9% NaCl) | Diluent | 45% (v/v) |
This formulation creates a suspended solution and should be freshly prepared before each use.
Troubleshooting Guide
Problem: Low or inconsistent plasma concentrations of SU4312 after oral gavage.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility in GI Fluids | 1. Verify Formulation: Ensure the formulation is prepared correctly and SU4312 is fully dissolved in DMSO before adding other components. 2. Increase Surfactant Concentration: Consider incrementally increasing the Tween-80 concentration to improve micelle formation and solubilization. 3. Alternative Formulations: Explore other formulation strategies such as lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) or amorphous solid dispersions. | Increasing the solubilization of SU4312 in the gastrointestinal tract is critical for absorption. Different formulation strategies can significantly enhance the concentration of the drug available for absorption. |
| Low Permeability | 1. Consider Permeation Enhancers: Include excipients known to enhance intestinal permeability in your formulation. 2. Switch Administration Route: If oral absorption is consistently low, consider intraperitoneal (IP) or intravenous (IV) injection to bypass the gastrointestinal barrier. | If the compound has inherently low permeability, formulation adjustments may not be sufficient. Alternative administration routes can ensure systemic exposure. |
| Rapid Metabolism (First-Pass Effect) | 1. Pharmacokinetic Studies: Conduct a pilot pharmacokinetic study comparing oral and intravenous administration to determine the absolute bioavailability. 2. Metabolite Identification: Analyze plasma and liver microsome samples to identify major metabolites. | Understanding the extent of first-pass metabolism is crucial for interpreting oral efficacy studies. |
Problem: SU4312 precipitates out of the formulation during preparation or administration.
| Potential Cause | Troubleshooting Step | Rationale |
| Supersaturation and Precipitation | 1. Maintain Temperature: Prepare and maintain the formulation at a consistent temperature. 2. Sonication: Use sonication to aid in the dissolution and stability of the suspension. 3. Fresh Preparation: Always prepare the formulation immediately before administration. | Hydrophobic compounds can precipitate from supersaturated solutions. Maintaining energy in the system (temperature, sonication) and minimizing time before use can prevent this. |
| Incompatible Excipients | 1. Simplify Formulation: Start with a simpler vehicle (e.g., DMSO/PEG300) and incrementally add other components to identify any incompatibilities. | Complex formulations can sometimes lead to unexpected interactions and precipitation. |
Experimental Protocols
Protocol 1: Preparation of SU4312 Formulation for In Vivo Administration
Objective: To prepare a 2.08 mg/mL suspended solution of SU4312 for oral or intraperitoneal administration.
Materials:
-
SU4312 powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Prepare a 20.8 mg/mL stock solution of SU4312 in DMSO. Ensure the powder is completely dissolved. Gentle heating or sonication may be required.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 20.8 mg/mL SU4312 stock solution in DMSO. Vortex thoroughly to mix.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex thoroughly to create a uniform suspension.
-
Visually inspect the solution for any precipitation. If necessary, sonicate briefly.
-
Use the formulation for administration immediately after preparation.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of SU4312 in vitro.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
SU4312
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells onto the apical side of Transwell inserts at a suitable density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Prepare the dosing solution of SU4312 in HBSS (typically with a low percentage of DMSO, <1%).
-
To assess apical to basolateral (A-B) permeability, add the SU4312 dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.
-
To assess basolateral to apical (B-A) permeability, add the SU4312 dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, collect samples from the donor chamber.
-
Analyze the concentration of SU4312 in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the insert, and C₀ is the initial concentration in the donor chamber.
-
Assess the efflux ratio (Papp B-A / Papp A-B) to determine if SU4312 is a substrate for efflux transporters. An efflux ratio >2 is generally indicative of active efflux.
Visualizations
Caption: SU4312 inhibits VEGFR-2 and PDGFR signaling pathways.
Caption: Experimental workflow for improving in vivo bioavailability.
References
- 1. The anti-cancer agent SU4312 unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-cancer agent SU4312 unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SU4312 Represses Glioma Progression by Inhibiting YAP and Inducing Sensitization to the Effect of Temozolomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indolinones as promising scaffold as kinase inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
SU 4312 vs. Sunitinib in Renal Cell Carcinoma Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SU 4312 and Sunitinib, two tyrosine kinase inhibitors (TKIs), in the context of renal cell carcinoma (RCC) models. While Sunitinib is a well-established therapeutic agent for RCC, preclinical data for this compound in this specific cancer type is limited. This document summarizes the known mechanisms of action, presents available preclinical data for Sunitinib as a benchmark, and provides detailed experimental protocols for the evaluation of such compounds in RCC models.
Mechanism of Action and Target Profile
Both this compound and Sunitinib are multi-targeted tyrosine kinase inhibitors that impede tumor growth and angiogenesis by blocking key signaling pathways.
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases. Its primary targets are crucial for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.
Sunitinib also targets VEGFRs and PDGFRs, contributing to its potent anti-angiogenic effects.[1][2] In addition to these, Sunitinib inhibits other receptor tyrosine kinases, including KIT, FMS-like tyrosine kinase-3 (FLT3), and RET.[2] This broader target profile may contribute to its established clinical efficacy in RCC. The inhibition of these signaling pathways ultimately disrupts tumor cell proliferation and survival.[2]
Preclinical Data in Renal Cell Carcinoma Models
In Vitro Efficacy of Sunitinib in RCC Cell Lines
| Cell Line | IC50 (µM) | Reference |
| 786-O | 4.6 - 5.2 | |
| ACHN | 1.9 | |
| Caki-1 | 2.2 - 2.8 | |
| 786-R (Sunitinib-resistant) | 22.6 |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
In Vivo Efficacy of Sunitinib in RCC Xenograft Models
| Model | Dosing Regimen | Outcome | Reference |
| 786-O Xenograft | 25 mg/kg/day, oral | Significant increase in tumor volume in resistant cells compared to sensitive cells after 15 days. | |
| CAKI-1 Xenograft | Not specified | Inhibition of tumor progression and anti-angiogenic effects. | |
| ACHN and A-498 Xenografts | Not specified | Inhibition of tumor growth and decreased microvessel density. |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by this compound and Sunitinib.
References
A Comparative Guide to the Anti-Angiogenic Activity of SU 4312 and Sorafenib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-angiogenic properties of two small molecule kinase inhibitors, SU 4312 and Sorafenib. The information presented is collated from preclinical data to aid researchers in evaluating these compounds for angiogenesis-dependent disease research.
Executive Summary
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Both this compound and Sorafenib are potent inhibitors of key signaling pathways involved in angiogenesis, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). While both compounds share common targets, their kinase inhibition profiles and reported potencies exhibit notable differences. Sorafenib is a multi-kinase inhibitor with a broad spectrum of targets, including the Raf/MEK/ERK signaling pathway, in addition to VEGFRs and PDGFRs.[1][2][3][4] In contrast, this compound is characterized as a more selective inhibitor of VEGFR and PDGFR tyrosine kinases. This guide synthesizes available data to provide a comparative overview of their anti-angiogenic activities.
Mechanism of Action
Both this compound and Sorafenib exert their anti-angiogenic effects by inhibiting the phosphorylation of key receptor tyrosine kinases (RTKs) on endothelial cells, thereby blocking downstream signaling cascades that lead to cell proliferation, migration, and tube formation.
Sorafenib is a multi-kinase inhibitor that targets:
-
VEGFR-1, VEGFR-2, and VEGFR-3: Directly inhibiting the primary pathway for tumor neovascularization.[1][2]
-
PDGFR-β: Disrupting the development and maintenance of tumor vasculature.[1][2]
-
Raf kinases (C-RAF, B-RAF, and mutant B-RAF): Blocking the Raf/MEK/ERK signaling pathway, which is involved in tumor cell proliferation and survival.[1][2]
-
Other kinases such as c-KIT, FLT-3, and RET.[1]
This compound is a potent and selective inhibitor of:
-
VEGFRs (specifically Flk-1/KDR or VEGFR-2): Showing a high affinity for the primary receptor mediating VEGF-driven angiogenesis.
-
PDGFRs: Also contributing to its anti-angiogenic and anti-tumor effects.
Below is a diagram illustrating the primary signaling pathways targeted by this compound and Sorafenib.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and Sorafenib from various in vitro assays. It is important to note that the data is compiled from different studies and direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | This compound IC₅₀ | Sorafenib IC₅₀ |
| VEGFR-1 (Flt-1) | - | 26 nM |
| VEGFR-2 (KDR/Flk-1) | 0.8 µM ((Z)-isomer) | 90 nM |
| VEGFR-3 (Flt-4) | - | 20 nM |
| PDGFR-β | 19.4 µM ((Z)-isomer) | 57 nM |
| c-Kit | - | 68 nM |
| Flt-3 | - | 58 nM |
| Raf-1 | - | 6 nM |
| B-Raf | - | 22 nM |
| B-Raf (V600E) | - | 38 nM |
Table 2: In Vitro Anti-Angiogenic Activity
| Assay | This compound | Sorafenib |
| Endothelial Cell Proliferation | - | IC₅₀ of ~6 µmol/L at 48h (HCC cells) |
| Endothelial Cell Migration | - | Marked suppression of HCC cell invasion at 6 µmol/L. More effective than Axitinib in a wound closure assay.[3] |
| Endothelial Cell Tube Formation | - | Inhibition of tube formation observed, with 33% inhibition at 5 µM.[2] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo angiogenesis assays are provided below.
In Vitro Endothelial Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the test compounds on the proliferation of endothelial cells.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in complete endothelial growth medium.
-
Incubation: The plate is incubated for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Sorafenib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for an additional 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan (B1609692) crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined.
In Vitro Endothelial Cell Tube Formation Assay
This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.
References
- 1. Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorafenib enhances the anti-tumor effects of chemo-radiation treatment by down-regulating ERCC-1 and XRCC-1 DNA repair proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of SU 4312's Effect on PDGFR-beta
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SU 4312's performance in inhibiting Platelet-Derived Growth Factor Receptor-beta (PDGFR-beta) with other established inhibitors. The information presented is supported by experimental data to aid in the selection of appropriate research tools for studying PDGFR-beta signaling.
Introduction to PDGFR-beta Signaling
Platelet-derived growth factor receptor-beta (PDGFR-beta) is a receptor tyrosine kinase that plays a crucial role in cellular proliferation, migration, and survival.[1] Upon binding its ligand, such as PDGF-BB, the receptor dimerizes and autophosphorylates on several tyrosine residues.[2] This phosphorylation creates docking sites for various signaling proteins, initiating downstream cascades like the RAS-MAPK and PI3K-AKT pathways, which are pivotal in normal physiological processes and in pathological conditions such as cancer and fibrosis.[1][2]
Performance Comparison of PDGFR-beta Inhibitors
The inhibitory activity of this compound and its alternatives against PDGFR-beta is summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by half. It is important to note that the available data for this compound often refers to "PDGFR" without specifying the beta isoform. However, its discovery was linked to the cytoplasmic domain of the PDGFR beta-receptor, suggesting its relevance.[3]
| Inhibitor | IC50 (PDGFR-beta) | Other Notable Targets (IC50) |
| This compound ((Z)-isomer) | 19.4 µM (PDGFR)[1][4] | FLK-1 (0.8 µM)[1][4] |
| This compound ((E)-isomer) | 24.2 µM (PDGFR)[4] | FLK-1 (5.2 µM), EGFR (18.5 µM), HER-2 (16.9 µM), IGF-1R (10.0 µM)[4] |
| Imatinib | 0.1 µM[5] | c-Kit (0.1 µM), v-Abl (0.6 µM)[5] |
| Sunitinib | 2 nM[5] | VEGFR2 (80 nM), c-Kit[5] |
| Sorafenib | 57 nM[5] | Raf-1 (6 nM), B-Raf (22 nM), VEGFR2 (90 nM), VEGFR3 (20 nM), Flt-3 (59 nM), c-KIT (68 nM)[5] |
| Axitinib | - | A known inhibitor of VEGFRs, with PDGFR-beta inhibition also reported.[2] |
| Crenolanib | - | A potent and selective inhibitor of PDGFRα/β. |
| Ponatinib | - | A multi-targeted inhibitor including potent activity against PDGFRα.[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the design of validation studies.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human PDGFR-beta enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).
-
Add 2 µL of recombinant PDGFR-beta enzyme solution to each well.
-
Add 2 µL of a substrate and ATP mixture to initiate the reaction. The final ATP concentration should be at or near the Km for PDGFR-beta.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Autophosphorylation Assay (Western Blot)
This method assesses the ability of an inhibitor to block the ligand-induced autophosphorylation of PDGFR-beta in a cellular context.
Materials:
-
Cells expressing PDGFR-beta (e.g., NIH3T3)
-
Cell culture medium
-
PDGF-BB ligand
-
Test compounds (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-PDGFR-beta (e.g., Tyr751) and anti-total-PDGFR-beta
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-24 hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes at 37°C.[6]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-PDGFR-beta primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an anti-total-PDGFR-beta antibody.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Visualizing Key Processes
To better understand the context of this compound's action, the following diagrams illustrate the PDGFR-beta signaling pathway and the general workflows of the validation experiments.
Caption: PDGFR-beta signaling pathway and the point of inhibition by this compound.
Caption: General workflows for in vitro and cellular PDGFR-beta inhibition assays.
References
SU 4312 as a Negative Control in Kinase Assays: A Comparative Guide
In the landscape of kinase research, the meticulous selection of controls is paramount to the validity of experimental findings. Small molecule inhibitors, while powerful tools, can exhibit off-target effects that may confound data interpretation.[1] This guide provides a comprehensive comparison of SU 4312 as a negative control in kinase assays, particularly in the context of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) signaling studies. We will objectively evaluate its performance against ideal negative control characteristics and provide supporting data and experimental protocols for its use.
Introduction to this compound
This compound is a potent inhibitor of VEGFR and PDGFR tyrosine kinases.[2] It functions by competing with ATP for the binding site on the kinase domain, thereby preventing autophosphorylation and downstream signaling.[3] Its established inhibitory activity against these key angiogenic and mitogenic receptors has led to its consideration as a negative control in studies where these pathways are not the primary focus.
Performance Evaluation of this compound as a Negative Control
An ideal negative control for a kinase inhibitor should be structurally analogous to the active compound but devoid of inhibitory activity against the target kinase and other kinases. This ensures that any observed cellular effects can be confidently attributed to the inhibition of the intended target and not to non-specific chemical properties of the compound.
While a structurally analogous, completely inactive version of this compound is not commercially available, its utility as a negative control can be assessed by examining its selectivity profile.
Table 1: Known Kinase and Off-Target Activity of this compound
| Target Kinase/Protein | IC50 (µM) | Comments |
| VEGFR2 (KDR/Flk-1) | 0.8 | Potent inhibition.[1] |
| PDGFRβ | 19.4 | Moderate inhibition.[1] |
| EGFR | >100 | Selective over EGFR.[1] |
| c-Src | >100 | Selective over c-Src.[1] |
| Neuronal Nitric Oxide Synthase (nNOS) | 19.0 | Non-competitive inhibition; significant off-target activity.[4] |
Considerations for Use as a Negative Control:
-
Known Off-Target Activity: A significant consideration when using this compound as a negative control is its inhibitory effect on neuronal Nitric Oxide Synthase (nNOS) with an IC50 of 19.0 µM.[4] This non-kinase off-target effect could lead to misleading results in experimental systems where nitric oxide signaling plays a role.
-
Lack of Broad Kinase Profiling: To date, a comprehensive public kinase selectivity profile (kinome scan) for this compound is not available. While it is known to be selective over EGFR and c-Src, its activity against a wider range of kinases is unknown. This lack of data presents a limitation, as this compound could potentially inhibit other kinases relevant to the biological system under investigation.
-
Concentration is Key: When using this compound as a negative control, it is crucial to use it at concentrations where it is inactive against the primary target kinase of the active inhibitor being studied, but at a concentration equivalent to that of the active inhibitor to control for potential non-specific effects.
Alternative Negative Controls
Given the limitations of this compound, researchers should consider alternative strategies for negative controls in kinase assays:
-
Structurally Similar Inactive Analogs: The ideal negative control is a molecule with high structural similarity to the active inhibitor but lacking the functional groups necessary for kinase inhibition. Researchers may need to synthesize such a control if one is not commercially available.
-
Compounds with Different Mechanisms of Action: Using an inhibitor that targets a completely different signaling pathway can help to control for general cellular stress responses.
-
Broad Kinase Profiling of Test Compounds: Before commencing extensive studies, performing a broad kinase selectivity screen on the primary inhibitor of interest can help to identify potential off-target effects. This allows for a more informed selection of negative controls and a more accurate interpretation of results. Several commercial services offer kinase profiling against large panels of kinases.[5][6][7][8][9][10]
Experimental Protocols
Below are detailed methodologies for key experiments related to the use of this compound in kinase assays.
In Vitro Kinase Assay (General Protocol)
This protocol describes a general method for measuring kinase activity and can be adapted for specific kinases of interest.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
This compound and other test compounds
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 2 mM DTT)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the kinase and its specific substrate to their optimal concentrations in kinase assay buffer.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the appropriate wells.
-
Add 5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of ATP solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection (using ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition relative to the DMSO control.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and a typical experimental workflow.
References
- 1. This compound | CAS 5812-07-7 | DMBI | SU4312 | Tocris Bioscience [tocris.com]
- 2. This compound | CAS 5812-07-7 | VEGFR, PDGFR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 3. Myelosuppression and kinase selectivity of multikinase angiogenesis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-cancer agent SU4312 unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaron.com [pharmaron.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Kinase Product Solutions [discoverx.com]
- 9. Kinase Profiling Services - Luceome Biotechnologies [luceome.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
SU 4312: A Comparative Guide to its Cross-Reactivity with Receptor Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
SU 4312, a synthetically derived indolinone, has been identified as a potent inhibitor of specific receptor tyrosine kinases (RTKs), playing a crucial role in angiogenesis and cell proliferation. This guide provides an objective comparison of this compound's inhibitory activity against its primary targets and its cross-reactivity with other RTKs, supported by experimental data and detailed methodologies.
Primary Targets and In Vitro Inhibitory Activity
This compound is a racemate, a mixture of two isomers: (Z)-SU 4312 and (E)-SU 4312. Both isomers exhibit inhibitory activity, with the (Z)-isomer being particularly potent against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase-1 (Flk-1), and Platelet-Derived Growth Factor Receptor (PDGFR).
The inhibitory potency of this compound and its isomers is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Compound | Target Kinase | IC50 (µM) |
| This compound (Racemate) | VEGFR-2 (Flk-1/KDR) | 0.8[1] |
| PDGFR | 19.4[1] | |
| (Z)-SU 4312 | VEGFR-2 (Flk-1/KDR) | 0.8 |
| PDGFR | 19.4 | |
| (E)-SU 4312 | VEGFR-2 (Flk-1/KDR) | 5.2[1] |
| PDGFR | 24.2[1] | |
| Epidermal Growth Factor Receptor (EGFR) | 18.5[1] | |
| Human Epidermal Growth Factor Receptor 2 (HER-2) | 16.9[1] | |
| Insulin-like Growth Factor 1 Receptor (IGF-1R) | 10.0[1] |
Table 1: In Vitro Inhibitory Activity of this compound and its Isomers against various Receptor Tyrosine Kinases.
Cross-Reactivity Profile
While this compound is a potent inhibitor of VEGFR-2 and PDGFR, the (E)-isomer also demonstrates inhibitory activity against other RTKs, albeit at higher concentrations. This indicates a degree of cross-reactivity. The selectivity of a kinase inhibitor is a critical factor in drug development, as off-target effects can lead to unintended side effects. The data in Table 1 shows that the (E)-isomer of this compound has a broader inhibitory profile than the (Z)-isomer, with activity against EGFR, HER-2, and IGF-1R.
Signaling Pathways
VEGFR-2 and PDGFR are key regulators of angiogenesis, cell proliferation, migration, and survival. Inhibition of these receptors by this compound can disrupt these critical cellular processes.
Experimental Protocols
The determination of the IC50 values for this compound and its isomers was conducted using in vitro kinase assays. The following provides a general outline of the methodologies employed.
In Vitro Kinase Assay for VEGFR-2 (Flk-1/KDR) Inhibition
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ATP (Adenosine triphosphate), often radiolabeled (e.g., [γ-33P]ATP)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (or its isomers) dissolved in DMSO
-
96-well plates
-
Phosphoric acid
-
Filter mats
-
Scintillation counter
Procedure:
-
A reaction mixture is prepared in each well of a 96-well plate containing the kinase buffer, VEGFR-2 kinase, and the substrate.
-
This compound, at various concentrations, is added to the wells. A control with DMSO alone is also included.
-
The kinase reaction is initiated by the addition of ATP (containing a tracer amount of [γ-33P]ATP).
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 25-30°C).
-
The reaction is stopped by the addition of phosphoric acid.
-
The reaction mixture is then transferred to a filter mat, which captures the phosphorylated substrate.
-
The filter mat is washed to remove unincorporated [γ-33P]ATP.
-
The amount of radioactivity on the filter mat, corresponding to the extent of substrate phosphorylation, is measured using a scintillation counter.
-
The percentage of inhibition is calculated for each concentration of this compound, and the IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.
In Vitro Kinase Assay for PDGFR Inhibition
The protocol for assessing PDGFR inhibition is similar to the VEGFR-2 assay, with the primary difference being the use of the recombinant PDGFR kinase domain.
Materials:
-
Recombinant human PDGFR kinase domain
-
Kinase buffer
-
ATP (radiolabeled)
-
Substrate
-
This compound (or its isomers) in DMSO
-
96-well plates and filtration system
Procedure: The experimental steps are analogous to the VEGFR-2 kinase assay, involving the incubation of the PDGFR kinase with its substrate, ATP, and varying concentrations of the inhibitor. The extent of phosphorylation is then quantified to determine the IC50 value.
References
Independent Validation of SU 4312's Neuroprotective Claims: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective claims of SU 4312 against relevant alternatives, supported by experimental data. The focus is on presenting a clear, data-driven analysis to inform research and development decisions in the field of neurodegenerative diseases.
Executive Summary
This compound, initially developed as a selective inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) for cancer therapy, has demonstrated unexpected neuroprotective properties in preclinical models of Parkinson's disease.[1][2] Independent studies suggest that this neuroprotection is not linked to its anti-angiogenic function. Instead, two primary mechanisms of action have been proposed: the selective inhibition of neuronal nitric oxide synthase (nNOS) and the activation of the pro-survival PI3-K/Akt signaling pathway, leading to the enhancement of the transcription factor MEF2D and inhibition of monoamine oxidase-B (MAO-B).[1][3]
Crucially, comparative studies with another VEGFR-2 inhibitor, PTK787/ZK222584, which did not exhibit neuroprotective effects, strongly support the assertion that this compound's beneficial neuronal effects are independent of VEGFR-2 inhibition.[1] Furthermore, this compound has been shown to cross the blood-brain barrier, a critical characteristic for any centrally acting therapeutic agent.[1][4][5]
Comparative Data: this compound vs. PTK787/ZK222584
The following tables summarize the key quantitative data from comparative in vitro and in vivo studies.
In Vitro Neuroprotection against MPP+-induced Toxicity
| Cell Line | Treatment | Concentration | Outcome Measure | Result | Reference |
| Cerebellar Granule Neurons (CGNs) | This compound | 1, 3, 10, 20, 30 µM | Cell Viability (MTT Assay) | Concentration-dependent protection | [1] |
| Cerebellar Granule Neurons (CGNs) | PTK787/ZK222584 | 3-10 µM | Cell Viability (MTT Assay) | No neuroprotective effect | [1] |
| SH-SY5Y | This compound | 3-10 µM | Cell Viability (MTT Assay) | Protection against MPP+-induced death | [1] |
| PC12 | This compound | 10 µM | Cell Viability (MTT Assay) | Protection against MPP+-induced death | [1] |
In Vivo Neuroprotection in MPTP-induced Parkinson's Disease Model (Zebrafish)
| Treatment | Concentration | Outcome Measure | Result | Reference |
| This compound | 3-30 µM | Dopaminergic Neuron Count | Alleviated loss of dopaminergic neurons | [1] |
| This compound | 3-30 µM | th gene expression | Alleviated decrease in th gene expression | [1] |
| PTK787/ZK222584 | 0.3-3 µM | Dopaminergic Neuron Count | Did not prevent loss of dopaminergic neurons | [1] |
Biochemical Activity
| Target | Inhibitor | IC50 Value | Notes | Reference |
| Neuronal NOS (nNOS) | This compound | 19.0 µM | Non-competitive inhibition | [1][2] |
| Monoamine Oxidase-B (MAO-B) | This compound | 0.2 µM | Selective inhibition | [3] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of this compound appear to be mediated by at least two distinct, VEGFR-2-independent signaling pathways.
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
This compound has been shown to directly and selectively inhibit nNOS, a key enzyme in the production of nitric oxide (NO).[1][2] In neurodegenerative conditions, excessive NO production contributes to neuronal damage. By inhibiting nNOS, this compound reduces NO-mediated neurotoxicity.
Activation of the PI3-K/Akt/MEF2D Pro-survival Pathway
A second proposed mechanism involves the activation of the PI3-K/Akt signaling cascade, a well-established pro-survival pathway in neurons.[3] Activation of Akt leads to the inhibition of GSK3β, which in turn promotes the activity of the myocyte enhancer factor 2D (MEF2D), a transcription factor crucial for neuronal survival.
Experimental Protocols
In Vitro Model of Parkinson's Disease
A common experimental workflow to assess neuroprotection in vitro involves the use of the neurotoxin MPP+ (1-methyl-4-phenylpyridinium), which selectively damages dopaminergic neurons.
Detailed Methodology for In Vitro Neuroprotection Assay:
-
Cell Culture: Primary cerebellar granule neurons (CGNs) are cultured for 8 days in vitro. Alternatively, dopaminergic cell lines such as SH-SY5Y or PC12 are used.[1]
-
Pre-treatment: Cells are pre-treated with a range of concentrations of this compound (e.g., 1-30 µM) or the vehicle control for 2 hours.[1]
-
Induction of Neurotoxicity: 35 µM MPP+ (for CGNs) or 1 mM MPP+ (for SH-SY5Y/PC12 cells) is added to the culture medium.[1]
-
Incubation: The cells are incubated for 24 hours.[1]
-
Assessment of Cell Viability: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Assessment of Apoptosis: Neuronal apoptosis is assessed by staining with Hoechst 33342, which allows for the visualization of nuclear morphology.[1]
In Vivo Model of Parkinson's Disease
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) zebrafish model is utilized for in vivo validation. MPTP is metabolized to MPP+ in the brain and causes the loss of dopaminergic neurons.
Detailed Methodology for In Vivo Neuroprotection Assay (Zebrafish):
-
Animal Model: Zebrafish larvae are used at 3 days post-fertilization (dpf).[1]
-
Treatment: Larvae are exposed to MPTP in the water. This compound or PTK787/ZK222584 is co-administered at various concentrations.[1]
-
Analysis of Dopaminergic Neurons: The number of dopaminergic neurons in the diencephalon is quantified. The expression level of the tyrosine hydroxylase (th) gene, a marker for dopaminergic neurons, is also measured.[1]
-
Behavioral Analysis: Swimming behavior is assessed as a functional outcome of neuroprotection.[1]
Conclusion
The available independent data provides a strong foundation for the neuroprotective claims of this compound. Its mechanism of action, being independent of its original anti-angiogenic target, presents a novel avenue for therapeutic development in neurodegenerative diseases like Parkinson's. The direct comparisons with PTK787/ZK222584 effectively highlight the specificity of this compound's neuroprotective effects. Further research, including studies in mammalian models of neurodegeneration and eventual clinical trials, is warranted to fully elucidate its therapeutic potential. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this area.
References
- 1. The anti-cancer agent SU4312 unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The anti-cancer agent SU4312 unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tetramethylpyrazine nitrone exerts neuroprotection via activation of PGC-1α/Nrf2 pathway in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SU 4312 and Other Indolinone-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SU 4312 and other prominent indolinone-based kinase inhibitors. The information presented is curated from experimental data to assist researchers in making informed decisions for their drug discovery and development projects.
Introduction to Indolinone-Based Kinase Inhibitors
The indolinone scaffold is a core structural motif in a class of synthetic kinase inhibitors that have shown significant therapeutic potential, particularly in oncology. These small molecules typically act as competitive inhibitors at the ATP-binding site of various protein kinases, thereby disrupting signal transduction pathways crucial for cell proliferation, survival, and angiogenesis. This guide focuses on comparing the performance of this compound against other well-characterized indolinone derivatives, including Sunitinib (SU 11248), Semaxanib (SU 5416), SU 6668, and Nintedanib (BIBF 1120).
Performance Comparison of Indolinone-Based Kinase Inhibitors
The inhibitory activity of these compounds against a panel of key receptor tyrosine kinases (RTKs) is summarized below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), has been compiled from various in vitro kinase assays.
| Kinase Target | This compound | Sunitinib (SU 11248) | Semaxanib (SU 5416) | SU 6668 | Nintedanib (BIBF 1120) |
| VEGFR1 (Flt-1) | No Data | No Data | No Data | 2.1 µM[1] | 34 nM[2] |
| VEGFR2 (KDR/Flk-1) | 0.8 µM[3][4][5] | 80 nM[6][7] | 1.23 µM[8] | 2.4 µM[9] | 13 nM[2] |
| VEGFR3 | No Data | No Data | No Data | No Data | 13 nM[2] |
| PDGFRα | No Data | 69 nM (cell-based)[10] | No Data | No Data | 59 nM[2] |
| PDGFRβ | 19.4 µM[3][4][5] | 2 nM[6][7] | 20.3 µM (cell-based)[8] | 8 nM[1] | 65 nM[2] |
| FGFR1 | No Data | 830 nM (Ki)[6] | >10 µM[11] | 1.2 µM[1] | 69 nM[2] |
| FGFR2 | No Data | No Data | No Data | No Data | 37 nM[2] |
| FGFR3 | No Data | No Data | No Data | No Data | 108 nM[2] |
| c-Kit | No Data | Potent Inhibitor[10] | 5.0 µM[11] | 0.1-1 µM (cell-based)[12] | No Meaningful Inhibition[13] |
| FLT3 | No Data | 50 nM (ITD mutant)[10] | No Data | No Data | Target[13] |
| EGFR | >10 µM[4][5] | >10 µM[14] | Lacks Activity[8] | >100 µM[12] | No Data |
| HER-2 | 16.9 µM (E-isomer)[15] | No Data | No Data | No Data | No Data |
| IGF-1R | 10.0 µM (E-isomer)[15] | 2.4 µM[14] | Lacks Activity[8] | Little Activity[12] | No Data |
| Src | >10 µM[4] | 0.6 µM[14] | No Data | Little Activity[12] | Target[13] |
| Abl | No Data | 0.8 µM[14] | >10 µM[11] | Little Activity[12] | No Data |
| Aurora Kinase B | No Data | No Data | No Data | 35 nM[9] | No Data |
| Aurora Kinase C | No Data | No Data | No Data | 210 nM[9] | No Data |
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of these indolinone-based kinase inhibitors are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general procedure for determining the in vitro inhibitory activity of a compound against a specific kinase using a luminescence-based assay that measures ATP consumption.
Objective: To determine the IC50 value of an indolinone inhibitor against a target kinase.
Materials:
-
Recombinant Kinase (e.g., VEGFR2, PDGFRβ, FGFR1)
-
Kinase Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Indolinone Inhibitor Stock Solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the indolinone inhibitor in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare a solution containing the kinase and its substrate in kinase assay buffer.
-
Prepare an ATP solution in kinase assay buffer.
-
-
Kinase Reaction:
-
Add the inhibitor dilutions to the wells of the plate.
-
Add the kinase/substrate solution to the wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Receptor Tyrosine Kinase Phosphorylation Assay (ELISA-Based)
This protocol outlines a general method for assessing the ability of an indolinone inhibitor to block ligand-induced autophosphorylation of a receptor tyrosine kinase in a cellular context.
Objective: To determine the cellular potency of an indolinone inhibitor in blocking receptor phosphorylation.
Materials:
-
Cell line overexpressing the target receptor (e.g., NIH-3T3-PDGFRβ)
-
Cell Culture Medium
-
Serum-Free Medium
-
Ligand (e.g., PDGF-BB)
-
Indolinone Inhibitor Stock Solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (containing protease and phosphatase inhibitors)
-
ELISA Kit for the phosphorylated receptor
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with serial dilutions of the indolinone inhibitor for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate ligand (e.g., PDGF-BB) for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with cold PBS.
-
Add cold cell lysis buffer to each well and incubate on ice to lyse the cells.
-
Centrifuge the plate to pellet cell debris.
-
-
ELISA:
-
Transfer the cell lysates to the wells of the ELISA plate pre-coated with a capture antibody for the target receptor.
-
Incubate to allow the receptor to bind to the antibody.
-
Wash the wells to remove unbound components.
-
Add a detection antibody that specifically recognizes the phosphorylated form of the receptor.
-
Incubate and then wash the wells.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Incubate and then wash the wells.
-
Add a substrate solution to generate a colorimetric or chemiluminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of inhibition of ligand-induced phosphorylation for each inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Visualizations
Experimental Workflow for Kinase Inhibitor Evaluation
References
- 1. licorbio.com [licorbio.com]
- 2. researchgate.net [researchgate.net]
- 3. sinobiological.com [sinobiological.com]
- 4. youtube.com [youtube.com]
- 5. promega.de [promega.de]
- 6. biorbyt.com [biorbyt.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. cusabio.com [cusabio.com]
- 13. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to SU 4312: Evaluating Experimental Reproducibility and Comparative Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the multi-targeted tyrosine kinase inhibitor SU 4312. We delve into its mechanism of action, compile available experimental data, and offer detailed protocols to aid in the reproducibility of published findings. This guide also presents a comparative look at this compound and other prominent VEGFR inhibitors, highlighting the current landscape of research and identifying areas for future investigation.
Unveiling the Action of this compound: A Multi-Pathway Inhibitor
This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[1][2][3] Its primary mechanism involves competing with ATP for the kinase binding site, thereby blocking downstream signaling pathways crucial for angiogenesis, cell proliferation, and survival.[4] The cis-isomer of this compound, (Z)-SU 4312, demonstrates significant inhibitory activity against PDGFR and FLK-1 (VEGFR-2).[5] The trans-isomer, (E)-SU 4312, also inhibits these targets, along with EGFR, HER-2, and IGF-1R, albeit with different potencies.[5]
Beyond its anti-angiogenic properties, this compound has demonstrated neuroprotective effects. This is attributed to its ability to selectively inhibit neuronal nitric oxide synthase (nNOS) and activate the myocyte enhancer factor 2D (MEF2D) transcription factor, a key regulator of neuronal survival.[6][7] Furthermore, in glioma models, this compound has been shown to inhibit the Yes-associated protein (YAP), a critical effector in the Hippo pathway, and sensitize tumor cells to the chemotherapeutic agent temozolomide.[8][9]
Performance Data: A Comparative Overview
Quantitative data on the inhibitory activity of this compound is crucial for designing and interpreting experiments. The following tables summarize the available IC50 values for this compound and provide a comparison with other well-established VEGFR inhibitors. It is important to note that direct head-to-head comparative studies of this compound with other inhibitors under identical experimental conditions are limited in the published literature.
Table 1: Inhibitory Activity (IC50) of this compound Isomers
| Isomer | Target | IC50 (µM) |
| (Z)-SU 4312 (cis) | PDGFR | 19.4 |
| FLK-1 (VEGFR-2) | 0.8 | |
| (E)-SU 4312 (trans) | PDGFR | 24.2 |
| FLK-1 (VEGFR-2) | 5.2 | |
| EGFR | 18.5 | |
| HER-2 | 16.9 | |
| IGF-1R | 10.0 | |
| Data sourced from MedchemExpress.com.[5] |
Table 2: Comparative Inhibitory Activity of Selected VEGFR Kinase Inhibitors
| Inhibitor | VEGFR-2 IC50 (nM) | PDGFRβ IC50 (nM) | Other Key Targets |
| This compound ((Z)-isomer) | 800 | 19400 | nNOS |
| Sunitinib (B231) | 9 | 2 | KIT, FLT3, RET |
| Sorafenib | 90 | 58 | RAF-1, B-RAF |
| Pazopanib | 30 | 84 | FGFR, c-Kit |
| Note: IC50 values can vary depending on the specific assay conditions. Data for Sunitinib, Sorafenib, and Pazopanib are compiled from various sources for comparative purposes and were not determined in a head-to-head study with this compound. |
Reproducibility Corner: Detailed Experimental Protocols
To facilitate the replication of key findings, this section provides detailed methodologies for experiments frequently performed with this compound.
In Vitro Cell Viability and Proliferation Assays
1. Cell Culture:
-
Culture glioma cell lines (e.g., U251, GBM1) or other relevant cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. CCK-8 Cell Viability Assay:
-
Seed 5,000 cells per well in a 96-well plate and incubate overnight.
-
Treat cells with various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) for 24 hours.
-
Add 10 µL of CCK-8 reagent to each well and incubate for 2 hours.
-
Measure the absorbance at 450 nm using a microplate reader.[10]
3. EdU Incorporation Assay for Cell Proliferation:
-
Treat cells with this compound (e.g., 10 µM and 20 µM) for 24 hours.
-
Add 50 µM EdU to the cells and incubate for 2 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.5% Triton X-100 for 20 minutes.
-
Stain with Apollo® reaction mixture for 30 minutes, followed by DAPI staining for 15 minutes.
-
Image the cells using a fluorescence microscope.[10]
In Vitro Cell Migration and Invasion Assays
Transwell Invasion Assay:
-
Coat the upper chamber of a Transwell insert with 1 mg/mL Matrigel.
-
Seed cells in serum-free medium containing this compound (e.g., 10 µM) or vehicle in the upper chamber.
-
Add DMEM with 10% FBS to the lower chamber.
-
Incubate for 24 hours.
-
Fix the invaded cells on the lower surface of the membrane with 4% paraformaldehyde and stain with crystal violet.
-
Count the number of invaded cells in multiple random fields under a microscope.[10]
Western Blot Analysis
1. Protein Extraction and Quantification:
-
Treat cells with this compound (e.g., 10 µM or 20 µM) for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Load 50 µg of protein per lane on a 10% polyacrylamide gel.
-
Perform electrophoresis and then transfer the proteins to a PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or 3% BSA for 2 hours at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-YAP, anti-VEGFR2, anti-p-VEGFR2) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 2 hours at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.[10]
In Vivo Xenograft Tumor Model
1. Cell Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of immunodeficient mice (e.g., BALB/c nude mice).
2. Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (Width^2 x Length) / 2).
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
Administer this compound (e.g., 1 mg/kg, 5 days on, 2 days off, by oral gavage) or vehicle control.
3. Efficacy Evaluation:
-
Continue to measure tumor volume throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, western blot).[3]
Visualizing the Pathways and Processes
To better understand the experimental workflows and the molecular pathways affected by this compound, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits VEGFR and PDGFR signaling pathways.
Caption: General workflow for in vitro this compound experiments.
Caption: Relationship of this compound to other VEGFR inhibitors.
Conclusion and Future Directions
This compound is a versatile kinase inhibitor with well-documented anti-angiogenic and emerging neuroprotective and anti-cancer properties. The detailed protocols provided in this guide aim to enhance the reproducibility of these findings. However, a significant gap exists in the literature regarding direct, comprehensive comparisons of this compound with other clinically relevant VEGFR inhibitors like Sunitinib, Sorafenib, and Pazopanib. Future research should focus on conducting such head-to-head studies to precisely position this compound within the therapeutic landscape and to better inform the design of future preclinical and clinical investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Sunitinib versus Pazopanib Dilemma in Renal Cell Carcinoma: New Insights into the In Vitro Metabolic Impact, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Head to Head in Metastatic Renal Cell Carcinoma: Pazopanib Favored - The Oncology Pharmacist [theoncologypharmacist.com]
- 5. targetedonc.com [targetedonc.com]
- 6. journalofoncology.org [journalofoncology.org]
- 7. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. scispace.com [scispace.com]
- 10. Impact of sunitinib resistance on clear cell renal cell carcinoma therapeutic sensitivity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: SU 4312 Versus Monoclonal Antibodies Targeting VEGF
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-angiogenic therapies, both small molecules and biologics have emerged as critical tools in combating diseases driven by excessive blood vessel growth, such as cancer and neovascular eye disorders. This guide provides an objective comparison of SU 4312, a small molecule inhibitor, and monoclonal antibodies that target the Vascular Endothelial Growth Factor (VEGF) pathway. By presenting key performance data, detailed experimental methodologies, and visual representations of their mechanisms, this document aims to equip researchers with the information needed to make informed decisions in their drug discovery and development endeavors.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and anti-VEGF monoclonal antibodies lies in their mechanism of action and their specific molecular targets.
This compound: Intracellular Kinase Inhibition
This compound is a small molecule inhibitor that readily crosses the cell membrane to act on the intracellular domain of VEGF Receptor 2 (VEGFR-2). By binding to the ATP-binding site of the receptor's tyrosine kinase domain, this compound prevents the autophosphorylation of the receptor, a critical step in initiating downstream signaling cascades. This blockade effectively halts the cellular responses triggered by VEGF, including endothelial cell proliferation, migration, and survival. Furthermore, this compound also exhibits inhibitory activity against Platelet-Derived Growth Factor Receptor (PDGFR), another key player in angiogenesis and tumor growth.
Anti-VEGF Monoclonal Antibodies: Extracellular Ligand Sequestration
In contrast, monoclonal antibodies such as bevacizumab, ranibizumab (B1194657), and aflibercept are large protein therapeutics that function extracellularly. Their primary mechanism involves binding directly to the VEGF-A ligand itself, thereby preventing it from interacting with its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells. This sequestration of the growth factor effectively neutralizes its pro-angiogenic signals.
-
Bevacizumab is a full-length humanized monoclonal antibody that binds to all isoforms of VEGF-A.[1]
-
Ranibizumab is a smaller antigen-binding fragment (Fab) of a humanized monoclonal antibody, also targeting all VEGF-A isoforms. Its smaller size is thought to facilitate better penetration into the retina.
-
Aflibercept , a fusion protein, acts as a "VEGF trap." It consists of portions of the extracellular domains of human VEGFR-1 and VEGFR-2 fused to the Fc portion of human IgG1. This design gives it an exceptionally high affinity for VEGF-A, as well as binding to VEGF-B and Placental Growth Factor (PlGF).[2]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and key anti-VEGF monoclonal antibodies. It is important to note that direct head-to-head comparisons in the same experimental setup are limited, and thus, these values should be interpreted with consideration of the different assay conditions.
Table 1: In Vitro Kinase and Cellular Inhibition
| Compound | Target(s) | Assay Type | Cell Line/System | IC50 / Potency | Citation(s) |
| This compound | VEGFR-2 (Flk-1/KDR), PDGFR | Tyrosine Kinase Inhibition | Purified enzyme | 0.8 µM (VEGFR-2), 19.4 µM (PDGFR) | [3][4][5][6] |
| Bevacizumab | VEGF-A | VEGFR-2 Autophosphorylation Inhibition | HUVEC | 0.0858 µg/mL | [7] |
| Endothelial Cell Proliferation Inhibition | HUVEC | ~0.11 µg/mL | [3] | ||
| Ranibizumab | VEGF-A | Endothelial Cell Proliferation Inhibition | HUVEC | More potent than Bevacizumab at 0.7 mg/ml in a scratch assay | [8] |
| VEGF Neutralization | Porcine RPE-choroid organ culture | Neutralizes VEGF up to a concentration of 120 ng/mL | [9] | ||
| Aflibercept | VEGF-A, VEGF-B, PlGF | VEGFR1/VEGFR2 Activation Inhibition | Cell-based assay | ~27-fold lower IC50 than bevacizumab, ~129-fold lower than ranibizumab | [10] |
HUVEC: Human Umbilical Vein Endothelial Cells; RPE: Retinal Pigment Epithelium
Signaling Pathways and Experimental Workflows
To visually delineate the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of Action Comparison.
Caption: VEGFR-2 Kinase Inhibition Assay Workflow.
Caption: Endothelial Cell Proliferation Assay Workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
VEGFR-2 Kinase Inhibition Assay
This assay determines the in vitro inhibitory activity of a compound against the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
Test compound (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare a master mix containing kinase buffer, ATP, and the substrate.
-
Add the master mix to the wells of the 96-well plate.
-
Add the test compound at various concentrations to the designated wells. Include a vehicle control (DMSO).
-
Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Endothelial Cell Proliferation Assay
This assay assesses the ability of a compound to inhibit VEGF-induced endothelial cell proliferation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM) and basal medium (EBM)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF-A
-
Test compounds (this compound, bevacizumab, ranibizumab, aflibercept)
-
96-well cell culture plates
-
WST-8 cell proliferation assay kit or similar
-
Microplate reader
Procedure:
-
Seed HUVECs into a 96-well plate and allow them to adhere overnight.
-
The following day, replace the growth medium with a low-serum basal medium to synchronize the cells.
-
After a few hours of serum starvation, add the test compounds at various concentrations to the wells, along with a final concentration of VEGF-A to stimulate proliferation. Include appropriate controls (cells with VEGF-A and vehicle, cells with vehicle alone).
-
Incubate the plate for 48-72 hours.
-
Add the WST-8 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percent inhibition of proliferation for each compound concentration relative to the VEGF-A stimulated control and determine the IC50 value.[11]
In Vivo Matrigel Plug Angiogenesis Assay
This in vivo assay evaluates the effect of a compound on the formation of new blood vessels in a living organism.[10][12][13][14]
Materials:
-
Growth factor-reduced Matrigel
-
Basic Fibroblast Growth Factor (bFGF) or VEGF-A as an angiogenic stimulus
-
Test compound
-
Immunocompromised mice (e.g., nude mice)
-
Syringes and needles
-
Formalin for fixation
-
Paraffin for embedding
-
Anti-CD31 antibody for immunohistochemistry
Procedure:
-
Thaw the Matrigel on ice.
-
In a cold environment, mix the Matrigel with the angiogenic stimulus and the test compound (or vehicle control).
-
Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.
-
After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
-
Fix the plugs in formalin and embed them in paraffin.
-
Section the plugs and perform immunohistochemistry using an anti-CD31 antibody to stain the endothelial cells of the newly formed blood vessels.
-
Quantify the vessel density by counting the number of CD31-positive vessels or by measuring the CD31-positive area using image analysis software.
Conclusion
This compound and anti-VEGF monoclonal antibodies represent two distinct and effective strategies for inhibiting angiogenesis. This compound offers the advantage of oral bioavailability and the ability to target multiple receptor tyrosine kinases involved in tumor growth and angiogenesis. Monoclonal antibodies, on the other hand, provide high specificity for the VEGF ligand, which can minimize off-target effects. The choice between these therapeutic modalities will depend on the specific disease context, the desired pharmacokinetic profile, and the potential for combination therapies. The data and protocols presented in this guide provide a foundational resource for researchers to further explore and compare these and other emerging anti-angiogenic agents.
References
- 1. Comparison of efficacy and toxicity of bevacizumab, endostar and apatinib in transgenic and human lung cancer xenograftzebrafish model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of aflibercept and bevacizumab on cell viability, cell metabolism and inflammation in hypoxic human Müller cells. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. molbio.gu.se [molbio.gu.se]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Biosimilar bevacizumab similar to Avastin in preclinical assessments [gabionline.net]
- 8. [Comparison of anti-angiogenic effect in vitro between ranibizumab and bevacizumab] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of bevacizumab, ranibizumab, and pegaptanib in vitro: efficiency and possible additional pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of Molecular Properties versus In Vivo Performance of Aflibercept, Brolucizumab, and Ranibizumab in a Retinal Vascular Hyperpermeability Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of SU 4312 in PTK787/ZK222584-Resistant Models: A Preclinical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of SU 4312, a vascular endothelial growth factor receptor (VEGFR) inhibitor, in theoretical models of resistance to PTK787/ZK222584 (Vatalanib), a multi-targeted tyrosine kinase inhibitor. While direct experimental data on this compound in PTK787/ZK222584-resistant models is not currently available in the public domain, this guide synthesizes existing knowledge on the mechanisms of action of both compounds and the pathways of resistance to anti-angiogenic therapies to provide a framework for investigation.
Executive Summary
Resistance to anti-angiogenic therapies like PTK787/ZK222584 is a significant challenge in oncology. This resistance is often mediated by the upregulation of alternative pro-angiogenic signaling pathways, such as those driven by fibroblast growth factor (FGF) and platelet-derived growth factor (PDGF). This compound, a potent and selective inhibitor of VEGFR-2, presents a potential therapeutic option in scenarios where resistance to the broader-spectrum inhibitor PTK787/ZK222584 is not mediated by pathways effectively targeted by this compound. This guide outlines the known kinase profiles, signaling pathways, and provides detailed experimental protocols to test the efficacy of this compound in PTK787/ZK222584-resistant settings.
Comparative Kinase Inhibition Profiles
The potential for this compound to overcome resistance to PTK787/ZK222584 is intrinsically linked to their differing kinase inhibition profiles. PTK787/ZK222584 is a potent inhibitor of all known VEGF receptors (VEGFR-1, -2, and -3) and, at higher concentrations, also inhibits PDGFR, c-Kit, and c-Fms[1][2][3][4]. In contrast, this compound is characterized as a potent and selective inhibitor of VEGFR-2[5].
| Kinase Target | PTK787/ZK222584 Inhibition | This compound Inhibition | Potential Implication for Resistance |
| VEGFR-1 (Flt-1) | High [1][3] | Lower/Not Reported | Resistance mediated by VEGFR-1 signaling would likely not be overcome by this compound. |
| VEGFR-2 (KDR/Flk-1) | High [1][2][3] | High [5] | If resistance is due to mechanisms downstream of VEGFR-2 that are not addressed by either drug, this compound is unlikely to be effective. |
| VEGFR-3 (Flt-4) | High [1][3] | Lower/Not Reported | Resistance involving lymphangiogenesis driven by VEGFR-3 would likely not be sensitive to this compound. |
| PDGFR | Moderate (at higher concentrations) [1][2][6] | Lower/Not Reported | In tumors where resistance is driven by upregulation of the PDGF pathway, this compound is unlikely to be effective. |
| c-Kit | Moderate (at higher concentrations) [1][2][3] | Not Reported | Resistance involving c-Kit signaling would likely be insensitive to this compound. |
| c-Fms | Moderate (at higher concentrations) [1][2] | Not Reported | Resistance mechanisms involving c-Fms are unlikely to be targeted by this compound. |
| FGFR | Not a primary target [2] | Not Reported | If resistance is mediated by the FGF pathway, neither drug is expected to be effective as a single agent. |
Signaling Pathways and Mechanisms of Resistance
Understanding the signaling pathways targeted by these inhibitors is crucial for predicting efficacy in resistant models.
PTK787/ZK222584 and this compound Signaling Pathways
Mechanisms of Acquired Resistance to PTK787/ZK222584
Experimental Protocols
To empirically determine the efficacy of this compound in PTK787/ZK222584-resistant models, the following experimental workflow is proposed.
Experimental Workflow
Detailed Methodologies
3.2.1. Generation of PTK787/ZK222584-Resistant Xenograft Model
-
Cell Line and Animal Model: Select a human cancer cell line known to be initially sensitive to PTK787/ZK222584 (e.g., colorectal, renal, or lung carcinoma cell lines). Use immunodeficient mice (e.g., athymic nude or SCID mice) for xenograft implantation.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 to 5 x 10^6 tumor cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Induction of Resistance: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into two groups: vehicle control and PTK787/ZK222584 treatment. Administer PTK787/ZK222584 orally at a dose known to be effective (e.g., 50-100 mg/kg/day).
-
Monitoring and Confirmation of Resistance: Monitor tumor growth and animal health regularly. Resistance is typically defined as tumor regrowth despite continuous treatment with PTK787/ZK222584 after an initial period of response or stable disease.
3.2.2. Efficacy Study of this compound in Resistant Models
-
Animal Grouping: Once tumors in the PTK787/ZK222584-treated group are confirmed to be resistant, re-randomize these mice into the following groups (n=8-10 mice per group):
-
Vehicle Control
-
This compound (at a predetermined effective dose)
-
PTK787/ZK222584 (to confirm continued resistance)
-
-
Drug Administration: Administer this compound and PTK787/ZK222584 via oral gavage daily for a specified period (e.g., 21-28 days).
-
Data Collection:
-
Measure tumor volume with calipers twice weekly.
-
Record animal body weight twice weekly as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors.
-
-
Tissue Analysis:
-
Immunohistochemistry (IHC): Analyze tumor sections for microvessel density (CD31), proliferation (Ki-67), and apoptosis (TUNEL).
-
Western Blotting: Analyze tumor lysates for the phosphorylation status of key signaling proteins, including VEGFR-2, FGFR, and PDGFR, to investigate the underlying resistance mechanisms.
-
Anticipated Outcomes and Interpretation
The efficacy of this compound in PTK787/ZK222584-resistant models will depend on the specific molecular mechanism of resistance.
| Anticipated Outcome | Interpretation |
| This compound demonstrates significant tumor growth inhibition. | This would suggest that the resistance mechanism is not dependent on VEGFR-2 signaling and may involve pathways that are not targeted by PTK787/ZK222584 at the administered dose, or that this compound has off-target effects that are beneficial in this context. Further investigation into the specific resistance mechanism would be warranted. |
| This compound shows minimal or no effect on tumor growth. | This would indicate that the resistance mechanism is likely independent of or downstream from VEGFR-2, or that it is driven by pathways such as FGF or PDGF signaling, which are not primary targets of this compound. |
| This compound shows partial or transient tumor growth inhibition. | This could suggest a heterogeneous resistance mechanism within the tumor, where a subpopulation of cells remains sensitive to VEGFR-2 inhibition. |
Conclusion
References
- 1. PTK 787/ZK 222584, a tyrosine kinase inhibitor of all known VEGF receptors, represses tumor growth with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs vascular endothelial growth factor-induced responses and tumor growth after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase II Study of the Oral VEGF Receptor Tyrosine Kinase Inhibitor Vatalanib (PTK787/ZK222584) in Myelodysplastic Syndrome: Cancer and Leukemia Group B Study 10105 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. The anti-cancer agent SU4312 unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of PTK787/ZK222584, an inhibitor of VEGFR and PDGFRβ pathways, on intussusceptive angiogenesis and glomerular recovery from Thy1.1 nephritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Methods for Validating SU 4312's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of orthogonal experimental methods to validate the mechanism of action of SU 4312, a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases. Additionally, it addresses the validation of its reported off-target effects on neuronal Nitric Oxide Synthase (nNOS). By employing a multi-faceted approach, researchers can build a robust body of evidence to confirm the on-target and off-target activities of this compound, ensuring data integrity and providing a solid foundation for further drug development.
Validating On-Target VEGFR/PDGFR Inhibition
This compound is a well-established inhibitor of VEGFR and PDGFR, with reported IC50 values of 0.8 µM and 19.4 µM, respectively.[1][2][3] It demonstrates selectivity over other kinases such as EGFR and c-Src.[1] To rigorously validate this primary mechanism, a combination of in vitro biochemical assays, cell-based target engagement assays, and functional downstream signaling analyses is recommended.
Comparative Data of Kinase Inhibitors
The following table summarizes the inhibitory activities of this compound and other common VEGFR/PDGFR inhibitors for comparison.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Reference(s) |
| This compound | VEGFR2 (Flk-1/KDR) | 800 | [1][2] |
| PDGFRβ | 19400 | [1][2] | |
| Sorafenib | VEGFR2, PDGFRβ, Raf-1, B-Raf, c-Kit | 90, 57, 6, 22, 68 | |
| Sunitinib | VEGFR2, PDGFRβ, c-Kit | 80, 2 | |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 |
Orthogonal Validation Methods for VEGFR/PDGFR Inhibition
| Method | Principle | Advantages | Disadvantages |
| In Vitro Kinase Assay | Measures the direct inhibition of purified VEGFR and PDGFR kinase activity by this compound. | Quantitative IC50 determination; direct evidence of target inhibition. | Does not reflect cellular context (e.g., permeability, off-target effects). |
| Cellular Thermal Shift Assay (CETSA) | Assesses target engagement in intact cells by measuring the thermal stabilization of VEGFR/PDGFR upon this compound binding. | Confirms direct target binding in a physiological context. | Indirect measure of inhibition; technically demanding. |
| Western Blotting of Downstream Signaling | Measures the phosphorylation status of downstream effectors of VEGFR and PDGFR signaling (e.g., Akt, ERK1/2) in response to this compound treatment. | Provides functional evidence of target inhibition in a cellular pathway. | Indirect; can be influenced by other signaling pathways. |
Experimental Protocols
In Vitro VEGFR/PDGFR Kinase Assay
This protocol describes a luminescence-based kinase assay to determine the IC50 value of this compound against VEGFR2 and PDGFRβ.
Materials:
-
Recombinant human VEGFR2 and PDGFRβ enzymes
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
ATP
-
Kinase buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer containing the respective kinase (VEGFR2 or PDGFRβ) and substrate.
-
Add the this compound dilutions or DMSO (vehicle control) to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the generated ADP by adding the ADP-Glo™ Reagent and incubating for 40 minutes.
-
Add the Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines a method to confirm the direct binding of this compound to VEGFR2 and PDGFRβ in cultured cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other cells expressing VEGFR2 and PDGFRβ
-
This compound
-
Cell culture medium
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
PCR tubes
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against total VEGFR2 and PDGFRβ
Procedure:
-
Culture HUVECs to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and analyze the protein concentration.
-
Perform Western blotting on the soluble fractions using antibodies against total VEGFR2 and PDGFRβ.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Western Blotting for Downstream Signaling
This protocol details the analysis of the phosphorylation status of Akt, a downstream effector of both VEGFR and PDGFR signaling, following treatment with this compound.
Materials:
-
HUVECs or other relevant cell lines
-
This compound
-
VEGF-A and PDGF-BB ligands
-
Serum-free medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-VEGFR2 (Tyr1175), anti-total-VEGFR2, and a loading control (e.g., β-actin).
Procedure:
-
Seed HUVECs and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) or PDGF-BB (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. A decrease in the ratio of phosphorylated protein to total protein with increasing concentrations of this compound confirms the inhibition of the signaling pathway.
Validating Off-Target nNOS Inhibition
Recent studies have suggested that this compound can exert neuroprotective effects through the inhibition of neuronal Nitric Oxide Synthase (nNOS), independent of its anti-angiogenic activity.[4] Validating this off-target effect is crucial for a complete understanding of this compound's pharmacological profile.
Comparative Data for nNOS Inhibition
| Compound | Target | IC50 (µM) | Reference(s) |
| This compound | nNOS | 19.0 | [4] |
| L-NAME | Non-selective NOS inhibitor | ~0.1-1 | |
| 7-Nitroindazole | Selective nNOS inhibitor | ~0.2-0.5 |
Orthogonal Validation Methods for nNOS Inhibition
| Method | Principle | Advantages | Disadvantages |
| In Vitro nNOS Activity Assay | Measures the direct inhibition of purified nNOS enzyme activity by this compound. | Direct evidence of off-target inhibition; quantitative IC50 determination. | May not fully recapitulate the cellular environment. |
| Cell-based NO Production Assay | Measures the production of nitric oxide (NO) in neuronal cells treated with this compound. | Functional confirmation of nNOS inhibition in a relevant cell type. | Indirect; NO levels can be influenced by other cellular processes. |
Experimental Protocols
In Vitro nNOS Activity Assay
This protocol describes a colorimetric assay to measure the inhibition of nNOS by this compound.
Materials:
-
Purified recombinant nNOS enzyme
-
This compound
-
L-Arginine (substrate)
-
NADPH
-
Calmodulin
-
Other necessary cofactors (FAD, FMN, BH4)
-
Griess Reagent System
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, prepare a reaction mixture containing nNOS, L-arginine, NADPH, calmodulin, and other cofactors.
-
Add the this compound dilutions or vehicle control to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of nitrite (B80452) (a stable breakdown product of NO) using the Griess Reagent System.
-
Read the absorbance at 540 nm.
-
Calculate the percent inhibition and determine the IC50 value.
Cell-based NO Production Assay
This protocol uses a fluorescent indicator to measure NO production in neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
This compound
-
DAF-FM Diacetate (NO indicator)
-
Cell culture medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Culture neuronal cells in a 96-well plate.
-
Load the cells with DAF-FM Diacetate according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Treat the cells with various concentrations of this compound.
-
Stimulate the cells to produce NO (e.g., with a calcium ionophore like A23187).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
A decrease in fluorescence in this compound-treated cells compared to controls indicates inhibition of NO production.
Visualizations
Caption: this compound inhibits VEGFR and PDGFR signaling pathways.
Caption: this compound's off-target inhibition of nNOS.
Caption: Workflow for orthogonal validation of this compound.
References
SU 4312: A Comparative Analysis of its Impact on Gene Expression Among Tyrosine Kinase Inhibitors
For Immediate Release
SU 4312, a potent small molecule inhibitor, demonstrates a distinct profile in its modulation of gene expression when compared to other tyrosine kinase inhibitors (TKIs). While comprehensive, direct comparative studies on global gene expression profiles are limited, existing research highlights its targeted mechanism of action and offers insights into its differential effects, particularly in the context of neuroprotection. This guide provides an objective comparison based on available experimental data, detailing its primary targets and its influence on specific gene expression.
Introduction to this compound
This compound is a well-characterized inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) tyrosine kinases.[1][2][3] These receptors are crucial mediators of angiogenesis, cell proliferation, and migration, making them key targets in oncology. This compound's ability to selectively inhibit these pathways forms the basis of its primary mechanism of action.
Comparative Kinase Inhibitory Profile
This compound exhibits selectivity for VEGFR and PDGFR over other tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and c-Src.[3] The concentration required to inhibit 50% of the enzyme activity (IC50) provides a quantitative measure of its potency and selectivity.
| Kinase Target | This compound IC50 (µM) |
| VEGFR | 0.8[1][3] |
| PDGFR | 19.4[1][3] |
| EGFR | >100 (Implied selectivity)[3] |
| c-Src | >100 (Implied selectivity)[3] |
Table 1: Kinase Inhibitory Profile of this compound. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary kinase targets.
Differential Effect on Gene Expression: A Case Study in Neuroprotection
A key study highlighting the differential effect of this compound on gene expression comes from research on MPP+-induced neurotoxicity, a model for Parkinson's disease. In this context, this compound demonstrated a neuroprotective effect that was not observed with another potent VEGFR-2 inhibitor, PTK787/ZK222584.[4][5]
A significant finding was the differential regulation of the tyrosine hydroxylase (th) gene, a rate-limiting enzyme in the synthesis of dopamine. Treatment with the neurotoxin MPTP led to a downregulation of th gene expression in a zebrafish model. While this compound was able to reverse this downregulation, PTK787/ZK222584 was not.[4] This suggests that the effect of this compound on th gene expression is independent of its VEGFR-2 inhibitory activity and points towards a distinct mechanism of action.
| Treatment Group | Relative Fold Change of th Gene Expression (log2) |
| Control | 0 |
| MPTP | Decreased (exact value not specified)[4] |
| MPTP + this compound | Reversal of decrease (concentration-dependent)[4] |
| MPTP + PTK787/ZK222584 | No reversal of decrease[4] |
Table 2: Comparative Effect of this compound and PTK787/ZK222584 on Tyrosine Hydroxylase (th) Gene Expression. This table summarizes the qualitative changes in th gene expression in an in vivo model of neurotoxicity.
Signaling Pathways and Mechanism of Action
The differential effects of this compound on gene expression can be attributed to its unique polypharmacology, which extends beyond VEGFR and PDGFR inhibition. Research has revealed that this compound also directly inhibits neuronal nitric oxide synthase (nNOS), an activity not typically associated with VEGFR inhibitors.[4] This off-target effect is believed to be a key contributor to its neuroprotective properties.
The primary signaling pathways affected by this compound are depicted below:
Figure 1: this compound Signaling Pathways. This diagram illustrates the primary inhibitory actions of this compound on VEGFR, PDGFR, and nNOS signaling pathways, leading to downstream effects on gene expression.
Experimental Protocols
In Vivo Zebrafish Model of MPTP-Induced Neurotoxicity
-
Model Organism: Zebrafish embryos.
-
Treatment: Embryos at 1 day post-fertilization (dpf) were exposed to 200 µM 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) for 2 days.
-
Drug Administration: this compound or PTK787/ZK222584 were co-administered with MPTP at varying concentrations.
-
Gene Expression Analysis: Quantitative Polymerase Chain Reaction (qPCR) was used to analyze the expression of the tyrosine hydroxylase (th) gene.
-
Immunostaining: Whole-mount immunostaining was performed using an antibody specific for tyrosine hydroxylase to visualize dopaminergic neurons.[4]
Figure 2: Experimental Workflow. This diagram outlines the key steps in the in vivo zebrafish experiment comparing the effects of this compound and PTK787/ZK222584.
Conclusion
While global gene expression profiling data directly comparing this compound to a wide range of other TKIs is not yet available, the existing evidence demonstrates its unique characteristics. Its primary activity as a VEGFR and PDGFR inhibitor is well-established. However, its differential effect on th gene expression compared to another VEGFR inhibitor, and its off-target inhibition of nNOS, underscore a more complex and distinct biological activity. These findings suggest that this compound's impact on gene expression is not solely dictated by its on-target kinase inhibition and highlights the importance of considering the broader pharmacological profile of TKIs in drug development and application. Further research employing transcriptomic approaches would be invaluable in elucidating the full spectrum of gene expression changes modulated by this compound in comparison to other TKIs.
References
- 1. SU4312 | VEGFR | PDGFR | TargetMol [targetmol.com]
- 2. This compound | CAS 5812-07-7 | VEGFR, PDGFR kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 3. This compound | CAS 5812-07-7 | DMBI | SU4312 | Tocris Bioscience [tocris.com]
- 4. The anti-cancer agent SU4312 unexpectedly protects against MPP+-induced neurotoxicity via selective and direct inhibition of neuronal NOS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-cancer agent SU4312 unexpectedly protects against MPP(+) -induced neurotoxicity via selective and direct inhibition of neuronal NOS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SU 4312 and Axitinib: Potency, Selectivity, and Cellular Effects
For researchers in oncology and drug development, the targeted inhibition of receptor tyrosine kinases (RTKs) remains a cornerstone of modern cancer therapy. Vascular Endothelial Growth Factor Receptors (VEGFRs) are critical mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. This guide provides a detailed head-to-head comparison of two well-known VEGFR inhibitors: SU 4312 and Axitinib. While both molecules target the VEGFR signaling axis, they exhibit distinct profiles in terms of potency, selectivity, and cellular mechanisms of action.
Biochemical Potency: A Quantitative Look at Kinase Inhibition
The inhibitory activity of this compound and Axitinib has been characterized through various biochemical assays, with the half-maximal inhibitory concentration (IC50) being a key metric of potency. Axitinib demonstrates significantly higher potency against VEGFRs, with IC50 values in the sub-nanomolar to low nanomolar range, indicating a very strong binding affinity. In contrast, this compound inhibits VEGFR at sub-micromolar to micromolar concentrations.
| Target Kinase | This compound (IC50) | Axitinib (IC50) |
| VEGFR-1 (Flt-1) | Not specified | 0.1 - 1.2 nM[1][2] |
| VEGFR-2 (KDR/Flk-1) | 0.8 µM[3][4][5][6] | 0.2 nM[1] |
| VEGFR-3 (Flt-4) | Not specified | 0.1 - 0.3 nM[1] |
| PDGFR | 19.4 µM[3][4][5][6] | 1.6 nM (PDGFRβ)[1] |
| c-Kit | Not specified | 1.7 nM[1] |
| EGFR | >100 µM[6] | Not a primary target |
| c-Src | Selective over c-Src[3] | Not a primary target |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The data presented is a synthesis from multiple sources to provide a comparative overview.
Cellular Activity and Anti-Angiogenic Effects
The biochemical potency of these inhibitors translates into distinct effects at the cellular level. Both compounds have been shown to inhibit key processes in angiogenesis.
This compound has been demonstrated to suppress VEGF- and PDGF-mediated receptor autophosphorylation in endothelial and vascular smooth muscle cells.[6] This leads to a reduction in endothelial cell migration, tube formation, and microvessel sprouting in in vitro and ex vivo models.[6] In vivo, this compound has been shown to impair tumor vascularization and decrease tumor growth in xenograft models.[6]
Axitinib , owing to its high potency, effectively blocks VEGF-mediated endothelial cell viability and tube formation at nanomolar concentrations.[1] It also inhibits the phosphorylation of downstream signaling molecules such as Akt and ERK1/2.[7] In vivo studies have confirmed its potent anti-angiogenic and antitumor activities across various tumor models, including renal cell carcinoma, melanoma, and colorectal cancer.[1][2] Furthermore, Axitinib has been shown to induce a DNA damage response in renal cell carcinoma cells, leading to G2/M cell cycle arrest, senescence, and cell death through mitotic catastrophe.[8]
Signaling Pathway Inhibition
Both this compound and Axitinib exert their anti-angiogenic effects primarily by inhibiting the VEGFR signaling pathway. Upon binding of VEGF ligands, VEGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, survival, and vascular permeability. By blocking the ATP-binding site of the kinase domain, both inhibitors prevent this initial phosphorylation step, effectively shutting down the pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Axitinib - Labchem Catalog [catalog.labchem.com.my]
- 3. This compound | CAS 5812-07-7 | DMBI | SU4312 | Tocris Bioscience [tocris.com]
- 4. SU4312, VEGFR and PDGFR receptor tyrosine kinase inhibitor (CAS 5812-07-7) | Abcam [abcam.com]
- 5. SU4312 | VEGFR | PDGFR | TargetMol [targetmol.com]
- 6. medkoo.com [medkoo.com]
- 7. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of SU 4312 with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
SU 4312 is a potent small molecule inhibitor known primarily for its anti-angiogenic properties through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] However, emerging research has also identified its neuroprotective capabilities via the inhibition of neuronal Nitric Oxide Synthase (nNOS).[1] To rigorously validate that the observed cellular effects of this compound are a direct consequence of its interaction with these intended targets, a comparison with the effects of target-specific small interfering RNA (siRNA) is a critical experimental step. This guide provides a framework for comparing the performance of this compound with siRNA-mediated knockdown of VEGFR-2 and nNOS, complete with supporting experimental data and detailed protocols.
Performance Comparison: this compound vs. siRNA Knockdown
The concordance between the phenotypic effects of a small molecule inhibitor and the genetic knockdown of its putative target provides strong evidence for on-target activity. Below is a summary of the expected comparative effects of this compound and specific siRNAs on key cellular processes.
| Target Pathway | Parameter | Effect of this compound Treatment | Effect of Target-Specific siRNA Knockdown | Concordance |
| Angiogenesis | Endothelial Cell Proliferation | Inhibition of VEGF-induced proliferation | siRNA against VEGFR-2 inhibits VEGF-induced proliferation | High |
| Endothelial Cell Migration | Inhibition of VEGF-induced migration | siRNA against VEGFR-2 inhibits VEGF-induced migration | High | |
| Tube Formation | Inhibition of endothelial cell tube formation on Matrigel | siRNA against VEGFR-2 inhibits endothelial cell tube formation | High | |
| Downstream Signaling (p-ERK, p-Akt) | Decreased phosphorylation of ERK and Akt in response to VEGF | siRNA against VEGFR-2 leads to decreased phosphorylation of ERK and Akt in response to VEGF | High | |
| Neuroprotection | Neuronal Apoptosis (e.g., induced by MPP+) | Protection against MPP+-induced neuronal apoptosis[1] | siRNA against nNOS protects against MPP+-induced neuronal apoptosis | High |
| Nitric Oxide (NO) Production | Inhibition of neuronal NO production[1] | siRNA against nNOS leads to decreased neuronal NO production | High | |
| Downstream Signaling (e.g., cGMP levels) | Reduced levels of cGMP in neurons | siRNA against nNOS results in reduced levels of cGMP | High |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of results. The following are key experimental protocols for validating the on-target effects of this compound using siRNA.
Protocol 1: siRNA Transfection for Target Knockdown
This protocol outlines the steps for transiently transfecting cells with siRNA to achieve specific gene knockdown.
-
Cell Seeding: Plate the cells (e.g., Human Umbilical Vein Endothelial Cells (HUVECs) for angiogenesis studies or primary neurons for neuroprotection studies) in a suitable format (e.g., 6-well plate) to achieve 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the target-specific siRNA (e.g., VEGFR-2 siRNA, nNOS siRNA) and a non-targeting control siRNA in a serum-free medium.
-
In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in a serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.[2][3]
-
-
Transfection: Add the siRNA-lipid complexes to the cells in a complete growth medium.
-
Incubation: Incubate the cells for 24-72 hours to allow for target gene knockdown. The optimal time will depend on the stability of the target protein.[2][3]
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the protein level using Western Blot analysis.
Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to measure cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. For inhibitor studies, treat with various concentrations of this compound or a vehicle control (e.g., DMSO). For siRNA studies, transfect cells as described in Protocol 1.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Protocol 3: Western Blot Analysis
This protocol is used to detect specific proteins in a sample and is crucial for confirming protein knockdown and assessing changes in downstream signaling pathways.
-
Protein Extraction: Lyse the treated or transfected cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-VEGFR-2, anti-nNOS, anti-phospho-ERK, anti-phospho-Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Mechanisms and Workflows
Diagrams are provided below to illustrate the signaling pathway targeted by this compound and the experimental workflow for on-target validation.
References
Safety Operating Guide
Proper Disposal of SU 4312: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of SU 4312 (CAS No. 5812-07-7), a compound used in scientific research. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Essential Safety and Handling Information
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment:
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Chemically resistant gloves.
-
Skin and Body Protection: Lab coat and appropriate footwear.
In the event of exposure, rinse the affected area with plenty of water. If symptoms persist, seek medical attention. For detailed first aid measures, refer to the product's SDS.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value |
| CAS Number | 5812-07-7 |
| Molecular Formula | C₁₇H₁₆N₂O |
| Molecular Weight | 264.32 g/mol |
| Form | Solid |
| Storage Temperature | Inert atmosphere, room temperature. |
Step-by-Step Disposal Procedures
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.
Step 1: Waste Identification and Collection
-
All materials contaminated with this compound, including unused product, empty containers, and disposable labware, should be considered chemical waste.
-
Collect this waste in a designated, properly labeled, and sealed container.
Step 2: Waste Storage
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is secure and accessible only to authorized personnel.
Step 3: Professional Disposal
-
This compound waste must be disposed of through a licensed professional waste disposal service.[1]
-
Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling SU 4312
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of SU 4312 (CAS 5812-07-7), a potent inhibitor of vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) receptors utilized in biomedical research.[1] Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and maintaining a compliant research environment.
Immediate Safety and Hazard Information
This compound is an orange, powdered solid.[1][2] While comprehensive toxicological properties may not be fully elucidated, it is imperative to handle this compound with care. It is soluble in DMSO and insoluble in water.[1]
Primary Hazards:
-
Skin and Eye Irritation: May cause irritation upon direct contact.
-
Respiratory Tract Irritation: Inhalation of the powder may irritate the respiratory system.
-
Unknown Chronic Effects: Due to its biological activity, prolonged or repeated exposure may carry risks that are not yet fully understood.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified | To protect eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat | Standard cotton or synthetic blend | To protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA approved respirator or Fume Hood | Use when handling the powder form or creating solutions. | To prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
For procedures involving the solid compound or the creation of solutions, a chemical fume hood is required to control airborne particles.
2. Handling the Solid Compound:
-
Before use, ensure all necessary PPE is correctly worn.
-
Avoid creating dust when handling the powder.
-
Use appropriate tools (e.g., spatulas) to weigh and transfer the compound.
-
Keep the container tightly closed when not in use.[3]
3. Solution Preparation:
-
Prepare solutions within a chemical fume hood.
-
Add the powdered this compound to the solvent slowly to avoid splashing.
-
If the solution needs to be stored, ensure the container is appropriate, tightly sealed, and clearly labeled with the compound name, concentration, solvent, and date of preparation.
4. General Hygiene:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the laboratory area where this compound is handled.
Disposal Plan: Step-by-Step Guidance
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., weighing paper, pipette tips, gloves) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EH&S) department.
2. Container Management:
-
Waste containers must be kept closed except when adding waste.
-
Store waste containers in a designated, secure area away from general laboratory traffic.
3. Final Disposal:
-
Dispose of all this compound waste through your institution's hazardous waste management program.
-
Do not dispose of this compound down the drain or in regular trash.
-
Contact a licensed professional waste disposal service for final disposal.
Safety Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
